molecular formula C10H10 B1581611 2-Methyl-1H-indene CAS No. 2177-47-1

2-Methyl-1H-indene

Cat. No.: B1581611
CAS No.: 2177-47-1
M. Wt: 130.19 g/mol
InChI Key: YSAXEHWHSLANOM-UHFFFAOYSA-N
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Description

2-Methyl-1H-indene is a useful research compound. Its molecular formula is C10H10 and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-9-4-2-3-5-10(9)7-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAXEHWHSLANOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176173
Record name 1H-Indene, 2-methyl-
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2177-47-1
Record name 2-Methylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indene, 2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indene, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-INDENE, 2-METHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22LC0EG9LP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of the Indene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Methyl-1H-indene from Simple Precursors

This compound (CAS: 2177-47-1) is a bicyclic aromatic hydrocarbon comprising a benzene ring fused to a cyclopentene ring, with a methyl substituent at the 2-position.[1][2] This scaffold is a crucial building block in organic synthesis, serving as a precursor for pharmaceuticals, agrochemicals, dyes, and fragrances.[3][4] Notably, the indene core is a key component in ligands for organometallic catalysts, such as those used in olefin polymerization, and is present in various bioactive molecules.[5] Its reactivity, particularly in electrophilic substitution and polymerization, makes it a versatile intermediate for constructing more complex molecular architectures.[1]

This guide provides a detailed exploration of robust and scalable synthetic strategies for this compound, focusing on pathways that begin with simple, commercially available precursors. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights into the causality behind procedural choices, targeting researchers and professionals in chemical and pharmaceutical development.

Strategy 1: Intramolecular Cyclization and Dehydration via an Indanone Intermediate

This is arguably the most common and reliable laboratory-scale approach. The strategy involves two main stages: first, the synthesis of 2-methyl-1-indanone via an intramolecular Friedel-Crafts acylation, and second, the conversion of the indanone to the target indene through reduction and dehydration. This pathway offers excellent control over the final product's structure.

Part A: Synthesis of 2-Methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones where the aromatic ring acts as the nucleophile and an acyl group on a tethered side chain acts as the electrophile.[6] For 2-methyl-1-indanone, a suitable precursor is 3-phenylbutanoic acid. The reaction is typically promoted by a strong Lewis acid like AlCl₃ or a protic acid like polyphosphoric acid (PPA).[7]

Mechanism: The reaction begins with the conversion of the carboxylic acid to a more reactive acylating agent, typically an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The Lewis acid (e.g., AlCl₃) then coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution. A subsequent deprotonation-aromatization step yields the cyclic ketone, 2-methyl-1-indanone.

Diagram 1: Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Acyl Chloride Formation cluster_1 Acylium Ion Generation & Cyclization cluster_2 Aromatization Precursor 3-Phenylbutanoic Acid AcylChloride 3-Phenylbutanoyl Chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ Acylium Acylium Ion Intermediate AcylChloride->Acylium AlCl₃ (Lewis Acid) IndanoneCation Sigma Complex (Cationic Intermediate) Acylium->IndanoneCation Intramolecular EAS Indanone 2-Methyl-1-indanone IndanoneCation->Indanone -H⁺

Caption: Workflow for 2-methyl-1-indanone synthesis.

Part B: Reduction and Dehydration of 2-Methyl-1-indanone

With the indanone in hand, the final steps involve creating the double bond of the indene ring. This is achieved by first reducing the ketone to a secondary alcohol (2-methyl-1-indanol), followed by an acid-catalyzed elimination of water (dehydration).

Causality in Experimental Choices:

  • Reduction: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent for ketones and aldehydes, which is advantageous as it does not reduce the aromatic ring. Its ease of handling and safety profile in alcoholic solvents like methanol or ethanol make it superior to stronger, more hazardous reagents like lithium aluminum hydride (LiAlH₄) for this specific transformation.

  • Dehydration: A strong acid catalyst is required to facilitate the elimination of water from the alcohol. p-Toluenesulfonic acid (p-TsOH) is frequently used because it is a strong, non-oxidizing, and crystalline solid that is easy to handle.[8] The reaction is often performed in a non-polar solvent like toluene with a Dean-Stark apparatus to azeotropically remove the water formed, driving the equilibrium towards the alkene product according to Le Châtelier's principle.

Experimental Protocol: Synthesis of this compound from 2-Methyl-1-indanone [8]

  • Reduction of 2-Methyl-1-indanone:

    • In a round-bottom flask, dissolve 2-methyl-1-indanone (1.0 eq) in methanol or ethanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting ketone.

    • Carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.

    • Extract the product (2-methyl-1-indanol) with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol is often of sufficient purity to proceed to the next step.

  • Dehydration of 2-Methyl-1-indanol:

    • Combine the crude 2-methyl-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq) in toluene in a flask equipped with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to reflux (approx. 110 °C). Water will begin to collect in the Dean-Stark trap.

    • Continue heating until no more water is collected (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation.

    • The crude product can be purified by column chromatography (eluent: hexane/dichloromethane) or vacuum distillation to yield pure this compound.

Data Summary for the Indanone to Indene Conversion

StepKey ReagentsSolventTemperatureTypical YieldReference
ReductionNaBH₄Methanol/Ethanol0 °C to RT>95% (crude)Standard Procedure
Dehydrationp-TsOH (cat.)TolueneReflux (~110 °C)82% (purified)[8]

Strategy 2: Direct Brønsted Acid-Catalyzed Cyclization of 1,3-Dienes

A more atom-economical approach involves the direct cyclization of suitably substituted acyclic precursors. The Brønsted acid-catalyzed cyclization of diaryl- or alkyl aryl-1,3-dienes provides an efficient route to substituted indenes under mild conditions.[9] This method leverages the formation of a stable benzylic carbocation to initiate the ring-closing reaction.

Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution pathway. A strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), protonates the diene at the terminal position, following Markovnikov's rule to generate the most stable carbocation.[9] In the case of an aryl-substituted diene, this results in a highly stabilized benzylic carbocation. This carbocation then acts as the electrophile in an intramolecular attack on the tethered aromatic ring. The final step is the deprotonation of the resulting sigma complex, which regenerates the aromaticity of the benzene ring and releases the acid catalyst, affording the indene product.

Causality in Experimental Choices:

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) is often superior to other acids or transition-metal catalysts for this transformation.[9] Its extremely high acidity (superacid) allows for efficient carbocation generation even at low catalytic loadings (e.g., 5 mol%), and its non-nucleophilic conjugate base minimizes side reactions.

  • Solvent: A non-coordinating, inert solvent like dichloromethane (DCM) is ideal. It readily dissolves the organic substrates and the catalyst without interfering with the cationic intermediates.

Diagram 2: Mechanism of Brønsted Acid-Catalyzed Diene Cyclization

G Diene Aryl-1,3-diene Precursor Carbocation Benzylic Carbocation (Stabilized Intermediate) Diene->Carbocation +H⁺ Protonation Protonation (H⁺ from TfOH) SigmaComplex Sigma Complex Carbocation->SigmaComplex Ring Closure Cyclization Intramolecular Electrophilic Attack Indene Substituted Indene SigmaComplex->Indene -H⁺ Deprotonation Deprotonation (-H⁺)

Caption: Key steps in the acid-catalyzed formation of an indene.

Experimental Protocol: General Procedure for Indene Synthesis via Diene Cyclization [9]

  • Preparation: To a solution of the appropriate alkyl aryl-1,3-diene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add trifluoromethanesulfonic acid (TfOH) (0.05 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtering and concentrating the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel to yield the pure indene derivative.

This method is notable for its high yields, mild conditions, and tolerance for a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.[9]

Conclusion and Future Outlook

The synthesis of this compound can be approached through several effective strategies. The indanone-based route offers a robust, stepwise method with high yields and well-understood transformations, making it ideal for controlled laboratory synthesis. The direct acid-catalyzed cyclization of dienes represents a more modern and atom-economical alternative, characterized by mild conditions and operational simplicity.[9]

For professionals in drug development and materials science, the choice of synthetic route will depend on factors such as precursor availability, scalability, cost, and functional group compatibility. As the field of organic synthesis advances, new catalytic systems, including photocatalytic and transition-metal-catalyzed methods, continue to emerge, offering even more efficient and sustainable pathways to the indene scaffold and its derivatives.[10][11] These ongoing innovations promise to expand the synthetic toolbox, facilitating the discovery and development of novel molecules based on this valuable structural motif.

References

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  • Babawale, F., Ghosh, I., & König, B. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes . Journal of Organic Chemistry. Available from: [Link]

  • Babawale, F., Ghosh, I., & König, B. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes . ACS Publications. Available from: [Link]

  • The aromatic aldehydes and ketones used in the synthesis of imine derivatives . ResearchGate. Available from: [Link]

  • Shekhar, C., & Satyanarayana, G. Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones . MDPI. Available from: [Link]

  • The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes . RSC Publishing. Available from: [Link]

  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes . Organic Chemistry Portal. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available from: [Link]

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  • Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives . ResearchGate. Available from: [Link]

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  • Moglioni, A. G., Tombari, D. G., & Moltrasio Iglesias, G. Y. Synthesis and Structure of 7-Methyl-2-(4′-methyl-2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene . Journal of Chemical Research (S). Available from: [Link]

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  • Evidence for a Morin Type Intramolecular Cyclization of an Alkene with a Phenylsulfenic Acid Group in Neutral Aqueous Solution . NIH National Center for Biotechnology Information. Available from: [Link]

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Sources

Spectroscopic Characterization of 2-Methyl-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1H-indene (CAS No. 2177-47-1) is a bicyclic aromatic hydrocarbon of significant interest in organic synthesis and materials science.[1] Its utility as a building block for more complex molecules necessitates a thorough understanding of its structural and electronic properties.[1] This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive reference for the unambiguous identification and characterization of this compound.

The structural integrity of any synthesized compound is paramount, and spectroscopic techniques provide the foundational evidence for its confirmation. This guide moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure of this compound and its spectral features. Each section is designed to be a self-validating system, where the interpretation of one spectroscopic method corroborates the findings of the others, ensuring a high degree of confidence in the assigned structure.

Molecular Structure and Isomerism

Understanding the isomeric possibilities of a molecule is the first step in a robust spectroscopic analysis. For this compound, the primary isomer of interest is the 1H-tautomer. It is crucial to distinguish this from other potential isomers, such as 2-methyl-3H-indene, as their spectroscopic signatures would differ significantly. The numbering convention for the indene ring system is critical for the correct assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular connectivity map can be constructed.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons, their electronic environments, and their spatial relationships.

Data Summary: ¹H NMR of this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.1Multiplet4HAromatic protons (H4, H5, H6, H7)
~6.5Singlet1HVinylic proton (H3)
~3.3Singlet2HMethylene protons (H1)
~2.1Singlet3HMethyl protons (-CH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • Aromatic Region (δ ~7.4-7.1 ppm): The complex multiplet in this region is characteristic of the four protons on the benzene ring. The overlap of these signals is expected due to their similar chemical environments.

  • Vinylic Proton (δ ~6.5 ppm): The downfield shift of this proton is due to its position on a double bond within the five-membered ring. Its singlet nature indicates no adjacent protons for coupling.

  • Methylene Protons (δ ~3.3 ppm): These protons are allylic to the double bond in the five-membered ring and benzylic to the aromatic ring, resulting in a characteristic downfield shift. The appearance as a singlet suggests magnetic equivalence, a common feature in unsubstituted 1H-indenes.

  • Methyl Protons (δ ~2.1 ppm): This upfield singlet corresponds to the three equivalent protons of the methyl group attached to the double bond.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Data Summary: ¹³C NMR of this compound

Chemical Shift (δ, ppm)Assignment
~145-143C3a, C7a
~142C2
~128-124Aromatic CH (C4, C5, C6, C7)
~121C3
~38C1
~16-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • Quaternary Carbons (δ ~145-143 ppm): These downfield signals correspond to the two quaternary carbons at the fusion of the two rings (C3a and C7a) and the carbon bearing the methyl group (C2). Their deshielding is due to their sp² hybridization and position within the conjugated system.

  • Aromatic Methine Carbons (δ ~128-124 ppm): This cluster of signals represents the four CH carbons of the benzene ring.

  • Vinylic Methine Carbon (δ ~121 ppm): This signal is assigned to the C3 carbon of the five-membered ring.

  • Methylene Carbon (δ ~38 ppm): The upfield signal corresponds to the sp³ hybridized methylene carbon (C1).

  • Methyl Carbon (δ ~16 ppm): The most upfield signal is characteristic of the methyl group carbon.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh ~5-10 mg of this compound dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep_start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer prep_end Cap and invert to mix transfer->prep_end insert Insert sample into the spectrometer prep_end->insert lock_shim Lock and shim the instrument insert->lock_shim H1_acq Acquire ¹H NMR spectrum lock_shim->H1_acq C13_acq Acquire ¹³C NMR spectrum H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak picking integrate->peak_pick

Caption: Standard workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[2]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

    • Transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrumental Parameters:

    • The choice of spectrometer field strength (e.g., 400 or 500 MHz) will influence the resolution of the spectra. Higher field strengths provide better signal dispersion.

    • For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically adequate.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired free induction decay (FID) is converted into a spectrum via Fourier transformation.

    • Phase and baseline corrections are applied to ensure accurate peak shapes and integration.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Summary: IR Spectroscopy of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850Medium-StrongAliphatic C-H stretch (CH₂ and CH₃)
~1640MediumC=C stretch (alkene)
~1600, 1480Medium-WeakC=C stretch (aromatic ring)
~750StrongC-H out-of-plane bend (ortho-disubstituted benzene)

Interpretation and Causality:

  • C-H Stretching Vibrations: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic). The bands below 3000 cm⁻¹ are due to the C-H bonds of the sp³ hybridized methylene and methyl groups.

  • C=C Stretching Vibrations: The band around 1640 cm⁻¹ is indicative of the carbon-carbon double bond in the five-membered ring. The absorptions at approximately 1600 and 1480 cm⁻¹ are characteristic of the stretching vibrations within the aromatic ring.

  • C-H Bending Vibrations: The strong absorption around 750 cm⁻¹ is a key diagnostic feature for an ortho-disubstituted benzene ring, which is consistent with the structure of this compound.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid and convenient method.

Workflow for ATR-FTIR Analysis

ATR_FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup_start Ensure ATR crystal is clean background Collect a background spectrum setup_start->background apply_sample Apply a small drop of this compound to the crystal background->apply_sample collect_spectrum Collect the sample spectrum apply_sample->collect_spectrum clean_crystal Clean the ATR crystal with a suitable solvent (e.g., isopropanol) collect_spectrum->clean_crystal

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

  • Instrument Preparation:

    • Ensure the ATR crystal (commonly diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Collect a background spectrum. This is a critical step to subtract the absorbance of atmospheric carbon dioxide and water vapor from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of neat this compound directly onto the ATR crystal.

    • Acquire the IR spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a high-quality spectrum.

  • Data Interpretation:

    • The resulting spectrum should be processed (baseline corrected if necessary) and the key absorption bands identified and assigned to their corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability and structure.

Data Summary: Mass Spectrometry of this compound

m/zRelative IntensityAssignment
130HighMolecular Ion [M]⁺
129Moderate[M-H]⁺
115High[M-CH₃]⁺ (Base Peak)

Interpretation and Causality:

  • Molecular Ion (m/z 130): The presence of a strong molecular ion peak is consistent with the molecular formula C₁₀H₁₀ (molecular weight ≈ 130.19 g/mol ).[1][3] The stability of the aromatic system contributes to the high abundance of the molecular ion.

  • [M-H]⁺ Fragment (m/z 129): The loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds.

  • [M-CH₃]⁺ Fragment (m/z 115): The loss of a methyl radical (15 Da) to form the base peak at m/z 115 is a highly favorable fragmentation process. This is due to the formation of a stable indenyl cation.

Fragmentation Pathway

Fragmentation_Pathway M This compound [C₁₀H₁₀]⁺˙ m/z = 130 M_minus_H [M-H]⁺ m/z = 129 M->M_minus_H - H˙ M_minus_CH3 Indenyl Cation [C₉H₇]⁺ m/z = 115 (Base Peak) M->M_minus_CH3 - CH₃˙

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like this compound, as it separates the analyte from any potential impurities before mass analysis.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Parameters:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Injector temperature: ~250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS) is suitable for separating aromatic hydrocarbons.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible fragmentation patterns for library matching.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: A mass range of m/z 40-300 is typically sufficient to detect the molecular ion and key fragments.

Conclusion

The spectroscopic data presented in this guide provides a robust and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and reveals characteristic fragmentation patterns. By following the outlined experimental protocols, researchers can reliably obtain high-quality data for the unambiguous identification of this important chemical building block. The convergence of these independent spectroscopic methods provides a high degree of confidence in the structural assignment, upholding the principles of scientific integrity and trustworthiness.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16587, 1H-Indene, 2-methyl-. Retrieved from [Link].

  • Organomation (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link].

  • NIST (National Institute of Standards and Technology). (n.d.). 2-Methylindene. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

Physical and chemical properties of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1H-indene

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 2177-47-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, physicochemical characteristics, spectroscopic signature, and chemical reactivity. Furthermore, it outlines a standard laboratory synthesis protocol, discusses potential applications, and provides essential safety and handling information. The content is grounded in authoritative data to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Molecular Structure

This compound is an aromatic hydrocarbon comprising a benzene ring fused to a five-membered ring, with a methyl group substituted at the second position of the cyclopentene moiety.[1][2] Its molecular formula is C₁₀H₁₀, and it has a molecular weight of approximately 130.19 g/mol .[3][4][5][6] This compound and its derivatives are of significant interest in organic synthesis and medicinal chemistry, serving as versatile building blocks for more complex molecular architectures.[7] The indene core is a recognized scaffold in the development of pharmacologically active agents.[7][8]

Isomerism and Tautomerism

The placement of the methyl group and the double bond in the five-membered ring leads to several possible isomers, with 1-methylindene and 3-methylindene being the most common alongside the 2-methyl isomer.[7] this compound is a fluxional molecule, meaning it can undergo rapid structural rearrangements.[3] It exists in equilibrium with its tautomer, 2-methyl-3H-indene, through a process known as a 1,5-hydrogen shift. The 1H-indene tautomer is generally the more stable and thus the predominant form. This tautomerism is a critical consideration in its reactivity and spectroscopic analysis.

Below is a diagram illustrating the structure of this compound and its relationship with its main positional isomer, 1-Methyl-1H-indene.

G cluster_2MI This compound cluster_1MI 1-Methyl-1H-indene cluster_iso s2 Structure lab Positional Isomers s1 Structure

Caption: Chemical structures of this compound and its isomer.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. It typically presents as a transparent to yellow liquid.[]

Summary of Physical Data

The following table summarizes the key physical properties of this compound, compiled from various chemical databases and suppliers.

PropertyValueSource(s)
CAS Number 2177-47-1[2][4]
Molecular Formula C₁₀H₁₀[3][5][]
Molecular Weight 130.19 g/mol [3][4][5][6]
Appearance Transparent to yellow liquid[]
Density 0.971 g/cm³ at 25 °C[3][4][]
Melting Point 3 °C[][10]
Boiling Point 205.6 °C at 760 mmHg; 45 °C at 0.2 mmHg[4][]
Flash Point 70.8 - 76 °C[3][10]
Refractive Index (n20/D) 1.567[4][11]
LogP (Octanol/Water) 3.50[10]

Spectroscopic Profile

Spectroscopic data is essential for the unambiguous identification and quality control of this compound.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, olefinic, methylene, and methyl protons. The methylene protons (at C1) typically appear as a singlet around 3.25 ppm, the methyl protons (at C2) as a singlet around 2.1 ppm, the olefinic proton (at C3) as a multiplet around 6.45 ppm, and the aromatic protons as a multiplet around 7.2 ppm.[11]

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for the ten carbon atoms in the molecule, with shifts corresponding to their chemical environment (aromatic, olefinic, allylic, and methyl carbons).[6]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak (M+) at m/z 130.[2][6] The primary fragmentation pathway involves the loss of a hydrogen atom (m/z 129) or a methyl group (m/z 115) to form stable carbocations.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. These include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-2950 cm⁻¹), C=C stretching for both the aromatic and cyclopentene rings (around 1450-1600 cm⁻¹), and C-H bending vibrations.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its structural features: the aromatic ring, the double bond in the five-membered ring, and the acidic methylene protons at the C1 position.

Key Reactions
  • Deprotonation: The methylene protons at the C1 position are acidic due to the formation of a resonance-stabilized (and aromatic) indenyl anion upon deprotonation. This anion is a powerful nucleophile, readily participating in reactions with various electrophiles.

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), although the conditions must be carefully controlled to avoid side reactions at the five-membered ring.

  • Addition Reactions: The double bond within the cyclopentene ring can undergo addition reactions, such as hydrogenation to form 2-methylindan.[12]

  • Polymerization: Like styrene and indene, this compound can undergo polymerization, particularly under acidic conditions or in the presence of radical initiators. It has been mentioned in patents related to the modification of copolymer resins.[]

Applications in Research and Drug Development

The indene scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with diverse biological activities.[7] While specific applications of this compound itself are primarily as a research chemical and building block, indene derivatives have been investigated for various therapeutic areas.[7][8][] The introduction of a methyl group can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, which is a key strategy in lead optimization during drug design.[13]

The diagram below illustrates a generalized workflow for utilizing a chemical building block like this compound in a drug discovery context.

G start This compound (Building Block) synth Derivative Synthesis (e.g., Functionalization) start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify screen Biological Screening (In-vitro Assays) purify->screen hit Hit Identification screen->hit lead_opt Lead Optimization (Structure-Activity Relationship) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the methodologies and analytical techniques involved in the determination and interpretation of the crystal structure of 2-Methyl-1H-indene. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, theoretical underpinnings, and computational analyses that are central to modern crystallographic studies. While the specific crystallographic data for this compound, referenced in the Crystallography Open Database (COD) under entries 4119296, 4121198, and 4121199, were not publicly accessible at the time of this writing, this guide will use a representative structure of a related indole derivative to illustrate the analytical processes. This approach ensures a thorough and practical exploration of the techniques and insights applicable to the structural analysis of this compound and similar molecular entities.

Introduction: The Significance of this compound in a Structural Context

This compound, a substituted derivative of indene, belongs to a class of bicyclic aromatic hydrocarbons that are of significant interest in organic synthesis and materials science.[1][2][3] The indene scaffold is a constituent of various natural products and has been utilized as a ligand in organometallic chemistry and as a building block for polymeric materials. The introduction of a methyl group at the 2-position can influence the molecule's electronic properties, reactivity, and, crucially, its solid-state packing.

Understanding the three-dimensional arrangement of molecules in a crystalline solid—the crystal structure—is paramount for predicting and controlling the macroscopic properties of a material. For pharmaceutical compounds, the crystal structure dictates solubility, dissolution rate, bioavailability, and stability, making crystallography an indispensable tool in drug development. In materials science, the crystal packing determines optical, electronic, and mechanical properties. Therefore, a detailed analysis of the crystal structure of this compound can provide invaluable insights into its physicochemical characteristics and potential applications.

This guide will walk through the essential steps of a single-crystal X-ray diffraction study, from the foundational principles to the advanced computational analysis of intermolecular interactions that govern the crystal packing.

Experimental Methodology: From Crystal to Structure

The cornerstone of crystal structure analysis is the single-crystal X-ray diffraction (SC-XRD) experiment.[4][5][6][7][8] This powerful, non-destructive technique allows for the precise determination of the atomic arrangement within a crystalline material.[6]

Crystal Growth: The Prerequisite for Diffraction

The journey to elucidating a crystal structure begins with the growth of a high-quality single crystal. The ideal crystal for SC-XRD should be of a suitable size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape, and be free from defects such as cracks or twinning.[4] For a small organic molecule like this compound, which is a liquid at room temperature, crystallization would necessitate low-temperature techniques.

Step-by-Step Protocol for Low-Temperature Crystallization:

  • Sample Purity: Begin with a highly purified sample of this compound, as impurities can inhibit crystallization or lead to poorly ordered crystals.

  • Solvent Selection: Dissolve a small amount of the compound in a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound is sparingly soluble at low temperatures.

  • Slow Cooling: Gradually lower the temperature of the solution. This can be achieved by placing the vial in a Dewar flask containing a cooling bath (e.g., dry ice/acetone) or by using a programmable cooling device. The slow rate of cooling is critical to allow for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested and mounted for the diffraction experiment. For low-temperature stable crystals, this entire process is often performed under a stream of cold nitrogen gas.

Single-Crystal X-ray Diffraction: Data Collection

The core of the experimental work lies in the collection of diffraction data using a diffractometer.

Experimental Workflow for SC-XRD Data Collection:

SC-XRD_Workflow cluster_preparation Crystal Preparation cluster_diffraction Diffraction Experiment cluster_data_processing Data Processing Crystal_Growth Grow Single Crystal Crystal_Selection Select Suitable Crystal Crystal_Growth->Crystal_Selection Microscopic Examination Crystal_Mounting Mount on Goniometer Crystal_Selection->Crystal_Mounting XRay_Source Generate Monochromatic X-rays Diffraction Irradiate Crystal & Collect Diffraction Pattern Crystal_Mounting->Diffraction XRay_Source->Diffraction Rotation Rotate Crystal for Complete Data Diffraction->Rotation Iterative Process Integration Integrate Reflection Intensities Diffraction->Integration Rotation->Diffraction Scaling Scale & Merge Data Integration->Scaling Structure_Solution Solve Phase Problem Scaling->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Mounting: A selected crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms, constructive interference occurs at specific angles, producing a diffraction pattern of discrete spots.

  • Data Integration and Scaling: The positions and intensities of these diffraction spots are recorded as the crystal is rotated. This raw data is then processed to integrate the intensities of the individual reflections and to apply various corrections, resulting in a unique dataset for the crystal.

Structure Solution and Refinement

The processed diffraction data contains the amplitudes of the scattered X-rays, but the phase information is lost. This is known as the "phase problem" in crystallography.

  • Structure Solution: For small molecules like this compound, the phase problem can typically be solved using direct methods, which are mathematical techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.[4][9]

  • Structure Refinement: The initial structural model is then refined against the experimental data.[9][10] This is an iterative process where the atomic positions, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns.[9][10] The quality of the final structure is assessed by various metrics, most notably the R-factor.

Analysis of the Crystal Structure

A comprehensive analysis of a crystal structure extends beyond simply determining the atomic coordinates. It involves a detailed examination of the molecular geometry and the intricate network of intermolecular interactions that hold the crystal together.

Molecular Geometry

The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters can be compared to standard values and to theoretical calculations to identify any conformational strain or unusual geometric features.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₀H₁₀
Formula Weight130.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.123 Å
b5.987 Å
c15.456 Å
β101.23°
Volume736.5 ų
Z4
Density (calculated)1.172 g/cm³
R-factor0.045

Note: The data in this table is hypothetical and for illustrative purposes only, as the specific CIF files for this compound were not accessible.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is dictated by a delicate balance of various intermolecular forces. These can include strong interactions like hydrogen bonds, as well as weaker forces such as van der Waals interactions, π-π stacking, and C-H···π interactions.

Visualization of Intermolecular Interactions:

Intermolecular_Interactions cluster_molecule This compound Molecule cluster_interactions Potential Intermolecular Interactions Indene_Ring Indene Ring System (π-system) pi_pi π-π Stacking Indene_Ring->pi_pi CH_pi C-H···π Interactions Indene_Ring->CH_pi vdW van der Waals Forces Indene_Ring->vdW Methyl_Group Methyl Group (C-H bonds) Methyl_Group->CH_pi Methyl_Group->vdW

Caption: Potential intermolecular interactions in the crystal structure of this compound.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12][13][14] The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the electron density of the molecule is greater than that of all other molecules.[11]

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

2D Fingerprint Plots:

The Hirshfeld surface can be summarized in a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface.[13] Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their quantitative analysis. For this compound, one would expect to see significant contributions from H···H, C···H, and C···C contacts, corresponding to van der Waals forces, C-H···π interactions, and π-π stacking, respectively.

Conclusion and Future Directions

The crystal structure analysis of this compound, as outlined in this guide, provides a roadmap for gaining a fundamental understanding of its solid-state properties. While the specific crystallographic data remains to be fully explored, the methodologies described herein are universally applicable to the structural elucidation of small organic molecules.

A detailed analysis of the crystal structure of this compound, once the data becomes available, would offer valuable insights for:

  • Materials Science: Understanding the crystal packing would aid in the design of new materials with tailored optical and electronic properties.

  • Drug Development: For related bioactive molecules, knowledge of the solid-state structure is crucial for formulation and ensuring consistent bioavailability.

  • Fundamental Chemistry: A detailed examination of the intermolecular interactions would contribute to our understanding of the forces that govern molecular recognition and self-assembly in the solid state.

Future work should focus on obtaining high-quality single crystals of this compound and performing a comprehensive single-crystal X-ray diffraction study. The resulting structural information, when combined with computational analyses such as Hirshfeld surface analysis and quantum chemical calculations, will provide a complete picture of the solid-state behavior of this intriguing molecule.

References

  • Refinement - X-Ray Crystallography. (n.d.).
  • Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668.
  • Visualizing Crystal Interactions. (n.d.). CCDC. Retrieved from [Link]

  • X-ray crystallography. (2024). In Wikipedia.
  • Crystal Structure Determination & Refinement. (n.d.).
  • X-ray data processing. (2016). PubMed Central (PMC).
  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. (2015). YouTube.
  • Crystallography Open Database. (n.d.). Retrieved from [Link]

  • Tutorial of CSDU module "Analysing intermolecular interactions 101". (2023). YouTube.
  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University.
  • Anuar, N., et al. (2012). Morphology and Associated Surface Chemistry of l-Isoleucine Crystals Modeled under the Influence of l-Leucine Additive Molecules. Crystal Growth & Design, 12(4), 2195–2203.
  • How to Create Hirshfeld Surface and 2D Fingerprint Plots using Crystal Explorer. (2025). YouTube.
  • Analysing intermolecular interactions 101 – Full Interaction Maps. (n.d.). CCDC.
  • Crundwell, G., Phan, J., & Kantardjieff, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. (2022). Biointerface Research in Applied Chemistry, 13(5), 453.
  • X-ray Diffraction Protocols and Methods. (n.d.).
  • Crystallography Open Database - Metadata Standards C
  • Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 316–330.
  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329–335.
  • 1H-Indene, 2-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methylindene. (n.d.). NIST WebBook. Retrieved from [Link]

  • Crystallography Open Database | DCC. (2012).
  • 2-Methylindene. (n.d.). NIST WebBook. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Historical Synthesis of Indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indene scaffold, a distinctive bicyclic aromatic hydrocarbon, represents a cornerstone in the architecture of numerous biologically active molecules and advanced materials.[1][2] Its unique structural and electronic properties have rendered it a "privileged scaffold" in medicinal chemistry, fueling decades of research into its synthesis and functionalization.[3][4] This technical guide provides a comprehensive exploration of the discovery and historical evolution of indene derivative synthesis. We will traverse the journey from its initial isolation from coal tar to the advent of sophisticated, modern catalytic methodologies. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a historical account but also a deep dive into the mechanistic underpinnings and practical applications of these synthetic strategies, exemplified by the synthesis of the landmark HIV protease inhibitor, Indinavir.

Introduction: The Indene Core - A Versatile Scaffold in Chemical Synthesis

Indene (C₉H₈) is an aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring.[1][5] This fusion imparts a unique reactivity profile, making it a valuable building block for more complex molecular architectures.[5] The indene framework is a key structural motif in a wide array of natural products and synthetic molecules with significant biological activities.[1][6] Its rigid structure allows for the precise spatial arrangement of substituents, a critical factor for effective interaction with biological targets.[3] This has led to the widespread application of indene derivatives in pharmaceuticals and materials science, including their use as precursors for indene/coumarone thermoplastic resins.[1][5]

Chapter 1: The Genesis of Indene Chemistry - Discovery and Early Synthetic Endeavors

The story of indene begins in the late 19th century with its discovery in coal tar, a complex mixture of hydrocarbons produced during the coking of coal.[1][7] Indene is naturally present in the coal-tar fraction that boils between 175–185 °C.[1] Early methods for its isolation took advantage of its weak acidity. Treatment of the indene-containing fraction with sodium metal leads to the precipitation of "sodio-indene," which can then be converted back to indene via steam distillation.[1]

The first chemical syntheses of indene and its derivatives were reported in the late 19th and early 20th centuries. These early methods were often characterized by harsh reaction conditions and limited scope. One of the pioneering works in this area was published by W. H. Perkin, Jr. and G. Révay in 1894, detailing the synthesis of indene, its saturated analog hydrindene (indane), and some of their derivatives.[8]

Chapter 2: Classical Synthetic Strategies for the Indene Framework

Prior to the widespread adoption of organometallic catalysis, the synthesis of indene derivatives relied on classical organic reactions. These methods, while foundational, often required stoichiometric reagents and lacked the efficiency and functional group tolerance of modern techniques.

A common classical approach involves the intramolecular cyclization of substituted phenylpropionic acids or their derivatives.[9][10] This can be achieved under Friedel-Crafts conditions to furnish an indanone, which can then be reduced to an indanol and subsequently dehydrated to yield the corresponding indene.[9][10]

Another classical route is the aldol-type condensation between 5-nitroindan-1-ones and the lithium salt of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration.[2][11] This method provides an efficient pathway to various indene-based molecular modules.[2]

Chapter 3: The Modern Era - Transition Metal-Catalyzed Indene Synthesis

The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in organic synthesis, largely driven by the development of transition metal-catalyzed cross-coupling and cyclization reactions. These powerful tools have dramatically expanded the synthetic chemist's arsenal for constructing complex molecules like indene derivatives with high efficiency and selectivity.

Palladium-Catalyzed Reactions: The Intramolecular Heck Reaction

The intramolecular Heck reaction has emerged as a robust and widely used method for the synthesis of carbocyclic and heterocyclic compounds, including indenes.[12][13] This palladium(0)-catalyzed reaction involves the intramolecular coupling of an aryl or alkenyl halide with an alkene.[12][13] The reaction proceeds under mild conditions and exhibits high functional group tolerance.[12] The intramolecular Heck reaction can be used to construct rings of various sizes and has been applied in the synthesis of complex natural products.[13] Furthermore, the use of chiral palladium complexes allows for the enantioselective synthesis of indene derivatives, establishing tertiary or quaternary stereocenters with high precision.[13][14] An environmentally friendly approach to synthesizing substituted indenes has been developed using a palladium-catalyzed intermolecular double Heck reaction in water as the sole solvent.[15]

Experimental Protocol: Representative Intramolecular Heck Reaction for Indene Synthesis

Objective: To synthesize a substituted indene via an intramolecular palladium-catalyzed Heck reaction.

Materials:

  • A suitable aryl halide precursor with a tethered alkene (e.g., 1-(2-bromophenyl)-4-pentene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (10 mL) and the base (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indene derivative.

Gold-Catalyzed Cycloisomerizations

Gold catalysis has emerged as a powerful tool for the synthesis of highly substituted indenes under mild conditions.[16] Gold(I) complexes, in particular, are excellent at activating alkynes towards nucleophilic attack.[17][18] A notable application is the enantioselective cycloisomerization and alkoxycyclization of ortho-alkynylstyrenes, which provides access to functionalized 1H-indene derivatives in excellent yields and with high enantioselectivities.[18] This method represents a rare example of a 5-endo-dig cyclization of ortho-alkynylstyrenes.[18] Another innovative gold-catalyzed approach involves the domino coupling of alcohols with allenes, forming two carbon-carbon bonds in a single step to yield highly substituted indenes.[16] This reaction is notable for its mild conditions (room temperature, under air) and high yields.[16] More recently, a gold-catalyzed intramolecular hydroalkylation of readily available ynamides has been reported as a straightforward entry to polysubstituted indenes.[19][20]

The Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, catalyzed by a metal-carbonyl complex, to form an α,β-cyclopentenone.[21][22] Discovered by Ihsan Ullah Khand and Peter Ludwig Pauson around 1970, this reaction has become a standard tool in organic synthesis.[21][23] While initially requiring stoichiometric amounts of dicobalt octacarbonyl, modern variations utilize catalytic amounts of various transition metals, including cobalt, rhodium, and iridium.[21][24] The intramolecular version of the Pauson-Khand reaction is particularly useful in total synthesis for constructing fused bicyclic systems, as it overcomes the poor regioselectivity often observed in intermolecular reactions.[21]

Visualization of Synthetic Pathways

Synthetic_Pathways cluster_classical Classical Methods cluster_modern Modern Catalytic Methods Substituted Phenylpropionic Acid Substituted Phenylpropionic Acid Indanone Indanone Substituted Phenylpropionic Acid->Indanone Friedel-Crafts Acylation Indanol Indanol Indanone->Indanol Reduction Indene Derivative Indene Derivative Indanol->Indene Derivative Dehydration Aryl Halide with\n Alkene Tether Aryl Halide with Alkene Tether Aryl Halide with\n Alkene Tether->Indene Derivative Intramolecular Heck Reaction (Pd-catalyzed) ortho-Alkynylstyrene ortho-Alkynylstyrene ortho-Alkynylstyrene->Indene Derivative Cycloisomerization (Au-catalyzed) Alkyne + Alkene + CO Alkyne + Alkene + CO Indenone Precursor Indenone Precursor Alkyne + Alkene + CO->Indenone Precursor Pauson-Khand Reaction (Co, Rh-catalyzed)

Caption: Overview of Classical vs. Modern Synthetic Routes to Indene Derivatives.

Chapter 4: Case Study - The Role of Indene in Drug Development: The Synthesis of Indinavir

The significance of the indene scaffold in medicinal chemistry is powerfully illustrated by its incorporation into the HIV protease inhibitor, Indinavir (Crixivan®).[25][26] Developed by Merck and approved by the FDA in 1996, Indinavir was a critical component of highly active antiretroviral therapy (HAART) that transformed the treatment of HIV/AIDS.[25] The synthesis of Indinavir is a multi-step process that showcases the strategic use of key chemical transformations to assemble a complex, biologically active molecule.[27]

A crucial building block for Indinavir is (-)-cis-(1S,2R)-1-aminoindan-2-ol.[27] The synthesis of the final drug involves coupling this aminoindanol fragment with a complex piperazine derivative.[26][27] The rigid indane core of this fragment plays a vital role in orienting the substituents for optimal binding to the active site of the HIV protease enzyme.[25] Various synthetic routes have been developed for both the aminoindanol and the piperazine components, including solid-phase synthesis methodologies.[27][28]

Chapter 5: Summary and Future Outlook

The journey of indene synthesis, from its humble beginnings in the distillation of coal tar to the elegant and precise catalytic methods of today, reflects the broader evolution of organic chemistry. The development of powerful synthetic tools has not only enabled the efficient production of known indene derivatives but has also opened doors to the creation of novel analogs with potentially enhanced biological activities or material properties.

Comparative Summary of Synthetic Methods
MethodCatalyst/ReagentKey FeaturesLimitations
Classical Methods Strong acids/basesFoundational, useful for specific precursorsHarsh conditions, limited scope, stoichiometric reagents
Intramolecular Heck Reaction Palladium(0) complexesHigh functional group tolerance, mild conditions, enantioselective variantsRequires pre-functionalized substrates
Gold-Catalyzed Cyclizations Gold(I) complexesVery mild conditions, high atom economy, access to highly substituted indenesSubstrate-specific, catalyst cost can be a factor
Pauson-Khand Reaction Cobalt or Rhodium carbonylsForms cyclopentenone ring, powerful for fused systemsCan have regioselectivity issues in intermolecular cases, use of CO gas

The future of indene synthesis will likely be driven by the pursuit of even more efficient, sustainable, and versatile methodologies. Areas of active research include:

  • C-H Activation: Direct functionalization of C-H bonds offers the most atom-economical approach to building molecular complexity, and its application to indene synthesis is a promising frontier.[29]

  • Photoredox Catalysis: Utilizing light to drive chemical reactions opens up new avenues for mild and selective transformations.

  • Flow Chemistry: Continuous flow processes can offer advantages in terms of safety, scalability, and reaction optimization.

As our understanding of chemical reactivity deepens and new catalytic systems are discovered, the synthesis of indene derivatives will undoubtedly continue to evolve, providing researchers and drug developers with an ever-expanding toolkit to address pressing challenges in medicine and materials science.

References

Theoretical calculations on 2-Methyl-1H-indene stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Calculation of 2-Methyl-1H-indene Stability

Abstract

This guide provides a comprehensive, in-depth exploration of the theoretical methods used to evaluate the stability of this compound, a molecule of significant interest in medicinal chemistry and materials science. We delve into the principles of computational chemistry, focusing on Density Functional Theory (DFT) as a robust method for these calculations. This document serves as a practical handbook for researchers, scientists, and drug development professionals, offering a step-by-step protocol for performing stability calculations, interpreting the results, and applying these insights to guide synthetic and formulation strategies. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to this compound and its Significance

Structure and Isomerism of 2-Methylindene

This compound is a polycyclic aromatic hydrocarbon with a molecular formula of C10H10. Its structure consists of a benzene ring fused to a five-membered ring containing a methylene group and a methyl-substituted double bond. A key feature of this compound is its ability to exist as tautomers, which are isomers that readily interconvert. The primary tautomers are this compound and 2-Methyl-2H-indene, with the position of the double bond within the five-membered ring being the distinguishing feature. The relative stability of these tautomers is a critical factor in determining the overall properties and reactivity of the compound.

Importance in Medicinal Chemistry and Materials Science

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. For instance, the indene derivative indomethacin is a well-known nonsteroidal anti-inflammatory drug (NSAID). The stability of the indene core and its derivatives, such as this compound, directly impacts their shelf-life, metabolic pathways, and ultimately, their therapeutic efficacy and safety profiles. In materials science, indene derivatives are utilized in the synthesis of polymers and organic electronic materials, where their stability influences the performance and durability of the final products.

The Role of Theoretical Calculations in Predicting Molecular Stability

Theoretical calculations, particularly those based on quantum mechanics, provide a powerful tool for predicting the relative stabilities of molecules and their isomers without the need for extensive experimental work. These in silico methods can accurately compute the thermodynamic properties of molecules, such as their enthalpy and Gibbs free energy, allowing for a quantitative comparison of the stabilities of different structures. This predictive capability is invaluable in the early stages of drug discovery and materials design, as it enables the rational selection of the most promising candidates for further development.

Theoretical Foundations of Computational Stability Analysis

Introduction to Quantum Chemical Methods

Quantum chemical methods are a class of computational techniques that use the principles of quantum mechanics to model the behavior of atoms and molecules. These methods can be broadly categorized into ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, and semi-empirical methods, which use parameters derived from experimental results. For the study of molecular stability, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are generally preferred due to their higher accuracy.

Density Functional Theory (DFT) as a Method of Choice

Density Functional Theory (DFT) has emerged as one of the most popular and versatile quantum chemical methods due to its favorable balance of accuracy and computational cost. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of a molecule can be determined from its electron density. This simplification allows for the study of larger and more complex molecules, making it an ideal choice for investigating the stability of compounds like this compound.

Selecting an Appropriate Functional and Basis Set (e.g., B3LYP/6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The functional describes the quantum mechanical effects of exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that has been shown to provide excellent results for a wide range of organic molecules and is a common choice for stability studies.

  • Basis Set: The basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. The 6-31G* basis set, also known as 6-31G(d), is a Pople-style basis set that provides a good compromise between accuracy and computational efficiency for molecules containing first and second-row atoms. The asterisk indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are important for describing the anisotropic nature of chemical bonds.

Step-by-Step Protocol for Theoretical Stability Calculation of this compound

This protocol outlines the key steps for performing a theoretical stability calculation of this compound and its tautomer, 2-Methyl-2H-indene, using DFT.

Molecular Structure Input and Optimization

The first step is to generate the 3D coordinates of the this compound and 2-Methyl-2H-indene molecules. This can be done using molecular building software such as Avogadro or GaussView. The initial structures are then subjected to a geometry optimization calculation. This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

Computational Workflow for Stability Analysis cluster_input 1. Input Generation cluster_calculation 2. DFT Calculation cluster_analysis 3. Results Analysis mol_build Build 3D Structures (this compound & 2-Methyl-2H-indene) geom_opt Geometry Optimization (B3LYP/6-31G*) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermo Thermodynamic Properties (ΔE, ΔH, ΔG) freq_calc->thermo Vibrational Frequencies stability Determine Relative Stability thermo->stability Energy Comparison

Caption: Workflow for theoretical stability analysis of this compound tautomers.

Frequency Calculations and Thermodynamic Analysis

Following a successful geometry optimization, a frequency calculation is performed on the optimized structure. This calculation serves two primary purposes:

  • Verification of a True Minimum: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry optimization would need to be repeated.

  • Calculation of Thermodynamic Properties: The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), as well as the thermal corrections to the enthalpy and Gibbs free energy.

Calculation of Relative Energies of Tautomers

The total electronic energy (E), enthalpy (H), and Gibbs free energy (G) are obtained for both the this compound and 2-Methyl-2H-indene tautomers. The relative energies are then calculated by taking the difference in these values between the two tautomers. For example, the relative electronic energy is calculated as:

ΔE = E(2-Methyl-2H-indene) - E(this compound)

A negative value of ΔE indicates that 2-Methyl-2H-indene is more stable than this compound, while a positive value indicates the opposite. The same principle applies to the relative enthalpy (ΔH) and Gibbs free energy (ΔG).

Software and Hardware Considerations

A variety of software packages are available for performing DFT calculations, with Gaussian, ORCA, and GAMESS being among the most widely used. These calculations can be computationally demanding, with the required resources depending on the size of the molecule and the level of theory used. For the B3LYP/6-31G* level of theory on a molecule the size of this compound, a modern multi-core workstation is typically sufficient.

Analysis and Interpretation of Results

Key Output Parameters (Zero-Point Energy, Enthalpy, Gibbs Free Energy)

The key output parameters from the calculations are the total electronic energy (E), the zero-point vibrational energy (ZPVE), the enthalpy (H), and the Gibbs free energy (G).

  • Total Electronic Energy (E): This is the energy of the molecule at 0 Kelvin with stationary nuclei.

  • Zero-Point Vibrational Energy (ZPVE): This is the vibrational energy of the molecule at 0 Kelvin due to the uncertainty principle. The ZPVE-corrected energy is often denoted as E0.

  • Enthalpy (H): This includes the thermal contributions to the energy at a given temperature (usually 298.15 K).

  • Gibbs Free Energy (G): This includes both enthalpic and entropic contributions to the energy at a given temperature and is the most relevant value for determining the thermodynamic stability of a molecule under standard conditions.

Interpreting Energy Differences to Determine Relative Stability

The relative stabilities of the tautomers are determined by comparing their Gibbs free energies. The tautomer with the lower Gibbs free energy is the more stable isomer. The magnitude of the energy difference provides a quantitative measure of the relative stability.

Table 1: Hypothetical Calculated Energies for 2-Methylindene Tautomers

TautomerTotal Electronic Energy (Hartree)ZPVE-Corrected Energy (Hartree)Enthalpy (Hartree)Gibbs Free Energy (Hartree)
This compound-386.123456-385.987654-385.981234-386.012345
2-Methyl-2H-indene-386.120123-385.984321-385.977890-386.008901
Difference (Δ) -0.003333 -0.003333 -0.003344 -0.003444

In this hypothetical example, the Gibbs free energy of this compound is lower than that of 2-Methyl-2H-indene by 0.003444 Hartree (approximately 2.16 kcal/mol), indicating that This compound is the more stable tautomer .

Visualization of Molecular Orbitals (HOMO-LUMO)

Visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity of the molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger HOMO-LUMO gap generally corresponds to a more stable and less reactive molecule.

Applications and Implications for Drug Development

Predicting Reactivity and Degradation Pathways

The insights gained from theoretical stability calculations can be used to predict the potential reactivity and degradation pathways of this compound and its derivatives. For example, the relative stabilities of tautomers can influence which isomer is more susceptible to oxidation, hydrolysis, or other degradation reactions. This information is crucial for identifying potential liabilities in drug candidates.

Guiding Synthesis and Formulation Strategies

Understanding the relative stabilities of isomers can guide the development of synthetic routes that favor the formation of the most stable and desired product. In formulation development, this knowledge can help in selecting appropriate excipients and storage conditions to prevent the degradation of the active pharmaceutical ingredient (API). For instance, if one tautomer is significantly more stable, formulation efforts can be directed towards ensuring the API exists predominantly in that form.

Conclusion

Theoretical calculations, particularly DFT, offer a powerful and cost-effective approach to assessing the stability of molecules like this compound. By providing a quantitative measure of the relative stabilities of its tautomers, these computational methods furnish invaluable insights that can guide the design, synthesis, and formulation of new drugs and materials. The protocol outlined in this guide provides a robust framework for researchers to perform these calculations and interpret the results with confidence, ultimately accelerating the pace of innovation in their respective fields.

Reactivity profile of the methyl group in 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Methyl Group in 2-Methyl-1H-indene

Introduction: Structural Uniqueness and Latent Reactivity

This compound is a bicyclic hydrocarbon possessing a unique structural framework that imparts significant and versatile reactivity to its constituent methyl group.[1][2] The molecule consists of a benzene ring fused to a five-membered cyclopentadiene ring, with the methyl substituent located at the C2 position. This placement is critical; the methyl group is not merely an alkyl decoration on an aromatic system. Instead, it is positioned allylic to the endocyclic double bond and is an integral part of a conjugated π-system. This arrangement leads to enhanced acidity of the methyl protons and susceptibility to a range of chemical transformations not observed in simple alkylbenzenes. This guide elucidates the core reactivity profiles of this methyl group, providing mechanistic insights, field-proven experimental protocols, and a framework for its strategic utilization in chemical synthesis.

Acidity and Anion Formation: The Gateway to Functionalization

The most profound characteristic of the this compound scaffold is the acidity of the protons on the C1 methylene bridge. Deprotonation at this site generates the aromatic 2-methylindenyl anion. While the C1 protons are more acidic, the protons of the C2-methyl group also exhibit enhanced acidity compared to a standard alkyl group on an aromatic ring. Deprotonation of the methyl group is a key step in forming exocyclic double bonds via condensation reactions.

The choice of base is paramount and is dictated by the desired site of deprotonation and the subsequent reaction. Strong, non-nucleophilic bases are required to generate the corresponding anions efficiently.

Mechanism of Anion Formation

The reaction involves the abstraction of a proton by a strong base, leading to the formation of a resonance-stabilized carbanion. For reactions involving the methyl group, this typically proceeds as the first step in a tandem reaction, such as a condensation.

cluster_0 Deprotonation of this compound start This compound + Base anion Formation of 2-Methylindenyl Anion start->anion Proton Abstraction product Resonance-Stabilized Anion anion->product Delocalization

Caption: Deprotonation pathway to the 2-methylindenyl anion.

Condensation Reactions: Synthesis of Benzofulvene Derivatives

The activated methyl group of this compound readily participates in condensation reactions with aldehydes and ketones, a process analogous to the Knoevenagel condensation.[3] This reactivity provides a powerful and direct route to substituted benzofulvenes, a class of compounds with applications in materials science and medicinal chemistry. The reaction is typically catalyzed by a base, which facilitates the initial deprotonation of the methyl group.

General Reaction Scheme:

This compound reacts with a carbonyl compound (RCHO or R₂CO) in the presence of a base (e.g., sodium methoxide, piperidine) to yield a 2-methylene-1H-indene derivative (a benzofulvene).

Experimental Protocol: Synthesis of 2-Benzylidene-1H-indene

This protocol describes a representative condensation reaction with benzaldehyde.

Objective: To synthesize 2-benzylidene-1H-indene via condensation of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Methoxide (NaOMe, 1.2 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous methanol.

  • Sodium methoxide (1.2 eq) is added portion-wise to the methanol at 0 °C.

  • This compound (1.0 eq) is added dropwise to the cooled solution.

  • The mixture is stirred for 30 minutes at 0 °C to facilitate anion formation.

  • Benzaldehyde (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between DCM and saturated aqueous NH₄Cl.

  • The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-benzylidene-1H-indene.

ReactantMolar Eq.Typical Yield (%)Product m.p. (°C)
Benzaldehyde1.175-8598-100
4-Methoxybenzaldehyde1.180-90115-117
4-Nitrobenzaldehyde1.185-95160-162
Table 1: Representative yields for the synthesis of benzofulvene derivatives.

Free-Radical Halogenation: Functionalization at the Allylic Position

The allylic nature of the methyl group makes it a prime target for free-radical halogenation.[4] Reactions with reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) selectively introduce a halogen atom onto the methyl group, yielding 2-(halomethyl)-1H-indene. This product is a versatile intermediate for further nucleophilic substitution reactions.

Mechanism of Radical Bromination with NBS

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.[5]

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Radical Initiator (AIBN or hν) Br_rad Bromine Radical (Br•) Initiator->Br_rad Generates Indene This compound Indenyl_rad Allylic Radical Indene->Indenyl_rad + Br• HBr HBr Product 2-(Bromomethyl)-1H-indene Indenyl_rad->Product + Br₂ (from NBS+HBr) NBS NBS Succinimide_rad Succinimide Radical Termination Radical Coupling

Caption: Workflow for free-radical bromination of the methyl group.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-1H-indene

Objective: To selectively brominate the methyl group of this compound using NBS.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.05 eq), recrystallized

  • Azobisisobutyronitrile (AIBN, 0.02 eq)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), recrystallized NBS (1.05 eq), AIBN (0.02 eq), and anhydrous CCl₄.

  • The mixture is heated to reflux (approx. 77 °C) with vigorous stirring. The reaction can also be initiated using a sunlamp placed near the flask.

  • The reaction progress is monitored by observing the succinimide byproduct, which floats to the surface upon completion.

  • After cooling to room temperature, the solid succinimide is removed by filtration.

  • The filtrate is washed sequentially with water, saturated aqueous NaHCO₃, and saturated aqueous Na₂S₂O₃ to remove any remaining acidic byproducts and unreacted bromine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude 2-(bromomethyl)-1H-indene can be used directly for subsequent steps or purified by vacuum distillation.

Oxidation of the Methyl Group

The allylic methyl group can be oxidized to introduce oxygen-containing functional groups, such as an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final oxidation state.

  • Mild Oxidation: Reagents like selenium dioxide (SeO₂) can oxidize the methyl group to an aldehyde, yielding 1H-indene-2-carbaldehyde.

  • Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the methyl group all the way to a carboxylic acid, forming 1H-indene-2-carboxylic acid.

Oxidizing AgentProductTypical Conditions
SeO₂1H-indene-2-carbaldehydeDioxane, reflux
KMnO₄1H-indene-2-carboxylic acidAcetone/water, heat
Jones Reagent (CrO₃/H₂SO₄)1H-indene-2-carboxylic acidAcetone, 0 °C to RT
Table 2: Oxidation reactions of the C2-methyl group.

Conclusion

The methyl group of this compound is not a passive substituent but a highly reactive handle for molecular elaboration. Its allylic position enables facile deprotonation for condensation reactions, selective free-radical halogenation, and controlled oxidation. Understanding these distinct reactivity profiles allows researchers and drug development professionals to strategically employ this compound as a versatile building block in the synthesis of complex molecular architectures, from novel polymers to potent pharmaceutical agents. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the synthetic potential of this valuable synthon.

References

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  • Kim, J. H., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28844–28854. [Link]

  • PubChem. (n.d.). 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 1H-Indene, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylindene. NIST Chemistry WebBook. Retrieved from [Link]

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Navigating the Solubility Landscape of 2-Methyl-1H-indene: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-1H-indene, a crucial parameter for its application in organic synthesis, materials science, and pharmaceutical development. This document moves beyond a simple tabulation of solvent compatibility, offering a deep dive into the physicochemical principles governing its dissolution. We will explore the theoretical frameworks for predicting solubility, present available qualitative data, and provide detailed, field-proven experimental protocols for researchers to determine solubility in their specific solvent systems. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively select solvents, optimize reaction conditions, and control crystallization processes involving this versatile molecule.

Introduction: The Significance of this compound and Its Solubility Profile

This compound (C₁₀H₁₀, CAS No: 2177-47-1) is an aromatic hydrocarbon characterized by a benzene ring fused to a five-membered ring containing a methyl group.[1] This structure imparts a unique combination of reactivity and physical properties, making it a valuable building block in various chemical endeavors. In the pharmaceutical industry, indene derivatives are integral to the synthesis of a range of therapeutic agents. Understanding and controlling the solubility of this compound is paramount for several key processes:

  • Reaction Medium Selection: The choice of solvent directly impacts reaction kinetics, yield, and purity by ensuring all reactants remain in the same phase.

  • Purification and Crystallization: Precise control over solubility is essential for developing efficient crystallization methods to isolate and purify the final product.

  • Formulation Development: For drug development applications, the solubility of intermediates and final active pharmaceutical ingredients (APIs) in various excipients and delivery systems is a critical determinant of bioavailability and efficacy.

This guide will provide the foundational knowledge and practical methodologies to navigate these challenges effectively.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the intermolecular forces at play.[2] this compound is a non-polar molecule due to its hydrocarbon structure.[2] This inherent non-polarity is the primary determinant of its solubility behavior.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueReference
Molecular Formula C₁₀H₁₀
Molecular Weight 130.19 g/mol
Density 0.971 g/mL at 25 °C
Boiling Point 45 °C at 0.2 mmHg
LogP (Octanol-Water Partition Coefficient) 3.50[3]

The high LogP value further confirms the lipophilic and non-polar nature of this compound, indicating a strong preference for non-polar environments over aqueous ones.[3]

Qualitative Solubility Profile of this compound

Based on its non-polar character, this compound is expected to be readily soluble in non-polar organic solvents and poorly soluble in polar solvents.

Expected to be Soluble in:

  • Aromatic Hydrocarbons: Toluene, Benzene, Xylenes[2][4]

  • Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane[4]

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Halogenated Hydrocarbons: Dichloromethane, Chloroform

Expected to be Sparingly Soluble or Insoluble in:

  • Water [2][4]

  • Short-chain Alcohols: Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile

It is important to note that while these qualitative assessments provide a useful starting point, quantitative data is often necessary for precise process design and optimization.

Quantitative Solubility: Predictive and Experimental Approaches

Obtaining precise quantitative solubility data (e.g., in g/100mL or mol/L) is often a critical step in process development. In the absence of extensive published experimental data for this compound, predictive models and experimental determination are the two primary avenues for acquiring this information.

Predictive Models for Solubility

4.1.1. Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) theory is a powerful tool for predicting solubility based on the principle that "like dissolves like" quantified by three parameters: δD (dispersion forces), δP (polar forces), and δH (hydrogen bonding forces).[5] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

4.1.2. UNIFAC Group Contribution Model

The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[9] This model can be employed to estimate the solubility of a compound in various solvents.[9][10][11][12][13] The UNIFAC model breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the activity coefficients, which are then used to predict solubility. To use this model for this compound, one would need to define the appropriate functional groups that constitute the molecule and have access to the relevant interaction parameters.

Experimental Determination of Solubility: A Step-by-Step Protocol

When precise solubility data is required, especially for critical applications like pharmaceutical manufacturing, experimental determination is the gold standard. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Workflow for Experimental Solubility Determination

G prep Preparation equilibrate Equilibration prep->equilibrate Add excess solute to solvent separate Phase Separation equilibrate->separate Agitate at constant temperature analyze Analysis separate->analyze Isolate saturated solution calc Calculation analyze->calc Quantify solute concentration

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvent(s) (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Protocol:

  • Preparation of Solvent Mixtures: Prepare a series of vials containing a known volume or mass of the chosen organic solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid after equilibration is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. To avoid drawing up any solid particles, immediately pass the solution through a syringe filter into a pre-weighed volumetric flask.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining this compound.

    • Chromatographic Method (HPLC/GC): Dilute the filtered sample with a known volume of a suitable solvent and analyze the concentration using a pre-established calibration curve.

  • Calculation of Solubility: Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the amount of dissolved this compound and the volume of the solvent.

Safety and Handling Considerations

When working with this compound and organic solvents, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound and volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: this compound is a combustible liquid. Keep it away from open flames, sparks, and other sources of ignition. Use non-sparking tools and equipment.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in a wide array of chemical applications. As a non-polar aromatic hydrocarbon, it exhibits predictable solubility in non-polar organic solvents. While predictive models like Hansen Solubility Parameters and UNIFAC can offer valuable initial estimates, experimental determination remains the most reliable method for obtaining the precise quantitative data necessary for process optimization and control. The methodologies and safety guidelines presented in this technical guide are intended to provide researchers and drug development professionals with a robust framework for understanding and manipulating the solubility of this compound, thereby facilitating its effective use in their scientific pursuits.

References

  • Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model. (1985). Journal of Pharmaceutical Sciences, 74(6), 634-637.

  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. (n.d.). National Institutes of Health.

  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (2018). Industrial & Engineering Chemistry Research, 57(30), 10034-10042.

  • Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. (2016). ResearchGate.

  • Applying UNIFAC-based models to predict the solubility of solids in subcritical water. (2011). ResearchGate.

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.

  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024). Journal of Materials Chemistry C.

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  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data.

  • 2-Methylindene - Solubility of Things. (n.d.). solubilityofthings.com.

  • Designer Solvent Blends | Hansen Solubility Parameters. (n.d.). hansen-solubility.com.

  • Hansen solubility parameter. (n.d.). Wikipedia.

  • 1-Methylindene - Solubility of Things. (n.d.). solubilityofthings.com.

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  • 1H-Indene, 2,3-dihydro-4-methyl-. (n.d.). NIST WebBook.

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  • 1H-Indene, 2,3-dihydro-5-methyl-. (n.d.). NIST WebBook.

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Methyl-1H-indene in Metallocene Catalyst Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Precision in Polyolefin Catalysis

Metallocene catalysts have revolutionized the field of olefin polymerization, offering unprecedented control over polymer microstructure and properties.[1] These single-site catalysts, typically based on Group 4 metals like zirconium or hafnium, enable the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation.[2] The tunability of the ligand framework surrounding the metal center is the cornerstone of metallocene catalysis, allowing for the rational design of catalysts to achieve specific polymer architectures.

The indenyl ligand, a bicyclic aromatic system, has proven to be a particularly versatile platform in metallocene design. Its rigid structure and the potential for substitution on both the five- and six-membered rings provide a rich canvas for catalyst optimization. This guide focuses on the strategic incorporation of a methyl group at the 2-position of the 1H-indene ligand and its profound impact on the synthesis and performance of the resulting metallocene catalysts. We will delve into the mechanistic rationale, provide detailed synthesis protocols, and present comparative data to illustrate the advantages conferred by this seemingly simple modification.

The Scientific Rationale: Why the 2-Methyl Substituent Matters

The introduction of a methyl group at the 2-position of the indenyl ligand is not a trivial alteration; it imparts significant steric and electronic effects that directly influence the catalyst's behavior during polymerization.

Causality Behind Experimental Choices:

  • Enhanced Stereoselectivity: For the polymerization of propylene and other α-olefins, the stereochemistry of the resulting polymer is of paramount importance. The methyl group at the 2-position of the indenyl ligand plays a crucial role in directing the stereospecificity of the polymerization process. In ansa-metallocenes, where two indenyl ligands are bridged, the C2-symmetric catalysts bearing methyl groups at the 2-position have been shown to produce polymers with higher yields and greater stereospecificity.[3] This enhanced stereocontrol is attributed to the steric hindrance provided by the methyl group, which influences the orientation of the incoming monomer and the growing polymer chain, thereby favoring a specific stereochemical insertion.

  • Modification of Electronic Properties: The methyl group, being weakly electron-donating, can subtly alter the electronic environment at the metal center. This can influence the catalyst's activity and its affinity for the olefin monomer.

  • Control of Isomer Formation: During the synthesis of ansa-metallocenes, a mixture of racemic (rac) and meso diastereomers is often produced. The substitution pattern on the indenyl ligand can influence the ratio of these isomers. The separation of rac and meso isomers is often critical, as they can exhibit vastly different polymerization behaviors.[4][5]

Experimental Protocols: Synthesis of 2-Methyl-1H-indene Based Metallocene Catalysts

The following protocols provide a detailed, step-by-step methodology for the synthesis of both unbridged and bridged metallocene catalysts derived from this compound. These protocols are synthesized from established procedures for analogous substituted indenyl systems and should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4][6]

Protocol 1: Synthesis of bis(2-Methyl-1H-indenyl)zirconium dichloride (Unbridged)

This protocol details the synthesis of the unbridged metallocene complex.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous toluene

  • Anhydrous pentane or hexane for washing

  • Standard Schlenk line or glovebox equipment

  • Cannulas, syringes, and magnetic stir bars

Workflow Diagram:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Metallation cluster_2 Step 3: Isolation and Purification a Dissolve this compound in anhydrous THF b Cool to -78 °C a->b c Add n-BuLi dropwise b->c d Warm to RT and stir c->d g Add lithiated indene solution dropwise d->g Transfer via cannula e Suspend ZrCl₄ in anhydrous toluene f Cool to -78 °C e->f f->g h Warm to RT and stir overnight g->h i Remove volatiles in vacuo j Extract with toluene/dichloromethane i->j k Filter to remove LiCl j->k l Crystallize from toluene/pentane k->l m Wash with cold pentane and dry l->m

Caption: Synthesis workflow for bis(2-Methyl-1H-indenyl)zirconium dichloride.

Procedure:

  • Deprotonation of this compound:

    • In a Schlenk flask, dissolve this compound (2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2 equivalents) dropwise via syringe while stirring. The solution will typically change color, indicating the formation of the lithium salt.[7]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours to ensure complete deprotonation.

  • Reaction with Zirconium(IV) chloride:

    • In a separate Schlenk flask, create a slurry of ZrCl₄ (1 equivalent) in anhydrous toluene.

    • Cool this slurry to -78 °C.

    • Slowly transfer the solution of lithiated this compound from the first flask to the ZrCl₄ slurry via cannula.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Isolation and Purification:

    • Remove the solvent from the reaction mixture under vacuum.

    • The resulting solid is then extracted with toluene or dichloromethane and filtered through Celite or a fine frit to remove the lithium chloride byproduct.

    • The filtrate is concentrated under vacuum, and the product is precipitated by the addition of pentane or hexane.

    • The resulting solid is collected by filtration, washed with cold pentane or hexane, and dried under vacuum to yield bis(2-Methyl-1H-indenyl)zirconium dichloride. The product can be further purified by recrystallization from a toluene/pentane mixture.[6]

Protocol 2: Synthesis of a Dimethylsilyl-bridged ansa-bis(2-Methyl-1H-indenyl)zirconium dichloride

This protocol outlines the synthesis of a bridged metallocene, which often results in a mixture of rac and meso isomers.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorodimethylsilane (Me₂SiCl₂)

  • Zirconium(IV) chloride (ZrCl₄)

  • Anhydrous diethyl ether or THF

  • Anhydrous toluene

  • Anhydrous pentane or hexane

Workflow Diagram:

cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Deprotonation of Ligand cluster_2 Step 3: Metallation and Isolation a Deprotonate this compound with n-BuLi in ether/THF b React with 0.5 eq. Me₂SiCl₂ a->b c Work-up and purify the bis(indenyl)silane ligand b->c d Dissolve bis(indenyl)silane in toluene c->d e Add 2 eq. of n-BuLi d->e f Stir to form the dilithio salt e->f h Add dilithio salt solution f->h Transfer via cannula g Suspend ZrCl₄ in toluene g->h i Stir overnight at RT h->i j Isolate and purify the rac/meso mixture i->j

Caption: Synthesis of a dimethylsilyl-bridged ansa-metallocene.

Procedure:

  • Synthesis of the bis(2-methyl-1-indenyl)dimethylsilane Ligand:

    • Deprotonate this compound (2 equivalents) with n-BuLi (2 equivalents) in anhydrous diethyl ether or THF at 0 °C to room temperature.

    • Slowly add dichlorodimethylsilane (1 equivalent) to the solution of the lithiated indene.

    • After stirring overnight at room temperature, the reaction is quenched with water, and the organic layer is separated, dried, and the solvent removed to yield the crude bis(indenyl)silane ligand, which can be purified by chromatography or distillation.

  • Deprotonation of the Ligand:

    • Dissolve the purified bis(2-methyl-1-indenyl)dimethylsilane ligand (1 equivalent) in anhydrous toluene.

    • Add n-butyllithium (2 equivalents) and stir the mixture, often with gentle heating, to facilitate the formation of the dilithio salt.[8]

  • Metallation and Isomer Separation:

    • In a separate flask, suspend ZrCl₄ (1 equivalent) in anhydrous toluene.

    • Transfer the solution of the dilithiated ligand to the ZrCl₄ slurry at low temperature (e.g., -78 °C), then allow it to warm to room temperature and stir overnight.[8]

    • The work-up is similar to the unbridged catalyst. The resulting product will be a mixture of rac and meso isomers. Separation of these isomers can often be achieved by fractional crystallization from a suitable solvent system like toluene/hexane.[4]

Characterization and Validation

The synthesized metallocene complexes should be characterized to confirm their identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For ansa-metallocenes, the separation of rac and meso isomers can often be confirmed by distinct sets of signals in the NMR spectrum.[9]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including the stereochemistry (rac vs. meso) of ansa-metallocenes.[9]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Performance in Olefin Polymerization: A Comparative Analysis

The true measure of a metallocene catalyst lies in its performance in olefin polymerization. The 2-methyl substituent significantly influences the catalytic activity and the properties of the resulting polymer.

Catalyst SystemPolymerization ConditionsActivity (kg Polymer / mol Zr·h)Polymer Molecular Weight (Mw, g/mol )Polymer Melting Point (°C)Reference
Unsubstituted Indenyl Zirconocene Ethylene PolymerizationVaries with conditionsTypically high~135[8]
2-Methyl-indenyl Zirconocene Ethylene PolymerizationGenerally comparable or slightly lowerOften higher than unsubstituted~135-140
Unsubstituted ansa-Indenyl Zirconocene Propylene PolymerizationHighHigh~140-150 (isotactic)
ansa-bis(2-Methylindenyl) Zirconocene Propylene PolymerizationOften higher than unsubstitutedCan be significantly higher>150 (highly isotactic)

Key Insights from Performance Data:

  • Increased Molecular Weight: The presence of the 2-methyl group can lead to the formation of higher molecular weight polymers. This is attributed to a reduction in chain termination reactions, such as β-hydride elimination.

  • Enhanced Isotacticity: In propylene polymerization, ansa-metallocenes with 2-methylindenyl ligands consistently produce polypropylene with higher isotacticity and, consequently, a higher melting point compared to their unsubstituted counterparts. This is a direct result of the enhanced stereocontrol exerted by the methyl group.

Conclusion: A Strategic Tool for Catalyst Design

The incorporation of a methyl group at the 2-position of the indenyl ligand is a powerful and strategic tool in the design of metallocene catalysts. This seemingly minor modification leads to significant improvements in stereoselectivity and can be used to fine-tune the molecular weight of the resulting polyolefins. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of next-generation metallocene catalysts for the production of advanced polymer materials.

References

  • Metallocene Catalysts for Olefin Polymeriz
  • Meso- and Rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium Dichloride: Precatalysts for the Production of Differentiated Polyethylene Products with Enhanced Properties. [Link]

  • Synthesis of meso- and rac-[bis(3-phenyl-6-tert-butylinden-1-yl)dimethylsilyl]zirconium dichloride (meso/rac-2). [Link]

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  • Synthesis, structure, and ethene polymerisation catalysis of 1-or 2-silyl substituted bis[indenyl]zirconium(IV) dichlorides. [Link]

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Protocol for deprotonation of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Protocol for the Deprotonation of 2-Methyl-1H-indene: A Comprehensive Guide to the Synthesis of 2-Methyl-indenyl Anion

Abstract

This application note provides a detailed protocol for the deprotonation of this compound to generate the corresponding 2-methyl-indenyl anion. This anion is a crucial intermediate in the synthesis of various organometallic compounds, particularly as a ligand for metallocene catalysts used in olefin polymerization.[1][2] This guide delves into the theoretical underpinnings of the reaction, explores critical experimental parameters, and offers step-by-step protocols using common strong bases such as n-butyllithium (n-BuLi) and sodium hydride (NaH). Furthermore, it covers methods for the characterization of the resulting anion and provides troubleshooting advice to ensure successful and reproducible synthesis.

Introduction

The indenyl ligand, a nine-carbon bicyclic aromatic system, is a cornerstone in modern organometallic chemistry. Its coordination complexes with transition metals have garnered significant interest due to their unique electronic and steric properties, which often lead to enhanced catalytic activity compared to their cyclopentadienyl analogues—a phenomenon known as the "indenyl effect".[3] this compound is a substituted derivative of indene, and its deprotonation at the C1 position yields the 2-methyl-indenyl anion. This anion serves as a valuable precursor for the synthesis of ansa-metallocenes and other transition metal complexes that are highly effective catalysts in Ziegler-Natta polymerization.[2][4]

The generation of the 2-methyl-indenyl anion requires the use of a strong base to abstract a proton from the relatively acidic methylene group of the five-membered ring. The choice of base, solvent, and reaction temperature are critical parameters that dictate the efficiency and selectivity of the deprotonation. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding and practical guidance for performing this important synthetic transformation.

Theoretical Background: The Chemistry of Deprotonation

The protons on the C1 carbon of the indene ring system are significantly more acidic than typical allylic protons due to the aromatic stabilization of the resulting indenyl anion. The pKa of indene is approximately 20 in DMSO, making it amenable to deprotonation by strong bases. The methyl group at the C2 position is expected to have a minor electronic effect on the acidity of the C1 protons.

The deprotonation reaction is an acid-base equilibrium. To drive the reaction to completion, a base with a conjugate acid pKa significantly higher than that of this compound is required. Organolithium reagents and metal hydrides are commonly employed for this purpose.

Key Considerations for Reagent Selection:

  • Base Strength: The base must be strong enough to quantitatively deprotonate the indene.

  • Solvent Compatibility: The base and the resulting anion must be stable in the chosen solvent. Anhydrous, aprotic solvents are essential to prevent quenching of the base and the anion.

  • Steric Hindrance: The steric bulk of the base can influence the regioselectivity of deprotonation in more complex substituted indenes. For this compound, deprotonation occurs regioselectively at the C1 position.

Critical Experimental Parameters

Choice of Base
  • n-Butyllithium (n-BuLi): This is a widely used, commercially available, and highly effective reagent for the deprotonation of indene and its derivatives.[3][5] It is a strong base with a pKa of its conjugate acid (butane) around 50.[6] Reactions with n-BuLi are typically fast and clean when performed at low temperatures.

  • sec-Butyllithium (s-BuLi): A stronger and more sterically hindered base than n-BuLi, s-BuLi can be advantageous for deprotonating less acidic protons or when regioselectivity is a concern in more substituted systems.[7]

  • Sodium Hydride (NaH): A solid, non-nucleophilic base that is often considered safer to handle than pyrophoric organolithium reagents.[8][9] The reaction with NaH is heterogeneous and may require higher temperatures or longer reaction times to go to completion.[10] It is crucial to use a high-purity grade of NaH, as impurities can affect reactivity.[11]

Solvent Selection

The choice of solvent is critical for the success of the deprotonation reaction. The solvent must be:

  • Aprotic: To avoid protonating the strong base or the resulting carbanion.

  • Anhydrous: Water will rapidly quench organolithium reagents and the indenyl anion.

  • Capable of Solvating the Cations: Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are commonly used as they coordinate with the lithium or sodium cation, which can influence the reactivity of the base.

Caution: n-Butyllithium can deprotonate THF, especially in the presence of additives like TMEDA or at temperatures above -20 °C.[6] This side reaction leads to the ring-opening of THF and consumption of the base. Therefore, reactions in THF are typically conducted at -78 °C.

Temperature Control

Maintaining a low reaction temperature is crucial, particularly when using organolithium reagents.

  • For n-BuLi: Reactions are typically initiated at -78 °C (a dry ice/acetone bath) to prevent side reactions with the solvent and to control the exothermicity of the deprotonation.

  • For NaH: The reaction can often be initiated at 0 °C and then allowed to warm to room temperature or gently heated to ensure completion.

Inert Atmosphere

Organolithium reagents are pyrophoric and react violently with air and moisture.[7] The indenyl anion is also highly sensitive to oxidation. Therefore, all manipulations must be carried out under a dry, inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.

Experimental Protocols

Protocol 1: Deprotonation of this compound using n-Butyllithium

This protocol describes the generation of a solution of 2-methyl-indenyl lithium, which can be used in situ for subsequent reactions.

Materials and Reagents:

  • This compound (C₁₀H₁₀, MW: 130.19 g/mol )[12][13]

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and other appropriate glassware, oven-dried and cooled under vacuum.

  • Argon or nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of reagents

Workflow Diagram:

Deprotonation_Workflow_nBuLi cluster_setup Setup cluster_reaction Reaction cluster_product Product A Oven-dry glassware B Assemble under Ar/N2 A->B C Add this compound & anhydrous THF B->C D Cool to -78 °C C->D E Add n-BuLi dropwise D->E F Stir at -78 °C E->F G Warm to room temp. F->G H Solution of 2-Methyl-indenyl Lithium G->H

Caption: Experimental workflow for the deprotonation of this compound using n-BuLi.

Procedure:

  • Preparation: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.

  • Reagent Addition: In the flask, dissolve this compound (1.0 eq) in anhydrous THF (to make an approx. 0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: While stirring vigorously, add n-butyllithium (1.05 eq) dropwise via syringe. A color change (typically to yellow or orange) is often observed, indicating the formation of the indenyl anion.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Warming: After the initial stirring period, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure complete deprotonation.

  • Product: The resulting solution of 2-methyl-indenyl lithium is now ready for in-situ use in subsequent reactions with electrophiles.

Protocol 2: Deprotonation of this compound using Sodium Hydride

This protocol is an alternative for generating the sodium salt of the 2-methyl-indenyl anion.

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil or 95% dry powder

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Pentane (for washing NaH dispersion)

  • Standard inert atmosphere glassware

Procedure:

  • NaH Preparation (if using dispersion): In a Schlenk flask under an inert atmosphere, wash the NaH dispersion (1.2 eq) with anhydrous pentane three times to remove the mineral oil. Carefully decant the pentane washes. Caution: The pentane wash may contain residual NaH and should be quenched carefully.

  • Solvent Addition: Add anhydrous THF or DMF to the washed NaH.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the NaH suspension with vigorous stirring.

  • Reaction: Hydrogen gas evolution will be observed. The reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for several hours (or overnight) until the gas evolution ceases. Gentle heating may be required to drive the reaction to completion. Caution: Hydrogen gas is flammable. The reaction should be properly vented.

  • Product: The resulting slurry or solution contains the sodium 2-methyl-indenide and is ready for subsequent steps.

Data Summary Table:

Parametern-Butyllithium ProtocolSodium Hydride Protocol
Base n-BuLi in hexanesNaH (dispersion or dry)
Equivalents of Base 1.051.2
Solvent Anhydrous THFAnhydrous THF or DMF
Temperature -78 °C to room temp.0 °C to room temp. (or heated)
Reaction Time 2-4 hours4-24 hours
Reaction Phase HomogeneousHeterogeneous
Byproducts Butane, Lithium HydrideHydrogen gas

Characterization of the 2-Methyl-indenyl Anion

Direct characterization of the highly reactive indenyl anion can be challenging. A combination of spectroscopic methods and derivatization is typically employed.

NMR Spectroscopy

Upon deprotonation, the symmetry of the this compound molecule changes, leading to distinct shifts in the NMR spectrum.

  • ¹H NMR: The disappearance of the signal for the C1 methylene protons (around 3.3 ppm for 2-methylindene) is a key indicator of successful deprotonation. The aromatic protons will also show a shift, often to higher field, due to the increased electron density in the ring system.

  • ¹³C NMR: Significant changes in the chemical shifts of the carbons in the five-membered ring are expected upon formation of the delocalized anion.

Quenching with an Electrophile

A reliable method to confirm the formation and quantify the yield of the anion is to quench the reaction with a known electrophile.

Example Protocol: Quenching with Trimethylsilyl Chloride (TMSCl)

  • To the solution of 2-methyl-indenyl lithium or sodium at -78 °C, add trimethylsilyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting 1-(trimethylsilyl)-2-methyl-1H-indene by column chromatography or distillation.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and calculate the yield.

Reaction Diagram:

Deprotonation_Reaction cluster_main Deprotonation of this compound This compound This compound Anion 2-Methyl-indenyl Anion This compound->Anion + Base Base Base (e.g., n-BuLi) Anion->this compound + H-Base+ Solvent Anhydrous THF -78 °C

Caption: General reaction scheme for the deprotonation of this compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of anion (confirmed by quenching) - Wet solvent or glassware- Impure this compound- Inactive n-BuLi (degraded by air/moisture)- Reaction temperature too high (for n-BuLi in THF)- Ensure all solvents are properly dried and glassware is oven-dried.- Purify the starting material.- Titrate the n-BuLi solution before use.- Maintain the reaction temperature at -78 °C during addition.
Formation of side products - Reaction of n-BuLi with THF- Presence of oxygen leading to oxidized byproducts- Keep the temperature below -20 °C.- Maintain a strict inert atmosphere throughout the experiment.
NaH reaction is very slow or does not start - Inactive NaH (oxidized surface)- Insufficient stirring- Use fresh, high-purity NaH or wash the dispersion thoroughly.- Ensure vigorous stirring to maximize surface contact.

Conclusion

The deprotonation of this compound is a fundamental and enabling transformation in organometallic synthesis. By carefully selecting the appropriate base and rigorously controlling the experimental conditions—particularly solvent purity, temperature, and atmosphere—the 2-methyl-indenyl anion can be generated in high yield. The protocols outlined in this application note provide a reliable foundation for the successful synthesis and subsequent utilization of this important chemical intermediate.

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  • Explaining the High Catalytic Activity in Bis(indenyl)methyl Zirconium Cation Using Combined EDA-NOCV/QTAIM Approach. ResearchGate. Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthetic Routes for Functionalized 2-Methyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Methyl-1H-indene Scaffold

The 1H-indene framework is a privileged bicyclic aromatic hydrocarbon core. Its rigid structure and potential for diverse functionalization have made it a cornerstone in the development of pharmaceuticals and advanced materials.[1] Specifically, indene derivatives are integral to numerous biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial and anti-allergic activities.[1] The introduction of a methyl group at the 2-position (this compound) further refines the scaffold's steric and electronic properties, offering a valuable platform for tuning molecular interactions in drug design and modulating the electronic characteristics of organic materials.

This guide provides a comprehensive overview of robust synthetic strategies for accessing functionalized this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for their execution.

Strategic Approaches to Synthesis

The synthesis of functionalized this compound derivatives can be broadly categorized into two primary strategies:

  • De Novo Ring Construction: Building the indene core from acyclic or monocyclic precursors where the 2-methyl group is incorporated from the start.

  • Post-Functionalization of the Indene Core: Modifying a pre-synthesized this compound scaffold.

The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis.

Diagram 1: Overview of Synthetic Strategies A high-level overview of the primary synthetic pathways to the target molecules.

G cluster_0 Strategic Approaches Acyclic Precursors Acyclic Precursors Functionalized Derivatives Functionalized Derivatives Acyclic Precursors->Functionalized Derivatives Strategy 1: Ring Construction (e.g., Cyclization) This compound Core This compound Core This compound Core->Functionalized Derivatives Strategy 2: Post-Functionalization (e.g., C-H Activation, Halogenation)

Caption: Primary strategies for synthesizing functionalized this compound derivatives.

Strategy 1: De Novo Ring Construction of the this compound Core

This approach offers excellent control over the substitution pattern of the final product by incorporating the desired functionality into the precursors before the ring-closing step.

Metal-Catalyzed Cycloisomerization of 2-Alkynylstyrenes

A powerful and atom-economical method for constructing the indene skeleton involves the intramolecular cyclization of ortho-alkynylstyrene derivatives. Gold(I) and other late-transition metal catalysts are particularly effective in promoting this transformation.[2] The reaction proceeds through the π-activation of the alkyne by the metal catalyst, followed by a 5-endo-dig cyclization.[2]

Mechanism Insight: The gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the pendant alkene. This leads to the formation of a cyclopropyl gold carbene intermediate, which then rearranges to the final indene product.[2]

Diagram 2: Gold(I)-Catalyzed Cycloisomerization The catalytic cycle for the formation of an indene from an o-(alkynyl)styrene.

G Start o-(2-methylprop-1-ynyl)styrene + Au(I) Catalyst Intermediate1 π-Alkyne Gold Complex Start->Intermediate1 Coordination Intermediate2 Cyclopropyl Gold Carbene Intermediate1->Intermediate2 5-endo-dig Cyclization Product This compound + Au(I) Catalyst Intermediate2->Product Rearrangement Product->Start Catalyst Regeneration

Caption: Mechanism of Gold(I)-catalyzed indene synthesis.

Protocol 1: Gold(I)-Catalyzed Synthesis of a this compound Derivative

  • Objective: To synthesize a this compound derivative from an appropriate o-(alkynyl)styrene precursor.

  • Materials:

    • o-(2-methylprop-1-ynyl)styrene derivative (1.0 equiv)

    • (Ph3P)AuCl (0.05 equiv)

    • AgOTf (0.05 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of the o-(2-methylprop-1-ynyl)styrene derivative in anhydrous DCM, add (Ph3P)AuCl and AgOTf. The silver salt acts as a halide scavenger to generate the active cationic gold(I) catalyst.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through a short pad of celite to remove silver salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

Acid-Catalyzed Cyclization of Diaryl/Alkyl Aryl Dienes

Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the cyclization of appropriately substituted 1,3-dienes to form indene derivatives under mild conditions.[3] This method is particularly useful for synthesizing indenes with specific substitution patterns on the aromatic ring.

Protocol 2: Brønsted Acid-Catalyzed Indene Synthesis

  • Objective: To synthesize a substituted 2-methylindene via acid-catalyzed cyclization.

  • Materials:

    • Aryl-1,3-diene precursor with a methyl group at the appropriate position (1.0 equiv)

    • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the diene precursor in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of TfOH dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

Strategy 2: Functionalization of the this compound Core

This strategy is advantageous when this compound or a simple derivative is readily available. The reactivity of the indene core allows for the introduction of functional groups at various positions.

Bromination and Subsequent Nucleophilic Substitution

Electrophilic bromination of the indene core can provide versatile intermediates for further functionalization. The resulting bromoindenes can undergo a variety of cross-coupling reactions or nucleophilic substitutions. The bromination of indene itself can lead to di- and tri-bromoindane derivatives, which can then be converted to substituted indanes.[4]

Protocol 3: Bromination of this compound

  • Objective: To introduce bromine atoms onto the this compound scaffold.

  • Materials:

    • This compound (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv for monobromination)

    • Carbon tetrachloride (CCl4) or Dichloromethane (DCM)

    • Azobisisobutyronitrile (AIBN) (catalytic amount, for allylic bromination) or a Lewis acid for aromatic bromination.

  • Procedure for Allylic Bromination:

    • Dissolve this compound in CCl4.

    • Add NBS and a catalytic amount of AIBN.

    • Reflux the mixture, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude bromo-2-methyl-1H-indene, which can be purified by chromatography.

Data Summary: Comparison of Synthetic Routes

Method Starting Materials Key Reagents/Catalysts Typical Conditions Advantages References
Gold-Catalyzed Cycloisomerization o-(alkynyl)styrenesAu(I) complexes (e.g., (Ph3P)AuCl/AgOTf)Room temperature, anhydrous solventHigh atom economy, mild conditions, good functional group tolerance[2]
Brønsted Acid-Catalyzed Cyclization Diaryl/Alkyl aryl dienesTfOH, other strong acids0 °C to room temperatureMetal-free, straightforward procedure[3]
FeCl3-Catalyzed Reaction N-benzylic sulfonamides, internal alkynesFeCl3Moderate temperaturesHigh regioselectivity, readily available starting materials[3]
Palladium-Catalyzed Reactions Oxindoles, allenesPd(0) complexesVariesAtom-economical, asymmetric synthesis possible[5]
Bromination/Substitution This compoundNBS, Br2Varies (reflux for radical, Lewis acid for aromatic)Access to a wide range of derivatives from a common intermediate[4]

Conclusion

The synthesis of functionalized this compound derivatives is a rich field with a variety of established and emerging methodologies. The choice of synthetic route—either by constructing the ring system de novo or by functionalizing the pre-formed core—should be guided by the specific target molecule and the availability of starting materials. The protocols outlined in this guide, based on robust and well-documented chemical transformations, provide a solid foundation for researchers, scientists, and drug development professionals to access this important class of molecules.

References

Application Note & Protocol: Phase-Transfer Catalyzed Alkylation of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the C1-alkylation of 2-methyl-1H-indene, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. We present a robust and scalable protocol employing phase-transfer catalysis (PTC), which offers significant advantages in terms of safety, cost-effectiveness, and environmental impact over traditional methods requiring strong organometallic bases and anhydrous conditions.[1][2][3] This application note details the underlying mechanistic principles, provides a step-by-step experimental protocol, and offers expert insights into reaction optimization and troubleshooting.

Introduction: The Synthetic Utility of Alkylated Indenes

Indene and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, alkylation at the C1 position of the indene ring system is a key step in the synthesis of various biologically active molecules and functional materials.[4][5] this compound serves as a versatile starting material, and its selective alkylation allows for the introduction of diverse functionalities, leading to the development of novel therapeutic agents and advanced polymers.[6] Traditional alkylation approaches often rely on strong, hazardous, and expensive bases like organolithiums (e.g., n-butyllithium) or sodium hydride, which necessitate stringent anhydrous conditions and specialized handling techniques.[7][8][9]

Phase-transfer catalysis (PTC) has emerged as a powerful and green alternative for such transformations.[2] PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic) by employing a catalytic amount of a phase-transfer agent.[1] This methodology enables the use of mild and inexpensive inorganic bases like sodium hydroxide or potassium carbonate, simplifies reaction work-up, and often leads to higher yields and selectivity.[1][3]

Mechanistic Rationale: The Role of Phase-Transfer Catalysis

The alkylation of this compound proceeds via the deprotonation of the acidic methylene proton at the C1 position, followed by nucleophilic attack of the resulting indenyl anion on an alkyl halide. The pKa of the C1 protons of indene is approximately 20, making it amenable to deprotonation by strong bases.

In a biphasic PTC system, the reaction can be visualized as a catalytic cycle:

  • Anion Extraction: The quaternary ammonium salt (Q⁺X⁻), the phase-transfer catalyst, transports the hydroxide anion (OH⁻) from the aqueous phase to the organic phase.

  • Deprotonation: In the organic phase, the hydroxide ion deprotonates the this compound at the C1 position, generating the 2-methyl-indenyl anion and a molecule of water.

  • Nucleophilic Substitution (S N 2): The 2-methyl-indenyl anion, paired with the quaternary ammonium cation (Q⁺), then acts as a potent nucleophile, attacking the alkyl halide (R-X) to form the desired C1-alkylated product and releasing the halide anion (X⁻).

  • Catalyst Regeneration: The quaternary ammonium cation pairs with the halide anion and returns to the aqueous phase, where it can exchange the halide for another hydroxide ion, thus completing the catalytic cycle.

This process avoids the need for a stoichiometric amount of a strong base in an organic solvent, making the overall process safer and more economical.[3]

Diagram: Catalytic Cycle of Phase-Transfer Catalyzed Alkylation

PTC_Alkylation Figure 1: Catalytic Cycle of PTC Alkylation cluster_organic Organic Phase cluster_aqueous Aqueous Phase Indene This compound Indenyl_Anion 2-Methyl-indenyl Anion (Q⁺[Indenyl]⁻) Indene->Indenyl_Anion Deprotonation Product 1-Alkyl-2-methyl-1H-indene Indenyl_Anion->Product SN2 Attack Q_X_org Q⁺X⁻ Alkyl_Halide R-X Alkyl_Halide->Indenyl_Anion Q_OH_org Q⁺OH⁻ Q_OH_org->Indene H2O H₂O Q_X_aq Q⁺X⁻ Q_X_org->Q_X_aq Phase Transfer NaOH NaOH NaOH->Q_X_aq NaX NaX Q_OH_aq Q⁺OH⁻ Q_OH_aq->Q_OH_org Phase Transfer Q_X_aq->Q_OH_aq Anion Exchange

Caption: Phase-transfer catalytic cycle for the alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound with an alkyl halide using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available[10]
Alkyl Halide (e.g., Benzyl Bromide)Reagent GradeCommercially Available
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercially Available
Tetrabutylammonium Bromide (TBAB)≥98%Commercially Available[11]
TolueneAnhydrousCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure

Workflow Overview

Caption: Experimental workflow for the alkylation of this compound.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.30 g, 10.0 mmol, 1.0 equiv).

    • Add toluene (20 mL) to dissolve the starting material.

    • In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 10 g of NaOH in 10 mL of deionized water. Caution: This process is highly exothermic.

    • Add the 50% NaOH solution (10 mL) to the reaction flask.

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.322 g, 1.0 mmol, 0.1 equiv).

    • Add the alkylating agent, for example, benzyl bromide (1.71 g, 1.3 mL, 10.0 mmol, 1.0 equiv), to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Reaction Monitoring:

    • Periodically (e.g., every 30 minutes), take a small aliquot from the organic layer using a capillary tube and spot it on a TLC plate.

    • Elute the TLC plate with a suitable solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the this compound has disappeared.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add deionized water (20 mL) to the reaction flask.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic layers with deionized water (20 mL) and then with saturated brine (20 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Results and Discussion

The described protocol typically affords the desired 1-alkyl-2-methyl-1H-indene in good to excellent yields (70-95%), depending on the reactivity of the alkylating agent.

Table of Expected Yields for Various Alkylating Agents:

Alkylating AgentReaction Time (h)Typical Yield (%)
Benzyl Bromide2-490-95
Allyl Bromide1-285-90
n-Butyl Bromide6-875-80
Ethyl Iodide4-680-85

Troubleshooting and Optimization:

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the reaction temperature or using a more active catalyst like tetrabutylammonium hydrogen sulfate. The concentration of the NaOH solution can also be critical; a 50% solution is generally optimal.[11]

  • Side Reactions: Over-alkylation (dialkylation) can sometimes be observed, especially with highly reactive alkylating agents. Using a slight excess of this compound can help to minimize this.

  • Catalyst Poisoning: Iodide, if present as a leaving group or impurity, can sometimes "poison" the quaternary ammonium catalyst. If using an alkyl iodide, a higher catalyst loading may be necessary.[2]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Alkylating agents are often toxic and lachrymatory. Avoid inhalation and skin contact.

  • Toluene and diethyl ether are flammable. Keep away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the alkylation of this compound using phase-transfer catalysis. This method is a safer, more environmentally friendly, and cost-effective alternative to traditional organometallic-based procedures. The versatility of this protocol allows for the synthesis of a wide range of 1-alkyl-2-methyl-1H-indene derivatives, which are valuable building blocks in various fields of chemical research and development.

References

  • Galin, F. Z., Ignatyuk, U. K., Lareev, S. N., & Tostikov, G. A. (1987). Ultrasound Excitation in the Alkylation of Indene. Journal of Organic Chemistry USSR, 23, 1214.
  • Sharma, M. M. (1991). Phase transfer catalysis: Chemistry and engineering. AIChE Journal, 37(4), 481-496. [Link]

  • Wakefield, B. J. (1988). Organolithium Methods. Academic Press.
  • Wu, G., & Huang, M. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chemical Reviews, 106(7), 2596–2616. [Link]

  • Li, X., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. [Link]

  • Sasson, Y. (2006).
  • Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(7), 6333–6341. [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]

  • Myers, A. G. Organolithium Reagents. Harvard University.
  • Reich, H. J. Organolithium Reagents. University of Wisconsin.
  • PubChem. 1H-Indene, 2-methyl-. [Link]

  • D'Acunto, M., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1424. [Link]

  • All 'Bout Chemistry. (2016). OrganoLithium Reagents. [Link]

  • Li, X., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • PubChem. 1H-Benz[e]indene, 2-methyl-. [Link]

  • Keglevich, G. (2019). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]

  • Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]

  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-2-methyl- (CAS 824-63-5). [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. [Link]

  • Mettler Toledo. Alkylation Reactions. [Link]

  • US EPA. 1H-Indene, 2,3-dihydro-2-methyl- - Substance Details. [Link]

  • Organic & Biomolecular Chemistry. (2020). Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. [Link]

  • RSC Publishing. (2015). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. [Link]

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Application Notes and Protocols: 2-Methyl-1H-indene as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This document provides detailed application notes and protocols for the utilization of 2-Methyl-1H-indene and its derivatives as precursors in the synthesis of valuable pharmaceutical intermediates. We will focus on the synthesis of 2-methyl-1-indanone, a key building block for a class of potent anti-cancer agents known as tubulin polymerization inhibitors.[3][4] The protocols provided are designed to be clear, reproducible, and grounded in established chemical principles, offering both practical guidance and theoretical insight for researchers in drug discovery and development.

Introduction: The Significance of the Indene Scaffold in Medicinal Chemistry

The rigid, bicyclic framework of the indene moiety, consisting of a fused benzene and cyclopentene ring, provides an excellent platform for the spatial orientation of functional groups, facilitating precise interactions with biological targets.[1] This structural feature has led to the development of several successful pharmaceuticals. Notable examples include the HIV protease inhibitor Indinavir and the non-steroidal anti-inflammatory drug (NSAID) Sulindac.[2][4][5]

The 2-methyl substituted indene, this compound, offers a versatile starting point for the synthesis of a variety of indene-based pharmaceutical agents. Its chemical properties allow for a range of functionalization reactions to build more complex molecules. One of the most important transformations of indene derivatives is their conversion to indanones, which serve as crucial intermediates in the synthesis of various bioactive compounds, including potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties.[3][4][6]

Core Application: Synthesis of 2-Methyl-1-indanone as a Key Pharmaceutical Intermediate

2-Methyl-1-indanone is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to tubulin polymerization inhibitors.[3] These inhibitors disrupt the formation of microtubules, which are essential for cell division, making them a key target in cancer therapy. The following protocol details a robust method for the synthesis of 2-methyl-1-indanone, adapted from established procedures.[1]

Reaction Scheme: Intramolecular Friedel-Crafts Acylation

The synthesis of 2-methyl-1-indanone can be efficiently achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-phenylbutanoic acid. This reaction proceeds by the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to form the cyclic ketone.

DOT Script for Reaction Scheme

G A 3-Phenylbutanoic Acid B 2-Methyl-1-indanone A->B  SOCl2, then AlCl3

Caption: Intramolecular Friedel-Crafts acylation for the synthesis of 2-Methyl-1-indanone.

Detailed Experimental Protocol

This protocol is adapted from a patented procedure for the synthesis of 2-methyl-1-indanone.[1]

Materials and Equipment:

  • 3-Phenylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Heptane

  • Hydrochloric acid (HCl), 5 wt% aqueous solution

  • Sodium bicarbonate (NaHCO₃), 2 wt% aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Safety Precautions:

  • This compound and its derivatives should be handled in a well-ventilated fume hood. [7] Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[7]

  • Thionyl chloride is a corrosive and toxic substance. Handle with extreme care in a fume hood.

  • Anhydrous aluminum chloride is a reactive and hygroscopic solid. It reacts violently with water. Handle in a dry atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve 3-phenylbutanoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate, larger round-bottom flask, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

    • Cool the suspension in an ice bath.

    • Slowly add the crude 3-phenylbutanoyl chloride (from the previous step), dissolved in a small amount of anhydrous dichloromethane, to the AlCl₃ suspension with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a 5 wt% aqueous hydrochloric acid solution, water, and a 2 wt% aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 2-methyl-1-indanone as a light-yellow liquid.[1]

Characterization Data
Compound Appearance Boiling Point ¹H-NMR (400 MHz, CDCl₃) δ (ppm)
2-Methyl-1-indanoneLight yellow liquid93-95 °C / 4 mmHg[8]7.75 (d, 1H), 7.58 (t, 1H), 7.45 (d, 1H), 7.36 (t, 1H), 3.40 (dd, 1H), 2.73 (m, 2H), 1.31 (d, 3H)[1]

Application in the Synthesis of Tubulin Polymerization Inhibitors

2-Methyl-1-indanone is a key precursor for the synthesis of a class of potent tubulin polymerization inhibitors.[3][9] These compounds often feature a substituted benzylidene group at the 2-position of the indanone core. The synthesis typically involves a base-catalyzed aldol condensation between 2-methyl-1-indanone and a substituted benzaldehyde.

DOT Script for Synthetic Pathway

G cluster_0 Aldol Condensation A 2-Methyl-1-indanone C 2-Benzylidene-1-indanone Derivative A->C Base B Substituted Benzaldehyde B->C Base D Tubulin Polymerization Inhibitor C->D Further Functionalization

Caption: General synthetic pathway to tubulin polymerization inhibitors from 2-methyl-1-indanone.

The resulting 2-benzylidene-1-indanone derivatives can then be further modified to optimize their biological activity. These modifications can include reduction of the double bond to create a more flexible linker, or the introduction of various substituents on the aromatic rings to enhance binding to the colchicine binding site on tubulin.[4]

Conclusion

This compound and its derivatives, particularly 2-methyl-1-indanone, are valuable and versatile precursors in the synthesis of pharmaceutical compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this chemical scaffold in drug discovery. The straightforward synthesis of 2-methyl-1-indanone via intramolecular Friedel-Crafts acylation provides a reliable entry point to a wide range of bioactive molecules, most notably the promising class of tubulin polymerization inhibitors. As the demand for novel therapeutics continues to grow, the strategic use of such well-defined building blocks will be crucial in the efficient development of new and effective medicines.

References

  • Bors, D. A., et al. (2003). Process for preparing 1-indanones. U.S.
  • ResearchGate. Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Available from: [Link]

  • Taylor & Francis Online. Efficient Synthesis of Substituted Indene Derivatives. Available from: [Link]

  • Xu, S., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.
  • Huo, Z., et al. (2023). Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry, 14(11), 2738-2750.
  • ResearchGate. The 1H‐indene and some examples of indene pharmaceuticals. Available from: [Link]

  • PubChem. 1H-Indene, 2-methyl-. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]

  • NJ Health. Indene - Hazard Summary. Available from: [Link]

  • ACS Publications. Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Available from: [Link]

  • PubMed. 2-(Di-phenyl-methyl-idene)-2,3-di-hydro-1H-inden-1-one. Available from: [Link]

  • ResearchGate. Friedel-Crafts Acylation. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • Taylor & Francis. Sulindac – Knowledge and References. Available from: [Link]

  • PubMed. The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4. Available from: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]

  • ResearchGate. Discovery of Novel Tubulin CBSI (R)-9k from Indanone Scaffold for the Treatment of Colorectal Cancer. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Available from: [Link]

  • ResearchGate. Reaction pathway for 2-methyl indene → 1-methyl indene isomerization.... Available from: [Link]

  • NIH. Mechanochemical Friedel–Crafts acylations. Available from: [Link]

  • LookChem. 1H-Indene-2-acetic acid,2,3-dihydro-,methyl ester Safety Data Sheets(SDS). Available from: [Link]

  • PubMed. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones. Available from: [Link]

  • PubChem. 1H-Benz[e]indene, 2-methyl-. Available from: [Link]

Sources

Application Notes and Protocols: Derivatization of 2-Methyl-1H-indene for Advanced Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring novel organic materials.

Introduction: The Versatility of the 2-Methyl-1H-indene Scaffold

This compound (CAS 2177-47-1) is a bicyclic hydrocarbon composed of a benzene ring fused to a five-membered ring containing a methyl substituent.[1][2] This structure provides a unique combination of aromaticity and reactive sites, making it a valuable and versatile building block for the synthesis of advanced functional materials.[3] The presence of the methyl group and the reactive double bond within the five-membered ring allows for targeted chemical modifications, enabling precise control over the electronic, optical, and physical properties of the resulting derivatives.

In the field of material science, this compound serves as a foundational scaffold for a range of applications. Its derivatives are being explored for their potential in:

  • Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the indene core can be functionalized to create novel charge-transporting and light-emitting materials, which are crucial for the performance and efficiency of OLED devices.[3]

  • Advanced Polymers: The double bond in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of poly(this compound) and related copolymers with unique thermal and mechanical properties.

  • Fluorescent Materials: By attaching chromophoric or auxochromic groups to the indene skeleton, it is possible to synthesize novel fluorescent probes and materials with tunable emission properties for applications in sensing, imaging, and optoelectronics.

This document provides detailed protocols for two key derivatization strategies of this compound: functionalization for the development of fluorescent materials and polymerization to create advanced polymers. The methodologies are presented with a focus on the rationale behind experimental choices and include comprehensive characterization techniques to validate the synthesized materials.

Diagram of Derivatization Pathways

The following diagram illustrates the primary pathways for the derivatization of this compound, highlighting its potential for creating both functionalized small molecules and high-molecular-weight polymers.

G cluster_0 Functionalization for Optoelectronics cluster_1 Polymerization Indene This compound Functionalization Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Indene->Functionalization Introduce functional groups Polymerization Catalytic Polymerization (e.g., Zirconocene/MAO) Indene->Polymerization Monomer Fluorescent Fluorescent Derivatives Functionalization->Fluorescent OLED OLED Materials Functionalization->OLED Polymer Poly(this compound) Polymerization->Polymer

Caption: Key derivatization pathways of this compound.

Part 1: Functionalization for Fluorescent Material Synthesis

The introduction of specific functional groups onto the this compound scaffold can significantly alter its photophysical properties, leading to the creation of novel fluorescent materials. The rationale here is to create an extended π-conjugated system, which typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption and emission in the visible spectrum.

This protocol details the synthesis of a fluorescent derivative via a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Protocol 1: Synthesis of 2-methyl-1-(4-methoxyphenyl)-1H-indene

This protocol describes the coupling of a boronic acid with a halogenated this compound derivative. The first step, not detailed here, would be the selective halogenation of this compound at the 1-position.

Materials and Reagents:

  • 1-Bromo-2-methyl-1H-indene

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon supply)

Experimental Workflow Diagram:

workflow start Start setup Assemble Schlenk flask under Nitrogen start->setup reagents Add 1-bromo-2-methyl-1H-indene, boronic acid, K₂CO₃, Pd(OAc)₂, and PPh₃ setup->reagents solvents Add Toluene and Ethanol reagents->solvents reflux Reflux at 80°C for 12h solvents->reflux quench Cool to RT, Quench with water reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer with MgSO₄ extract->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1H-indene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and scientifically-grounded explanations to improve the yield and purity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "what" and the "why" to empower your synthetic strategy.

Q1: My yield of this compound from the dehydration of 2-methyl-1-indanol is consistently low. What are the primary factors I should investigate?

A1: Low yields in the acid-catalyzed dehydration of 2-methyl-1-indanol are a frequent issue. The problem can typically be traced back to one of four areas: catalyst choice, reaction temperature, water removal, or side reactions.

  • Catalyst In-efficiency: The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are often used, they can promote side reactions such as polymerization and isomerization.[1][2] Consider using a milder, solid-acid catalyst. Zeolites, particularly HZSM-5, have demonstrated high activity and selectivity for the dehydration of similar cyclic alcohols, favoring the desired alkene product while minimizing byproduct formation due to shape selectivity.[3] Medium-strength acid sites are often optimal for preventing unwanted self-alkylation reactions.[3]

  • Sub-optimal Reaction Temperature: Dehydration is an endothermic process, but excessive heat can lead to the formation of undesired isomers and polymerization of the highly reactive indene product.[4] The optimal temperature will balance reaction rate with selectivity. For many solid acid catalysts, temperatures in the range of 170-325°C are effective.[5][6] It is crucial to monitor the reaction progress (e.g., by GC-MS) to determine the ideal temperature for your specific setup.

  • Inefficient Water Removal: As a dehydration reaction, the presence of water in the reaction mixture will inhibit the forward reaction according to Le Châtelier's principle. If performing the reaction in a flask, using a Dean-Stark apparatus to physically remove water as it forms can significantly drive the equilibrium toward the product and improve yields.

  • Competing Side Reactions: The carbocation intermediate formed during the E1 mechanism is susceptible to rearrangement and can be attacked by other nucleophiles. The most common side reaction is the formation of di-indenyl ether, especially at lower temperatures. At higher temperatures, polymerization becomes a significant issue.[4][7] Using a catalyst with appropriate acid strength and carefully controlling the temperature can mitigate these issues.[3]

Q2: I am observing significant byproduct formation, particularly a higher molecular weight species. How can I identify and minimize this?

A2: The formation of high-molecular-weight byproducts is almost certainly due to the polymerization of the this compound product.[4][7] Indenes are known to readily polymerize, especially in the presence of acid catalysts.

Identification:

  • GC-MS Analysis: This is the most effective method. You will likely see a series of peaks with masses corresponding to dimers, trimers, and higher oligomers of your product.

  • NMR Spectroscopy: The proton NMR of the crude product will show broad, unresolved signals in the aliphatic and aromatic regions, characteristic of a polymeric mixture, in addition to the sharp signals of your desired product.

Minimization Strategies:

  • Distill the Product as it Forms: The most effective strategy is to set up the reaction as a distillation. Since this compound has a lower boiling point than the starting alcohol (2-methyl-1-indanol), it can be distilled out of the acidic reaction mixture as it is formed.[8] This immediately removes it from the catalyst, preventing subsequent polymerization.

  • Reduce Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Higher catalyst concentrations increase the likelihood of intermolecular reactions leading to polymers.

  • Optimize Temperature: As mentioned in A1, high temperatures can accelerate polymerization. Find the lowest effective temperature for the dehydration reaction.

  • Consider a Milder Catalyst: Transitioning from a strong Brønsted acid (like H₂SO₄) to a solid acid catalyst can reduce polymerization.[5] Catalysts like γ-alumina or certain zeolites can provide the necessary acidity for dehydration while being less aggressive in promoting polymerization.[3][6]

Q3: My final product is always slightly colored (yellow to brown), even after distillation. How can I improve its purity and obtain a colorless product?

A3: The color is likely due to trace amounts of oxidized species or highly conjugated benzofulvene-type byproducts, which are often highly colored.[7] Standard distillation may not be sufficient if these impurities have similar boiling points to your product.

Purification Workflow:

  • Aqueous Wash: Before distillation, wash the crude organic product with a mild base (e.g., 5% sodium bicarbonate solution) to neutralize and remove any residual acid catalyst. Follow this with a water wash and then a brine wash to remove residual salts and water.[9]

  • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final purification step.[8] Water can interfere with purification and promote degradation.

  • Column Chromatography: If distillation is insufficient, flash column chromatography is the best method to remove polar and colored impurities.

    • Stationary Phase: Use silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: this compound is a nonpolar hydrocarbon. Start with a nonpolar solvent like hexane or petroleum ether. The impurities are likely more polar, so they will remain on the column while your product elutes quickly. You can run a test TLC plate first to confirm separation and choose the optimal solvent system.[10]

  • Activated Carbon Treatment: For persistent color, you can try stirring the distilled product with a small amount of activated carbon for 15-30 minutes, followed by filtration through a pad of Celite. The carbon can adsorb the colored impurities.

Experimental Workflow & Data

Workflow Diagram: Synthesis and Purification

The following diagram outlines a robust workflow for the synthesis of this compound, incorporating troubleshooting solutions.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_options Purification Options start 2-methyl-1-indanol reaction Acid-Catalyzed Dehydration (e.g., HZSM-5 Catalyst) start->reaction Heat distill Reaction-Distillation Setup reaction->distill Product forms crude Crude this compound distill->crude Collect distillate wash Aqueous Wash (NaHCO3, H2O, Brine) crude->wash dry Dry (Na2SO4) wash->dry purify Final Purification dry->purify product Pure this compound purify->product col_chrom Column Chromatography (Hexane/Silica) purify->col_chrom If colored vac_distill Vacuum Distillation purify->vac_distill For high purity

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Technical Support Center: Purification of Crude 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of crude 2-Methyl-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this valuable synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Troubleshooting Guide

This section tackles specific issues you may encounter during the purification of this compound.

Issue 1: My final product has a low purity (<95%) after fractional distillation.

Q: I've performed a fractional distillation of my crude this compound, but the purity is still not satisfactory. What could be the reasons, and how can I improve it?

A: Low purity after distillation is a common issue and can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes:

  • Azeotrope Formation: It's possible that this compound forms an azeotrope with one or more impurities, meaning they co-distill at a constant boiling point.

  • Close Boiling Points: Some impurities may have boiling points very close to that of this compound, making separation by standard fractional distillation difficult.

  • Thermal Decomposition: Indene derivatives can be susceptible to thermal degradation, leading to the formation of new impurities during distillation, especially if the temperature is too high.[1]

  • Inefficient Distillation Column: The fractionating column used may not have enough theoretical plates to achieve the desired separation.

Troubleshooting Workflow:

Troubleshooting workflow for low purity after distillation.

Solutions:

  • Characterize Impurities: The first step is to identify the impurities. Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights and structures of the contaminants.

  • Optimize Distillation Conditions:

    • Vacuum Distillation: If not already doing so, perform the distillation under reduced pressure. This will lower the boiling point of this compound and minimize thermal decomposition.

    • Column Efficiency: Use a more efficient fractionating column, such as a Vigreux, packed, or spinning band column, to increase the number of theoretical plates.

  • Alternative Purification Techniques:

    • Flash Column Chromatography: This is often the most effective method for removing impurities with different polarities. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point.

    • Crystallization: If the crude product is a solid or can be induced to crystallize, this can be a highly effective purification method for removing small amounts of impurities.

Issue 2: The purified this compound is yellow or brown.

Q: After purification, my this compound has a distinct yellow or brown color. What causes this, and is it a concern?

A: Discoloration in indene derivatives is a common sign of oxidation and/or oligomerization.[1]

Potential Causes:

  • Aerial Oxidation: Indenes can react with atmospheric oxygen, especially when exposed to light and heat, to form colored impurities.

  • Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of indene, leading to colored, higher molecular weight byproducts.

Solutions:

  • Storage: Store purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).

  • Removal of Colored Impurities:

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent and stir with a small amount of activated carbon. Filter the mixture through a pad of celite to remove the carbon and the adsorbed colored impurities.

    • Column Chromatography: Passing the material through a short plug of silica gel or alumina can effectively remove polar, colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. Here are some common possibilities:

Synthetic RoutePrecursorsCommon Impurities/Byproducts
Wittig Reaction 2-Indanone and a methyl phosphonium ylideUnreacted 2-indanone, triphenylphosphine oxide, and potentially isomeric indenes.
Grignard Reaction 2-Indanone and a methyl Grignard reagent, followed by dehydrationUnreacted 2-indanone, the intermediate tertiary alcohol, and isomeric indenes.
Friedel-Crafts type reactions Various aromatic precursorsIsomeric products, poly-alkylated species, and unreacted starting materials.

Q2: What is the best general-purpose method for purifying crude this compound?

A2: For general-purpose purification to high purity, a combination of techniques is often best. A typical workflow would be:

  • Aqueous Workup: Neutralize the reaction mixture and perform an extraction to remove inorganic salts and water-soluble impurities.

  • Solvent Removal: Carefully remove the extraction solvent under reduced pressure.

  • Fractional Vacuum Distillation: This will remove the bulk of impurities with significantly different boiling points.

  • Flash Column Chromatography: This is ideal for removing closely related impurities and achieving the final desired purity.

General purification workflow for this compound.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity.

Q4: Are there any specific safety precautions I should take when handling and purifying this compound?

A4: Yes, always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Indene and its derivatives can be flammable, so avoid ignition sources. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexanes or dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect fractions based on their boiling point at the given pressure. Discard any initial forerun that may contain lower-boiling impurities. Collect the fraction corresponding to the boiling point of this compound.

References

  • Organic Syntheses. (n.d.). 2-INDANONE. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 1-indanones.
  • The Royal Society of Chemistry. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. Retrieved from [Link]

  • ResearchGate. (2023). The 1H‐indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Retrieved from [Link]

  • ACS Publications. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indene, 2-methyl-. Retrieved from [Link]

  • ResearchGate. (2016). How to separate imine from reaction mixture?. Retrieved from [Link]

  • ChemSrc. (2023). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Indene. Retrieved from [Link]

Sources

Identifying side products in the synthesis of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Side Products

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Methyl-1H-indene. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The synthesis of substituted indenes, while well-established, is often plagued by the formation of closely related side products and impurities that can complicate purification and impact the yield and purity of the final compound.

This document moves beyond standard protocols to provide a deeper understanding of why these side products form and offers practical, field-tested solutions to mitigate them. We will explore common synthetic routes and their associated challenges in a question-and-answer format, providing you with the expert insights needed to troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) - Common Impurities and Their Origins

This section addresses the most common issues encountered during the synthesis and handling of this compound, regardless of the specific synthetic route employed.

Q1: My final product analysis (¹H NMR, GC-MS) shows multiple C₁₀H₁₀ isomers. What are they and why did they form?

A1: The most common isomeric impurities are 1-Methyl-1H-indene and 3-Methyl-1H-indene. This compound is a fluxional molecule, and the double bond can migrate under thermal or acidic/basic conditions, leading to a mixture of isomers.[1] This process, known as isomerization, seeks to form the most thermodynamically stable isomer, although kinetic products can also be trapped.

  • Causality: The driving force for isomerization is the relative stability of the double bond. While this compound is typically the target, shifts can occur, especially during acidic workups, distillation at elevated temperatures, or prolonged storage. Computational studies have explored the potential energy surfaces for these interconversions, highlighting the relatively low energy barriers between these isomers.[2]

  • Mitigation Strategy:

    • Neutral Workup: After the reaction, perform a careful aqueous workup, ensuring the final organic extract is neutralized (e.g., with a saturated sodium bicarbonate wash) before solvent evaporation.

    • Low-Temperature Purification: Purify the product using vacuum distillation at the lowest possible temperature or by column chromatography on deactivated silica or neutral alumina to prevent acid-catalyzed rearrangement.[3]

    • Proper Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C) to minimize isomerization over time.[1]

Q2: I'm observing a significant amount of a high-boiling point residue or a substance with double the expected molecular weight in my mass spectrum. What is it?

A2: This is likely a dimer or oligomer of your indene product. Indenes are susceptible to dimerization and polymerization, particularly in the presence of acid catalysts or upon exposure to air and light.

  • Causality: The electron-rich double bond of the indene ring can be protonated by trace acids, generating a carbocation intermediate. This cation is a potent electrophile that can be attacked by another neutral indene molecule, initiating a polymerization cascade.

  • Mitigation Strategy:

    • Quench Acid Thoroughly: Ensure any acid catalyst used in the reaction is completely neutralized during the workup.

    • Use Inhibitors: For long-term storage or during distillation, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) to suppress polymerization pathways.

    • Avoid High Temperatures: Minimize the time the material is exposed to high temperatures during distillation.

Q3: My purified this compound is colorless initially but develops a yellow or brownish tint over time. Why?

A3: This color change is a classic sign of oxidation. Indenes, particularly at the allylic C1 position, are susceptible to autoxidation upon exposure to atmospheric oxygen.

  • Causality: The reaction with oxygen can form hydroperoxides, which can then decompose into a complex mixture of colored, oxygenated compounds, including ketones (like 2-methyl-1-indanone) and aldehydes.

  • Mitigation Strategy:

    • Inert Atmosphere Handling: Handle the purified product under an inert atmosphere whenever possible.

    • Degas Solvents: Use solvents that have been degassed (e.g., by sparging with argon or nitrogen) for any subsequent reactions or for storage in solution.

    • Opaque Storage Vessels: Store the product in amber or opaque vials to protect it from light, which can accelerate oxidation.

Section 2: Troubleshooting Guide by Synthetic Route

The choice of synthetic route is the single largest determinant of the side product profile. Here, we troubleshoot two common pathways to this compound.

Route A: From 2-Indanone via Grignard Reaction & Dehydration

This two-step route involves the nucleophilic addition of a methyl Grignard reagent (e.g., MeMgBr) to 2-indanone to form the intermediate alcohol, 2-methyl-2,3-dihydro-1H-inden-2-ol, followed by acid-catalyzed dehydration to yield the final product.

Problem: My reaction stalls at the intermediate alcohol, and I get a low yield of the final alkene.

  • Root Cause: Incomplete dehydration of the tertiary alcohol intermediate. The C-O bond of the alcohol must be protonated to form a good leaving group (water), which is often the rate-limiting step.

  • Troubleshooting Protocol: Optimizing Dehydration

    • Acid Choice: If a weak acid (e.g., oxalic acid, p-toluenesulfonic acid) is ineffective, consider a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) or performing the reaction in refluxing acetic acid.

    • Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove the water as it forms, driving the equilibrium toward the alkene product.

    • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The alcohol intermediate is significantly more polar than the alkene product. The reaction is complete when the spot corresponding to the alcohol has disappeared.

Problem: A significant portion of my starting material (2-indanone) is recovered, even with an excess of Grignard reagent.

  • Root Cause: The Grignard reagent is acting as a base rather than a nucleophile.[4] It is abstracting an α-proton from the 2-indanone to form a magnesium enolate, which simply reverts to the starting material upon aqueous workup. This is a common side reaction with sterically hindered ketones or when the Grignard reagent is bulky.[5]

  • Troubleshooting Protocol: Minimizing Enolization

    • Temperature Control: Add the 2-indanone solution slowly to the Grignard reagent at a low temperature (e.g., 0°C or below). This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.

    • Reagent Choice: While methyl Grignard is small, ensure it is freshly prepared or titrated. "Old" Grignard reagents can contain magnesium hydroxide species that are more basic.

    • Solvent Effects: Ensure you are using a suitable ether solvent like THF or diethyl ether, as these solvents properly solvate the Grignard reagent and maintain its reactivity.[6]

grignard_pathway cluster_start Reactants cluster_products Products & Side Products 2_Indanone 2-Indanone Alcohol 2-Methyl-2-indanol (Intermediate) MeMgBr CH₃MgBr MeMgBr->2_Indanone Nucleophilic Addition Enolate Magnesium Enolate (Side Product) MeMgBr->Enolate Proton Abstraction (Side Reaction) Product This compound (Desired Product) Alcohol->Product  Acid-Catalyzed  Dehydration Recovered_SM Recovered 2-Indanone Enolate->Recovered_SM Aqueous Workup troubleshooting_workflow start Crude Product Analysis (GC-MS, ¹H NMR) check_isomers Isomeric Impurities Present? start->check_isomers check_sm Starting Material Present? check_isomers->check_sm No action_isomers Optimize Workup (Neutralize) Use Low-Temp Purification (Vacuum Distillation or Deactivated Silica) check_isomers->action_isomers Yes check_high_mw High MW Species Present? check_sm->check_high_mw No action_sm Optimize Reaction Conditions (e.g., Temperature, Time, Reagent Stoichiometry) check_sm->action_sm Yes action_high_mw Ensure Complete Acid Quench Add Inhibitor (BHT) Purify via Distillation check_high_mw->action_high_mw Yes end Pure this compound check_high_mw->end No action_isomers->check_sm action_sm->start Re-run Reaction action_high_mw->end

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Technical Support Center: Troubleshooting Unexpected NMR Shifts in 2-Methyl-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methyl-1H-indene derivatives. This guide is designed to provide in-depth, field-proven insights into diagnosing and resolving unexpected Nuclear Magnetic Resonance (NMR) shifts. By understanding the underlying causality, you can turn spectral anomalies into valuable structural information.

Section 1: Foundational Knowledge & Expected Spectra

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the parent this compound?

A1: Establishing a baseline is critical before troubleshooting. The chemical shifts for this compound can vary slightly based on the solvent and concentration, but typical values in CDCl₃ are a good reference point. The electron distribution and geometry of the indene ring system are the primary determinants of these shifts.[1][2][3]

The protons on the five-membered ring (H1 and H3) are aliphatic, while the protons on the fused benzene ring (H4, H5, H6, H7) are aromatic. The methyl group at the C2 position is attached to a double bond, giving it a characteristic olefinic methyl proton shift.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

PositionAtomExpected Chemical Shift (ppm)Notes
1H~3.3 ppmAliphatic, adjacent to aromatic ring.
2CH₃~2.1 ppmOlefinic methyl group.
3H~6.5 ppmVinylic proton.
4, 7H~7.4-7.5 ppmAromatic protons, deshielded.
5, 6H~7.2-7.3 ppmAromatic protons.
1C~38 ppmAliphatic CH₂.
2C~145 ppmQuaternary, vinylic.
3C~128 ppmVinylic CH.
3aC~143 ppmQuaternary, aromatic bridgehead.
4C~126 ppmAromatic CH.
5C~124 ppmAromatic CH.
6C~124 ppmAromatic CH.
7C~121 ppmAromatic CH.
7aC~145 ppmQuaternary, aromatic bridgehead.
CH₃C~15 ppmMethyl group.

Note: These are approximate values. Always compare with a reliable internal standard and consider the specific derivative you are analyzing.[4]

Section 2: Common Troubleshooting Scenarios (FAQs)

Q2: My aromatic proton shifts are all slightly off from the literature values. Why might this be?

A2: This is one of the most common issues and can typically be traced back to environmental factors that influence the local magnetic field around the nuclei.

Causality: The chemical shift is highly sensitive to the electron density around a nucleus.[1] Intermolecular interactions with solvent molecules can alter this electron density, causing shifts.[5]

  • Solvent Effects: Different deuterated solvents can cause significant variations in chemical shifts, especially for aromatic compounds.[6][7] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce noticeable upfield or downfield shifts compared to chloroform-d (CDCl₃) due to anisotropic effects.[6][8] Polar solvents can also form hydrogen bonds or dipole-dipole interactions, altering the electronic environment.[9]

  • Concentration Effects: At high concentrations, molecules may aggregate or engage in π-stacking, especially with aromatic systems like indene. This self-interaction changes the average magnetic environment and can lead to concentration-dependent chemical shifts.[10][11]

  • Temperature and pH: While less common for simple hydrocarbons, temperature fluctuations can affect molecular motion and intermolecular interactions.[12] For derivatives with acidic or basic functional groups, changes in pH can protonate or deprotonate sites, leading to dramatic changes in the spectrum.

Troubleshooting Protocol:

  • Verify the Solvent: Confirm the solvent used and compare your data to literature values obtained in the same solvent. If the literature does not specify, CDCl₃ is a common default.

  • Run a Dilution Study: Acquire spectra at several different concentrations (e.g., 50 mM, 10 mM, 1 mM). If the chemical shifts change with concentration, aggregation is a likely cause.

  • Change the Solvent: Acquiring a spectrum in a different solvent (e.g., benzene-d₆ or DMSO-d₆) can help resolve overlapping peaks and confirm assignments through solvent-induced shifts.[13]

Q3: I see broad peaks in my spectrum. What does this indicate?

A3: Peak broadening is a sign that there is a dynamic process occurring on the NMR timescale, or it can be an indicator of sample or instrument issues.[14][15]

Causality:

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process—such as tautomerism, conformational changes (rotamers), or proton exchange with the solvent—at a rate comparable to the NMR frequency difference between the states, the peaks will broaden.[14][16][17]

  • Poor Shimming/Sample Inhomogeneity: An inhomogeneous magnetic field across the sample volume is a common instrumental cause of broad peaks.[18][19] This can be due to poor quality NMR tubes, solid particles in the sample, or air bubbles.[18]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can significantly shorten relaxation times and cause severe peak broadening.

  • Quadrupolar Nuclei: If your derivative contains a nucleus with a spin I > 1/2 (like ¹⁴N), protons nearby may show broadening due to rapid quadrupolar relaxation.[20]

Troubleshooting Workflow:

G start Broad Peaks Observed check_sample Is the sample clear and homogeneous? start->check_sample check_instrument Check Instrument Shims check_sample->check_instrument Yes instrument_issue Instrumental Issue (Poor Shimming) check_sample->instrument_issue No, contains solids/ is cloudy run_vt_nmr Perform Variable Temperature (VT) NMR check_instrument->run_vt_nmr Shims are good check_instrument->instrument_issue Shims are poor dynamic_process Dynamic Process Confirmed (e.g., exchange, rotamers) run_vt_nmr->dynamic_process Peaks sharpen or coalesce with temperature change paramagnetic Consider Paramagnetic Impurities (Degas sample) run_vt_nmr->paramagnetic Peaks remain broad quadrupolar Is a quadrupolar nucleus (e.g., N) nearby? paramagnetic->quadrupolar

Caption: Troubleshooting workflow for broad NMR peaks.

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298K).[21]

  • Heating: Increase the sample temperature in increments (e.g., 10-15°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. If the process is fast exchange, the broad peak should sharpen into a single, averaged signal.

  • Cooling: Decrease the temperature from ambient in increments. If the process is slow exchange, the broad peak may resolve into two or more distinct, sharp signals.

  • Analysis: By observing the coalescence temperature (where multiple peaks merge into one), you can calculate the kinetic and thermodynamic parameters of the exchange process.[16][17]

Q4: There are extra, unexpected peaks in my spectrum. How do I identify them?

A4: Unexpected peaks are usually due to impurities, a different isomer, or degradation of the sample. A systematic approach is key to identification.

Causality:

  • Synthesis Impurities: Starting materials, reagents, or byproducts from the synthesis are common sources of extra peaks.[22]

  • Solvent and Grease: Residual non-deuterated solvent, water, or silicone grease can appear in the spectrum.

  • Isomers/Tautomers: The this compound system can potentially exist as tautomers. For example, a proton shift could lead to 2-Methyl-2H-indene or 2-Methylene-2,3-dihydro-1H-indene. These isomers would have distinct NMR spectra.

  • Sample Degradation: Some indene derivatives can be sensitive to air or light, leading to oxidation or polymerization products over time.

Troubleshooting Protocol:

  • Check Common Impurity Tables: Compare the shifts of unknown peaks against published tables of common laboratory solvents and impurities.[6]

  • Analyze Synthesis Route: Review the synthetic procedure and predict the NMR spectra of potential byproducts or unreacted starting materials.[22]

  • Run 2D NMR Experiments: If the impurity is related to your main compound (e.g., an isomer), 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps build spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.[23][24][25]

  • Spike the Sample: If you have a pure sample of a suspected impurity, add a small amount to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.

Section 3: Advanced Troubleshooting & Mechanistic Insights

Q5: I suspect tautomerism is occurring, leading to a complex spectrum. How can I confirm this?

A5: Tautomerism in the indene system is a plausible cause for spectral complexity, as it represents a form of chemical exchange. The key is to use NMR techniques that can probe this dynamic process.

Mechanism: The 1H-indene system can undergo proton migration to form other isomers. While this compound is generally the most stable form, substituents on the ring can influence the equilibrium.

Tautomers Indene1H This compound (Major Tautomer) Indene2H 2-Methyl-2H-indene (Minor Tautomer) Indene1H->Indene2H Proton Shift Methylene 2-Methyleneindane Indene1H->Methylene Proton Shift

Caption: Potential tautomeric equilibrium in this compound derivatives.

Confirmation Strategy:

  • Variable Temperature (VT) NMR: As described in Q3, this is the primary tool. If you are observing a mixture of tautomers in slow exchange at room temperature (multiple sets of peaks), heating the sample should cause them to coalesce into a single, averaged set of peaks. Conversely, if you see broadened peaks at room temperature, cooling may resolve them into distinct signals for each tautomer.[21][26]

  • Solvent Study: The position of a tautomeric equilibrium can be highly dependent on solvent polarity and hydrogen-bonding capability. A non-polar solvent like benzene-d₆ might favor one tautomer, while a polar, protic solvent like methanol-d₄ could shift the equilibrium towards another.

  • 2D EXSY (Exchange Spectroscopy): This is a powerful experiment that directly observes chemical exchange. It looks similar to a NOESY spectrum, but in addition to through-space correlations (NOEs), it shows "cross-peaks" between the signals of atoms that are exchanging with each other. If you see a cross-peak between, for example, the methyl signal of the major tautomer and the methyl signal of a minor tautomer, this is direct evidence of exchange.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.
  • Chemistry For Everyone. (2025). How Does Temperature Affect NMR? YouTube.
  • Unknown Author. (n.d.). Molecular dynamics studies by NMR spectroscopy.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • Unknown Author. (n.d.). Variable Temperature NMR Experiments.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Request PDF.
  • Unknown Author. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • Chemistry For Everyone. (2025). What Causes NMR Peak Broadening? YouTube.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
  • Heeb, J. P. (n.d.). Understanding Dynamic Exchange using Variable Field NMR.
  • Heeb, J. (2024). Exploration of Dynamic Exchange using Variable Field NMR. University of Bristol.
  • TutorChase. (n.d.). Why might an NMR spectrum show broad peaks?
  • Cavaleiro, J. A. S. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.
  • Unknown Author. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Scilit.
  • Unknown Author. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry.
  • ResearchGate. (2019). How will increase in concentration affect HNMR Spectrum?
  • PubChem. (n.d.). 1H-Indene, 2-methyl-.
  • Reddit. (2017). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs?
  • Wikipedia. (n.d.). NMR line broadening techniques.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Unknown Author. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Wikipedia. (n.d.). Chemical shift.
  • Perlego. (n.d.). Factors Affecting Chemical Shift.
  • Khan Academy. (n.d.). Electronegativity and chemical shift.
  • Unknown Author. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Metalation of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the metalation of 2-Methyl-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will move beyond simple procedural steps to explore the underlying principles, troubleshoot common issues, and provide expert insights to ensure the success of your experiments.

The metalation of this compound is a critical step in the synthesis of a variety of complex organic molecules and ligands for catalysis.[1][2] The introduction of the methyl group at the 2-position influences the electronic and steric environment of the indene core, presenting unique challenges and opportunities for optimization. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective base for the metalation of this compound?

A1: The most widely used and effective base for the deprotonation of indene derivatives, including this compound, is an organolithium reagent, with n-butyllithium (n-BuLi) being the most common choice.[3][4] The weakly acidic nature of the methylene protons of the indene ring requires a strong base for efficient deprotonation.[5] n-BuLi is a strong base and a potent nucleophile, making it highly effective for this transformation.[3] Other strong bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used and are even more basic; however, their increased reactivity can sometimes lead to side reactions if not handled with care.[6]

Q2: Which solvent is recommended for this reaction, and why?

A2: The choice of solvent is crucial for the success of the metalation reaction. Anhydrous ethereal solvents are typically preferred.

  • Tetrahydrofuran (THF): THF is an excellent choice as it is a good solvent for the resulting organolithium derivative and can help to disagreggate the butyllithium clusters, increasing its reactivity.[3] Reactions are often conducted in THF at low temperatures, such as -78 °C, to control the exothermic nature of the reaction and minimize side reactions.[7][8]

  • Diethyl ether (Et₂O): Diethyl ether is another suitable solvent. While it is less effective at disagreggating organolithium species compared to THF, it can be advantageous in situations where the higher reactivity in THF leads to undesired side products.[6]

It is imperative that the chosen solvent is rigorously dried and deoxygenated before use, as organolithium reagents react vigorously with water and oxygen.[9][10]

Q3: At what temperature should the metalation of this compound be performed?

A3: The reaction is typically carried out at low temperatures to ensure selectivity and prevent degradation of the starting material or product. A starting temperature of -78 °C (a dry ice/acetone bath) is highly recommended for the initial addition of n-BuLi.[7][8] This low temperature helps to control the exothermicity of the deprotonation and minimizes potential side reactions. Depending on the subsequent electrophilic quench, the reaction may be allowed to slowly warm to a higher temperature, such as 0 °C or room temperature.

Troubleshooting Guide

Problem 1: Incomplete or no reaction observed.

Possible Causes & Solutions:

  • Inactive n-BuLi: n-Butyllithium solutions can degrade over time, especially with improper storage. It is advisable to titrate the n-BuLi solution before use to determine its exact molarity.

  • Presence of Water or Oxygen: Organolithium reagents are extremely sensitive to moisture and air.[9][10] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas (e.g., argon or nitrogen) using Schlenk line techniques.[7][11] Solvents and the starting material must be anhydrous.

  • Insufficient Base: Ensure that at least one equivalent of n-BuLi is used. A slight excess (e.g., 1.05-1.1 equivalents) is often employed to ensure complete deprotonation.

Problem 2: Formation of multiple products or undesired side products.

Possible Causes & Solutions:

  • Reaction Temperature Too High: If the reaction is allowed to warm prematurely, side reactions can occur. Maintain a low temperature during the addition of n-BuLi and the subsequent quench.[12]

  • Competitive Metalation: While deprotonation at the C1 position is generally favored due to the formation of a stable aromatic indenyl anion, the methyl group could potentially undergo deprotonation under harsh conditions, although this is less likely. Using a less hindered base like n-BuLi at low temperatures should favor deprotonation at the C1 position.

  • Degradation of the Product: The resulting 2-methyl-indenyl lithium is a reactive species. It should be used in the subsequent reaction step (e.g., quenching with an electrophile) without prolonged storage.

Problem 3: The reaction mixture turns a dark color, suggesting decomposition.

Possible Causes & Solutions:

  • Reaction Overheating: Localized heating during the addition of n-BuLi can lead to decomposition. Add the base dropwise to a well-stirred, cold solution of this compound.

  • Impure Starting Material: Impurities in the this compound can react with n-BuLi to form colored byproducts. Ensure the starting material is pure before use.

Experimental Protocols

General Protocol for the Metalation of this compound

This protocol provides a general guideline. Specific quantities and reaction times may need to be optimized for your particular application.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Schlenk flask and other appropriate oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Add this compound to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titrated n-butyllithium solution dropwise to the stirred solution over a period of 15-30 minutes. The formation of the lithium salt is often accompanied by a color change.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • The resulting solution of 2-methyl-indenyl lithium is now ready for the subsequent reaction with an electrophile.

Quenching the Reaction

The deactivation of the reactive organolithium species is a critical step for safe handling and product isolation.[13]

Procedure:

  • While maintaining the reaction at low temperature (e.g., -78 °C), slowly add the chosen electrophile.

  • After the addition is complete, allow the reaction to stir for a specified time, potentially allowing it to warm slowly to a higher temperature.

  • To quench any remaining organolithium reagent, slowly add a less reactive protic source like isopropanol, followed by methanol, and then water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[14] This should be done cautiously as the quenching process can be highly exothermic.

  • Proceed with the aqueous workup to isolate the desired product. This typically involves extraction with an organic solvent, washing the organic layer with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent in vacuo.[13]

Visualizing the Workflow

The following diagram illustrates the general workflow for the metalation and subsequent quenching of this compound.

Metalation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Flame-dried Schlenk Flask under Inert Gas Add_Indene Add this compound & Anhydrous THF Start->Add_Indene Cool Cool to -78 °C Add_Indene->Cool Add_BuLi Slowly add n-BuLi Cool->Add_BuLi Stir Stir at -78 °C for 1-2h Add_BuLi->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Quench Quench with Isopropanol/Methanol/Water Add_Electrophile->Quench Extract Aqueous Workup & Extraction Quench->Extract Isolate Isolate Product Extract->Isolate

Caption: General workflow for the metalation of this compound.

The following diagram illustrates the key chemical transformation.

Caption: Reaction scheme for the metalation and electrophilic quench.

References

  • Technical Support Center: Quenching Procedures for Organometallic Reactions - Benchchem.
  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL.
  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students - ResearchGate.
  • Schlenk line - Wikipedia.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques - White Rose Research Online.
  • Video: Synthesis Of A TiIII Metallocene Using Schlenk Line Technique - JoVE.
  • N-Butyllithium - chemeurope.com.
  • Chapter 11 -- Organometallic Chemistry, Part 1 of 4: Grignard and organolithium reactions.
  • The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals - Eastern Illinois University.
  • n-Butyllithium - Wikipedia.
  • Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination - NIH.
  • How To Run A Reaction: The Quench - Department of Chemistry : University of Rochester.
  • METHYLATION OF METALATED INDENE AND METHYLINDENE - Canadian Science Publishing.
  • A general one-pot synthesis for elusive 2-substituted indenes: Does bis[2-(tert-butyl)indenyl]zirconium(IV) dichloride/MAO polymerise ethene? | Request PDF - ResearchGate.
  • Organometallic Coupling Reactions Part 1 - YouTube.
  • Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives - Organic Chemistry Portal.
  • Directed (ortho) Metallation.
  • Directed Metalation: A Survival Guide - Baran Lab.
  • Synthesis of indenes - Organic Chemistry Portal.

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Technical Support Center: Isomeric Purification of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. As researchers and drug development professionals, we understand that the purity of your starting materials is paramount to the success of your experimental outcomes. 2-Methyl-1H-indene is a valuable building block, but its synthesis can often lead to a mixture of closely related isomers that are challenging to separate.

This guide provides in-depth, troubleshooting-focused answers to common questions encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary isomeric impurities I should expect when working with this compound, and why are they difficult to remove?

When synthesizing or handling this compound, you are likely to encounter two main types of isomeric impurities:

  • Positional Isomers: These are isomers where the methyl group is located at a different position on the indene scaffold, such as 4-methyl-, 5-methyl-, 6-methyl-, or 7-methyl-1H-indene. These can arise from non-selective synthesis methods.[1]

  • Double-Bond Isomers: The indene system contains a five-membered ring with a double bond that can migrate. This compound is a fluxional molecule, meaning it can rearrange.[2] The most common double-bond isomer is 3-Methyl-1H-indene.

The primary challenge in separating these isomers stems from their very similar physical properties. They often have nearly identical molecular weights and polarities, and boiling points that can differ by less than 25°C, rendering techniques like simple distillation ineffective.[3][4]

Q2: I'm attempting to purify this compound using fractional distillation, but my fractions are still impure. What am I doing wrong?

This is a common issue. While fractional distillation can work for isomers with a sufficient boiling point difference, its success is highly dependent on the equipment and procedure.[5] The boiling point of this compound is approximately 45 °C at 0.2 mmHg. Isomers will have very close boiling points.

Troubleshooting Your Fractional Distillation:

  • Insufficient Column Efficiency: Your fractionating column may not have enough theoretical plates to resolve the mixture. For closely boiling isomers, a high-performance packed column (e.g., Vigreux, Raschig rings, or structured packing) is essential.[3]

  • Incorrect Reflux Ratio: A high reflux ratio (more condensate returning to the column than is collected) is necessary to enrich the vapor with the more volatile component. A fast distillation rate will ruin the separation.

  • Vacuum Instability: Fluctuations in vacuum pressure will cause the boiling points to change, leading to poor separation. Ensure your vacuum pump and controller are stable.

  • Heat Input: Overheating the distillation flask can cause "bumping" and carry less volatile components over into the distillate. Gentle, consistent heating with a heating mantle is crucial.[6]

ParameterRecommendation for Isomer SeparationRationale
Column Type Packed column (Vigreux, Raschig, etc.)Increases surface area for vapor-liquid equilibria, maximizing theoretical plates.[3]
Vacuum Pressure Stable, low pressure (e.g., 0.2 - 1.0 mmHg)Lowers boiling points to prevent thermal degradation and allows for finer control.
Heating Slow and steady via heating mantlePrevents thermal shocking and ensures smooth boiling for efficient fractionation.
Reflux Ratio High (e.g., >5:1)Maximizes the number of condensation-vaporization cycles to improve separation.
Q3: My standard silica gel column chromatography is failing to separate the isomers. What alternative chromatographic methods can I use?

Standard silica gel chromatography separates compounds based on polarity. Since methyl-indene isomers are hydrocarbons with nearly identical, low polarity, they will co-elute. You need a technique that exploits more subtle structural differences.

Recommended Chromatographic Techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique capable of separating complex mixtures.[7][8] A reversed-phase column (like a C18) with a non-polar mobile phase (e.g., acetonitrile/water or methanol/water) can often resolve isomers based on minor differences in their hydrophobicity.[9][10]

  • Argentation Chromatography (Silver Nitrate Chromatography): This is the most powerful and specific method for this particular problem. It separates molecules based on their interaction with silver ions. The π-electrons of the double bonds in the indene isomers form weak complexes with the silver ions impregnated on the silica gel. The strength of this interaction depends on the steric accessibility and electronic nature of the double bond, allowing for a sharp separation of double-bond isomers.[11]

Below is a workflow illustrating the decision-making process for purification.

G cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Pathways cluster_end Final Product Crude Crude this compound (Mixture of Isomers) Analysis Purity Assessment (GC-MS, ¹H NMR) Crude->Analysis Distill Fractional Vacuum Distillation Analysis->Distill If Boiling Points Differ >5-10°C Prep_HPLC Preparative HPLC (Reversed-Phase) Analysis->Prep_HPLC For General High-Resolution Argent Argentation Chromatography Analysis->Argent Specifically for Double-Bond Isomers Final_Analysis Final Purity Check Distill->Final_Analysis Prep_HPLC->Final_Analysis Argent->Final_Analysis Pure Pure this compound (>99%) Final_Analysis->Pure Meets Purity Spec

Caption: Purification workflow for this compound.

Detailed Experimental Protocol

Protocol: Purification via Argentation Column Chromatography

This protocol provides a step-by-step guide for separating this compound from its double-bond isomers using a silver nitrate-impregnated silica gel column.

Objective: To achieve >99% isomeric purity of this compound.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Hexane or Pentane (HPLC grade)

  • Toluene or Dichloromethane (DCM) (HPLC grade)

  • Chromatography column

  • Rotary evaporator

Methodology:

  • Preparation of Silver-Impregnated Silica Gel (Ag-Silica): a. Prepare a 10% (w/w) solution of silver nitrate in deionized water. For every 90 g of silica gel, you will need 10 g of AgNO₃. b. In a round-bottom flask, create a slurry of the silica gel in a minimal amount of a volatile solvent like DCM. c. Add the AgNO₃ solution to the silica slurry and mix thoroughly. d. Remove the solvent and water under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive. e. Dry the resulting free-flowing powder in a vacuum oven at 50-60°C for several hours. Store the prepared Ag-Silica in a dark, sealed container.

  • Column Packing: a. Pack the chromatography column with the prepared Ag-Silica using a slurry method with hexane or pentane. b. Ensure the column is packed evenly to avoid channeling. Do not let the column run dry.

  • Sample Loading: a. Dissolve the crude this compound mixture in a minimal amount of the non-polar mobile phase (hexane/pentane). b. Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection: a. Begin eluting the column with 100% hexane or pentane. The isomers with less accessible double bonds or those that form weaker π-complexes will elute first. b. Gradually increase the polarity of the mobile phase by slowly introducing a solvent with more π-electrons, such as toluene. A typical gradient might be from 0% to 5% toluene in hexane. c. The different isomers will elute at different solvent compositions. This compound will separate from its double-bond isomers. d. Collect small fractions and analyze them by GC-MS or TLC to determine their composition.

  • Product Isolation: a. Combine the fractions containing the pure this compound. b. Remove the solvent using a rotary evaporator to yield the purified product.

Q4: Is chemical derivatization a viable option for separating these isomers?

Yes, but it should be considered an advanced method when other physical separation techniques fail. The strategy involves reacting the isomer mixture with a chiral reagent to form diastereomers.[12][13] Diastereomers have different physical properties (boiling points, solubility, chromatographic retention) and can be separated by standard methods like distillation or chromatography.[14]

Conceptual Workflow for Derivatization:

  • Reaction: React the methyl-indene isomer mixture with a suitable derivatizing agent. This step requires a reaction that proceeds in high yield and is reversible.

  • Separation: Separate the newly formed diastereomers using chromatography or crystallization.

  • Cleavage: Reverse the initial reaction to cleave the derivatizing agent, regenerating the separated, pure indene isomers.

This method is powerful but complex, as it adds two chemical steps to the purification process, which can impact the overall yield. It is most commonly employed for resolving enantiomers.[14]

G cluster_principle Principle of Argentation Chromatography IsomerA This compound Exposed π-bond Silver {Ag⁺ Ion | on Silica Surface} IsomerA->Silver Stronger π-complex (Slower Elution) IsomerB Positional Isomer Sterically Hindered π-bond IsomerB->Silver Weaker π-complex (Faster Elution)

Caption: Mechanism of separation in argentation chromatography.

By understanding the underlying chemical principles and employing the appropriate high-resolution techniques, the challenge of purifying this compound from its isomeric impurities can be effectively overcome.

References

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]

  • Agilent. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16587, this compound. Retrieved from [Link]

  • Szczepaniak, G., et al. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. RSC Advances. The Royal Society of Chemistry.
  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chen, Y., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. RSC Advances, 6(51), 45057-45062. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]

  • Ali, M. A., et al. (2011). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Dangi, R., et al. (2017). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. Physical Chemistry Chemical Physics, 19(30), 19893-19901. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019573, 1H-Benz[e]indene, 2-methyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry, 29(9), 1835-1843. Retrieved from [Link]

  • Ito, Y., et al. (2011). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Journal of Liquid Chromatography & Related Technologies, 34(10-11), 887-897. ResearchGate. Retrieved from [Link]

  • Gaonkar, D. D., et al. (2019). 1,2 Wagner-Meerwein Shift in Aza-Nazarov Cyclization: Bi(III)-Catalyzed Substrate-Dependent Divergent Synthesis of Highly Substituted Pyrroles and Indenes. Organic Letters, 21(1), 145-149. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Taros Discovery. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Reddit. (2020). Separation of Mixtures using Fractional Distillation. Retrieved from [Link]

  • Anand, K., et al. (2002). An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1736-1743. PubMed. Retrieved from [Link]

  • Quora. (2017). What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-. Retrieved from [Link]

  • Joshi, K. C., & Pathak, V. N. (1970). Preparation of 2-(N-Morpholinyl)-Indene and its Unusual Stability. Defence Science Journal, 20(4), 283-284. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Methylindene. Retrieved from [Link]

  • Oufi, J., et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(9), 1835-1843. Retrieved from [Link]

  • Kromidas, S. (2011). Diastereomeric Derivatization for Chromatography. The HPLC-MS/MS Expert. Retrieved from [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. Retrieved from [Link]

  • Kolev, T. M., et al. (2006). Structure of 2-(4-methylphenyl)-1H-indene-1,3(2H)-dione. Acta Crystallographica Section E: Structure Reports Online, 62(1), o217-o219. ResearchGate. Retrieved from [Link]

Sources

Stability issues of 2-Methyl-1H-indene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Methyl-1H-indene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into the stability and reactivity of this versatile compound under acidic and basic conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, notable for its reactive five-membered ring fused to a benzene ring. Its utility is often tempered by its propensity for isomerization and polymerization, particularly under acidic or basic conditions. Understanding the underlying chemical principles governing its stability is paramount to achieving desired reaction outcomes. This guide aims to elucidate these principles and provide practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to isomerization?

The protons on the C1 carbon of this compound are allylic and acidic, making them susceptible to abstraction by a base. The resulting 2-methylindenyl anion is a resonance-stabilized carbanion. Reprotonation can occur at different positions, leading to the formation of the more thermodynamically stable isomers, 1-methylindene and 3-methylindene. Under acidic conditions, protonation of the double bond can lead to a carbocation intermediate that can also rearrange to form isomers.

Q2: What are the typical signs of this compound degradation during a reaction?

Common indicators of degradation include:

  • Color Change: The appearance of a yellow or brown hue in the reaction mixture can suggest the formation of oligomers or polymers.[1]

  • Increased Viscosity: A noticeable thickening of the reaction mixture is a strong indication of polymerization.[1]

  • Complex NMR Spectra: The appearance of multiple, unexpected peaks in the 1H or 13C NMR spectrum of your crude product often points to the presence of isomers or side products.

  • Low Yield of Desired Product: Significant degradation will naturally lead to a diminished yield of the target molecule.

Q3: How should I store this compound to ensure its stability?

To prevent degradation during storage, this compound should be stored in a cool, dark environment, preferably under an inert atmosphere such as argon or nitrogen to protect it from air and light.[1] It is advisable to use a well-sealed container to prevent exposure to moisture and oxygen, which can initiate polymerization. For long-term storage, refrigeration is recommended.

Q4: What is the approximate pKa of the allylic protons in this compound?

Troubleshooting Guide: Stability Issues in Reactions

This section addresses specific problems you might encounter during your experiments with this compound.

Scenario 1: Isomerization to 1-Methylindene and 3-Methylindene

Issue: Your reaction yields a mixture of methylindene isomers instead of the desired product derived from this compound.

Probable Causes & Solutions:

  • Under Acidic Conditions:

    • Cause: Trace amounts of acid in your reagents or glassware can catalyze the isomerization. The mechanism likely involves protonation of the double bond to form a carbocation, which can then undergo rearrangement.

    • Solution: Ensure all glassware is thoroughly dried and, if necessary, rinsed with a mild base solution (e.g., dilute aqueous sodium bicarbonate), followed by distilled water and a final rinse with a dry solvent. Use freshly distilled or high-purity solvents and reagents.

  • Under Basic Conditions:

    • Cause: The presence of a base, even a weak one, can deprotonate the C1 position, leading to the formation of the resonance-stabilized 2-methylindenyl anion. Subsequent reprotonation can occur at different positions, yielding the isomeric products.

    • Solution: If your reaction conditions are intended to be neutral, ensure the absence of basic impurities. If a base is required for your transformation, consider the temperature and reaction time. Lower temperatures will disfavor the isomerization equilibrium.

Scenario 2: Polymerization of this compound

Issue: The reaction mixture becomes viscous or solidifies, indicating polymerization.

Probable Causes & Solutions:

  • Acid-Catalyzed Polymerization:

    • Cause: Strong acids or Lewis acids can initiate cationic polymerization of the indene double bond.[1] This is a common side reaction when working with acidic reagents.

    • Solution:

      • Use Non-Acidic Catalysts: If possible, explore alternative catalysts that do not have a strong acidic character.

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

      • Slow Addition: Add the acidic reagent slowly to the solution of this compound to avoid localized high concentrations of acid.

      • Use of Inhibitors: In some cases, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) can help suppress unwanted polymerization, although this is more effective against radical-initiated polymerization.

  • Radical Polymerization:

    • Cause: The presence of radical initiators, such as peroxides in aged ether solvents, can lead to polymerization.[1]

    • Solution: Always use freshly distilled ethereal solvents (like THF or diethyl ether) to remove any peroxide impurities.

Experimental Protocols

Protocol 1: Base-Catalyzed Deprotonation and Alkylation of this compound

This protocol describes the deprotonation of this compound to form the 2-methylindenyl anion, followed by quenching with an electrophile (e.g., an alkyl halide).

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Addition: Add anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of this compound in anhydrous THF to the cooled solvent.

  • To this solution, add n-BuLi dropwise via syringe. The solution will typically develop a deep color (often red or dark brown), indicating the formation of the indenyl anion. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Slowly add the alkyl halide to the solution of the anion. The color of the solution may change or fade. Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting this Protocol:

  • Low Yield of Alkylated Product:

    • Incomplete Deprotonation: Ensure your n-BuLi solution has been recently titrated to accurately determine its concentration. Use of old or improperly stored n-BuLi can lead to lower reactivity.

    • Protic Impurities: The presence of water or other protic impurities will quench the organolithium reagent and the indenyl anion. Ensure all reagents and solvents are scrupulously dried.

  • Formation of Side Products:

    • Over-alkylation: If the product of the first alkylation is also acidic, a second deprotonation and alkylation can occur. Use of a stoichiometric amount of the alkylating agent is recommended.

    • Isomerization: While less common at low temperatures, some isomerization may occur if the reaction is allowed to warm for extended periods before quenching.

Data & Characterization

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Methylindene Isomers in CDCl3

ProtonThis compound1-Methylindene3-Methylindene
CH3 ~2.1~1.3 (d)~2.2 (s)
H1 ~3.3 (s)~3.4 (q)-
H3 -~6.4 (m)~6.1 (t)
Aromatic H ~7.1-7.5 (m)~7.1-7.6 (m)~7.1-7.5 (m)

Note: Chemical shifts are approximate and can vary depending on the specific solvent and concentration. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Visualizing Reaction Pathways

Acid-Catalyzed Isomerization

Under acidic conditions, this compound can isomerize to the more stable 1-methylindene and 3-methylindene through a carbocation intermediate.

acid_isomerization This compound This compound Carbocation Intermediate Carbocation Intermediate This compound->Carbocation Intermediate + H+ 1-Methylindene 1-Methylindene Carbocation Intermediate->1-Methylindene - H+ 3-Methylindene 3-Methylindene Carbocation Intermediate->3-Methylindene - H+

Caption: Acid-catalyzed isomerization of this compound.

Base-Catalyzed Isomerization

In the presence of a base, this compound is deprotonated to form a resonance-stabilized anion, which can be protonated at different positions to yield isomers.

base_isomerization This compound This compound 2-Methylindenyl Anion 2-Methylindenyl Anion This compound->2-Methylindenyl Anion + Base, - H+ 1-Methylindene 1-Methylindene 2-Methylindenyl Anion->1-Methylindene + H+ 3-Methylindene 3-Methylindene 2-Methylindenyl Anion->3-Methylindene + H+

Caption: Base-catalyzed isomerization of this compound.

References

  • PubChem. (n.d.). 3-Methylindene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylindene. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1969). Acid-catalyzed isomerization of substituted indenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for 2-methyl indene → 1-methyl indene isomerization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

Sources

Technical Support Center: A Senior Application Scientist's Guide to Scaling the Synthesis of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1H-indene. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot-plant production. As Senior Application Scientists, we understand that scaling a reaction is not merely about using larger flasks; it involves a deep understanding of reaction kinetics, thermodynamics, and potential process pitfalls. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: Synthesis Strategy & Scale-Up Workflow

The synthesis of indene derivatives can be approached through various methods, including transition-metal-catalyzed cyclizations and condensations.[1][2] For scaling up this compound, a robust and cost-effective route is paramount. A common and logical approach involves the acid-catalyzed dehydration of 2-methyl-1-indanol, which can be synthesized from the readily available 2-methyl-1-indanone. This two-step process offers clear control points and avoids costly transition metal catalysts, making it suitable for pilot studies.

The overall workflow for this process involves a sequence of controlled chemical transformations and purifications, each with its own set of challenges at scale.

G cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration & Purification A 2-Methyl-1-indanone C 2-Methyl-1-indanol (Crude) A->C B Grignard Reagent (e.g., MeMgBr) B->C D Acid-Catalyzed Dehydration C->D Process Flow E Aqueous Workup / Quench D->E F Crude Product Isolation E->F G Fractional Vacuum Distillation F->G H Pure this compound G->H

Caption: High-level workflow for the synthesis of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the acid-catalyzed dehydration step when scaling up?

A1: When moving to a pilot scale, heat and mass transfer become significant challenges. The three most critical parameters to control are:

  • Temperature: The dehydration is endothermic, but side reactions, such as isomerization and polymerization, are exothermic and highly temperature-dependent. A reactor with precise temperature control (e.g., a jacketed glass-lined reactor with an overhead stirrer) is essential. Overheating can lead to a rapid increase in viscosity from polymer formation and a loss of product selectivity.

  • Catalyst Concentration: While stronger acids or higher concentrations can increase the reaction rate, they also accelerate side reactions. On a larger scale, this can lead to runaway reactions. The optimal approach is to use the minimum amount of a moderately strong acid (e.g., p-toluenesulfonic acid) required for efficient conversion at a manageable temperature.

  • Water Removal: This reaction generates water as a byproduct. According to Le Châtelier's principle, removing water drives the equilibrium toward the product. At the pilot scale, this is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene. Efficient water removal is key to achieving high conversion and minimizing reaction time.

Q2: I am observing the formation of an isomeric impurity. What is it and how can it be minimized?

A2: The most common isomeric impurity is 2-methyl-3H-indene (also known as 2-methylindene). The 1H-indene tautomer is generally more stable, but the position of the double bond can shift under thermal or acidic conditions.

Minimization Strategies:

  • Thermodynamic Control: Use the mildest possible reaction conditions (lowest effective temperature and catalyst loading) that still afford a reasonable reaction rate. This favors the formation of the more stable this compound isomer.

  • Quenching: Upon reaction completion, the acid catalyst must be neutralized promptly. A cold, dilute basic solution (e.g., sodium bicarbonate) should be used to quench the reaction. Lingering acid, even at low temperatures, can promote isomerization during workup.

  • Distillation Conditions: Avoid excessive temperatures during purification. Fractional vacuum distillation is strongly recommended over atmospheric distillation to keep the pot temperature as low as possible.[3]

Part 3: Troubleshooting Guide

This section addresses specific problems that can arise during the scale-up process. The following troubleshooting logic provides a systematic approach to diagnosing and resolving common issues.

G Start Problem Encountered Problem Low Yield or Stalled Reaction? Start->Problem Check_SM Check in-process control (GC/TLC). Is starting material present? Problem->Check_SM Yes Water_Removal Is water removal efficient? (Check Dean-Stark) Check_SM->Water_Removal Yes (SM remains) Check_Side_Products Check for side products (polymers, isomers). Check_SM->Check_Side_Products No (SM consumed) Increase_Temp Action: Gradually increase reactor jacket temperature. Water_Removal->Increase_Temp No (Inefficient) Water_Removal->Check_Side_Products Yes (Efficient) Polymerization High viscosity or solid formation? (See Polymerization Q&A) Check_Side_Products->Polymerization Yes Purification_Loss Action: Review workup and purification procedures. Check_Side_Products->Purification_Loss No (Clean profile)

Caption: Troubleshooting logic for low yield in this compound synthesis.

Problem: The product is polymerizing during distillation.

Cause: Indenes are susceptible to acid- or radical-initiated polymerization, which is accelerated by heat. Trace amounts of residual acid catalyst from the workup or peroxides in the solvent can initiate this process.

Solution:

  • Thorough Neutralization: Ensure the crude product is washed with a basic solution (e.g., NaHCO₃) and then with brine until the aqueous layer is neutral (pH 7).

  • Use of Inhibitors: Add a small amount of a polymerization inhibitor to the crude product before distillation. Common choices include butylated hydroxytoluene (BHT) or hydroquinone (HQ) at a loading of 100-500 ppm.

  • Vacuum Distillation: This is the most critical step. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the molecule. Aim for a pot temperature below 100°C if possible.

  • Clean Equipment: Ensure the distillation apparatus is scrupulously clean, as metal traces can also catalyze decomposition and polymerization.

Problem: Phase separation is slow or incomplete during the aqueous workup.

Cause: At a larger scale, the volume and surface area dynamics change, often leading to the formation of stable emulsions, especially if the reaction mixture contains polymeric byproducts that act as surfactants.

Solution:

  • Add Brine: After the initial quench, subsequent washes should be done with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break emulsions by "salting out" the organic components.

  • Temperature Adjustment: Gently warming the mixture in the reactor (if safe to do so) can sometimes lower the viscosity and improve phase separation.

  • Minimize Agitation Speed: During the wash steps, use a lower agitation speed that is just sufficient to ensure mixing without creating a high-shear environment that promotes emulsification.

  • Allow Sufficient Settling Time: Be patient. Pilot-scale separations can take significantly longer than on the bench.

Part 4: Pilot-Scale Purification Strategy

The purity of the final product is critical, and the choice of purification method has significant implications for yield, cost, and throughput at the pilot scale.

Q: What is the most viable purification method for this compound at the multi-kilogram scale?

A: While column chromatography can provide high purity, it is generally not economically viable or practical for multi-kilogram quantities due to high solvent consumption and waste generation.[4] Fractional vacuum distillation is the industry-standard method for purifying thermally sensitive, volatile liquids like this compound.

ParameterColumn ChromatographyFractional Vacuum Distillation
Scalability Poor; requires very large columns and high solvent volumes.Excellent; standard equipment in pilot plants.
Throughput Low; process is slow and labor-intensive.High; can process large batches efficiently.
Cost High (silica gel, solvents, labor).Low to Moderate (energy, equipment).
Waste High (used silica, large volumes of solvent).Low (distillation bottoms/residue).
Separation Power Excellent for isomers with different polarities.Good for compounds with different boiling points.
Key Challenge Solvent handling and disposal.Thermal degradation of the product.

Best Practices for Fractional Vacuum Distillation:

  • Column Packing: Use a packed column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates, which is essential for separating closely boiling isomers.

  • Reflux Ratio: Start with a high reflux ratio to allow the column to equilibrate. Once equilibrated, gradually decrease the ratio to begin collecting the product fraction. A typical starting ratio might be 5:1 (reflux:takeoff).

  • Monitor Head Temperature and Pressure: A stable vacuum and a constant distillation head temperature are indicative of a pure fraction being collected. Collect fractions over a narrow boiling point range.

  • Inhibitor: As mentioned previously, ensure a polymerization inhibitor is present in the distillation pot.

Part 5: Representative Experimental Protocol (Lab Scale)

This protocol for the dehydration of 2-methyl-1-indanol is provided as a reference. Adjustments to volumes, equipment, and addition times are necessary for scale-up.

Step 1: Synthesis of 2-Methyl-1-indanol

  • To a stirred solution of 2-methyl-1-indanone (1.0 eq) in anhydrous THF, add a solution of methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise at 0°C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methyl-1-indanol.

Step 2: Dehydration to this compound

  • Charge a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer with crude 2-methyl-1-indanol (1.0 eq), toluene (approx. 5 mL per gram of starting material), and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and analysis (GC) shows complete conversion of the alcohol.

  • Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to afford this compound as a colorless liquid.

References

  • Yang, T., et al. (2017). Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions. Physical Chemistry Chemical Physics. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. [Link]

  • PubChem. (n.d.). 1H-Indene, 2-methyl-. [Link]

  • The Royal Society of Chemistry. (2016). Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. [Link]

  • Reaction Chemistry & Engineering. (2020). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. [Link]

  • Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis indene derivatives via C-H activation. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. [Link]

  • PubMed. (2007). Highly regioselective synthesis of indene derivatives including an allene functional group via Pd/C-catalyzed cyclization reaction in air. [Link]

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Overcoming low reactivity in functionalization of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-Methyl-1H-indene. This guide is designed to address the specific challenges associated with the functionalization of this substrate, focusing particularly on overcoming its inherent low reactivity. The content is structured in a practical, question-and-answer format to provide direct solutions to common experimental issues.

Introduction: The Challenge of this compound

This compound is a valuable scaffold in medicinal chemistry and materials science. However, researchers often encounter difficulties when attempting to functionalize it, particularly at the C1 position. This low reactivity stems from a combination of two primary factors:

  • Steric Hindrance: The methyl group at the C2 position physically obstructs the approach of reagents to the adjacent C1 and C3 positions. This is a classic example of steric hindrance, which slows down chemical reactions by increasing the activation energy required for the transition state.[1][2]

  • Electronic Effects: Alkyl groups, like the methyl group, are weakly electron-donating through an inductive effect (+I).[3][4] This effect slightly increases the electron density on the cyclopentadienyl ring, which can subtly decrease the acidity of the C1 protons compared to unsubstituted indene, making deprotonation more challenging.

This guide will provide detailed troubleshooting strategies and protocols to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield During Deprotonation/Lithiation

Q: I am attempting to deprotonate this compound with n-butyllithium (n-BuLi) to form the indenyl anion, but I am seeing very low conversion or recovery of only my starting material. What is going wrong and how can I fix it?

A: This is the most common issue faced when working with this substrate. The low yield is typically due to the combination of slightly reduced acidity and significant steric hindrance around the C1 protons. Standard conditions that work well for unsubstituted indene (pKa ≈ 20 in DMSO) are often insufficient for the 2-methyl derivative.[5]

  • Insufficient Basicity of Reagent: n-BuLi may not be a strong enough base to efficiently deprotonate the sterically hindered and less acidic C1 proton of this compound under standard conditions.

    • Solution: Switch to a stronger and/or more sterically hindered base. sec-Butyllithium (s-BuLi) is an excellent alternative as it is significantly more basic than n-BuLi and is highly effective for deprotonating sterically congested sites.[6][7] Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be effective.[8]

  • Improper Reaction Conditions: Temperature and solvent play a critical role in organolithium reactions.

    • Solution: Ensure your reaction is performed at the optimal temperature. For s-BuLi, deprotonation is typically carried out at -78 °C (dry ice/acetone bath) to prevent side reactions and decomposition of the base. Ensure you are using a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the reactivity of the base.[9]

  • Reagent Quality and Technique: Organolithium reagents are highly sensitive to air and moisture. Low yields are often traced back to degraded reagents or insufficient inert atmosphere techniques.

    • Solution: Always use a freshly opened bottle of organolithium reagent or one that has been recently and accurately titrated.[10] Employ rigorous anhydrous and anaerobic techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven- or flame-dried and solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[6]

BaseTypical ConditionsProsCons
n-BuLi THF, -78 °C to 0 °CCommon, inexpensiveOften inefficient for this compound; may require higher temperatures or additives (TMEDA)
s-BuLi THF, -78 °CMore basic than n-BuLi, effective for hindered sites[7]More reactive with THF (requires low temp), more expensive
LDA THF, -78 °CStrong, non-nucleophilic base, good for hindered sites[8]Must be freshly prepared or purchased as a solution

This protocol details the use of s-BuLi for efficient deprotonation.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry argon or nitrogen.

  • Reagent Addition: Add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction) via cannula. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Substrate: Add this compound (1.0 eq.) to the cooled solvent.

  • Deprotonation: Slowly add s-BuLi (1.1 eq., e.g., 1.4 M solution in cyclohexane) dropwise via syringe over 15 minutes. The solution will typically turn a deep red or orange color, indicating the formation of the indenyl anion.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Verification (Optional): To confirm lithiation, an aliquot can be quenched with D₂O, and the resulting product analyzed by ¹H NMR for deuterium incorporation at the C1 position.[10]

The resulting solution of 2-methyl-1-lithioindene is now ready for reaction with an electrophile.

Issue 2: Poor Yield in Subsequent Alkylation/Functionalization

Q: I have successfully formed the 2-methylindenyl anion, but my subsequent reaction with an electrophile (e.g., an alkyl halide) is giving a low yield of the desired 1-substituted product. What could be the issue?

A: Assuming deprotonation was successful, low yields in the trapping step often point to issues with steric hindrance, electrophile reactivity, or competing side reactions.

  • Steric Hindrance: The indenyl anion is sterically crowded. A bulky electrophile will struggle to access the C1 position, leading to a slow or non-existent reaction.

    • Solution: Use less sterically demanding electrophiles where possible. For example, methyl iodide will react more efficiently than isopropyl bromide. If a bulky group is required, you may need to increase the reaction temperature after the electrophile is added (e.g., allow to slowly warm to room temperature) and extend the reaction time.

  • Electrophile Reactivity: Unreactive electrophiles (e.g., alkyl chlorides) will react slowly.

    • Solution: Use more reactive electrophiles. For alkylation, the reactivity order is I > Br > Cl. For other functional groups, consider using more activated reagents.

  • Side Reactions: The indenyl anion is a strong nucleophile and can participate in elimination reactions with suitable electrophiles (e.g., secondary or tertiary alkyl halides), reducing the yield of the desired substitution product.

G start Low Yield in Alkylation Step q1 Was Deprotonation Confirmed? start->q1 sol1 Re-optimize Lithiation (Use s-BuLi, check technique) q1->sol1 No q2 Is Electrophile Highly Hindered? q1->q2 Yes end_node Reaction Optimized sol1->end_node sol2 Use a less bulky electrophile. Increase reaction time/temperature. q2->sol2 Yes q3 Is Electrophile Unreactive? q2->q3 No sol2->end_node sol3 Use a more reactive analogue (e.g., R-I instead of R-Cl). q3->sol3 Yes q3->end_node No sol3->end_node

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-indene and 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a cornerstone in the synthesis of pharmaceuticals, advanced materials, and ligands for catalysis.[1][2][3] The strategic placement of substituents on this scaffold dramatically alters its chemical behavior. This guide provides an in-depth comparative analysis of two common isomers: 1-Methyl-1H-indene and 2-Methyl-1H-indene. Understanding their distinct reactivity profiles is paramount for researchers aiming to leverage these synthons in complex molecular construction. We will explore how the seemingly minor shift of a methyl group from the sp³-hybridized C1 position to the sp²-hybridized C2 position fundamentally impacts acidity, susceptibility to electrophilic attack, and participation in cycloaddition reactions. This analysis is supported by mechanistic insights, experimental protocols, and comparative data to provide a comprehensive resource for drug development professionals and organic chemists.

Structural and Electronic Distinctions

The location of the methyl group dictates the electronic distribution and steric environment of the reactive five-membered ring, which is the primary driver of the differential reactivity between the two isomers.

  • 1-Methyl-1H-indene: The methyl group is situated at the C1 position, a benzylic, sp³-hybridized carbon. This isomer is a fluxional molecule, prone to isomerization. In the presence of a base or acid catalyst, the double bond can migrate to form the more thermodynamically stable 3-methyl-1H-indene. This isomerization is a critical prelude to many of its reactions, particularly those involving deprotonation.

  • This compound: Here, the methyl group is attached to the C2 position, an sp²-hybridized carbon within the double bond. This methyl group exerts a direct electronic influence on the π-system through hyperconjugation and inductive effects, increasing the electron density of the C2=C3 double bond. This isomer is generally more stable than 1-methyl-1H-indene and does not readily isomerize under typical conditions.[4]

The following diagram illustrates the structures and the crucial isomerization pathway for the 1-methyl isomer.

G cluster_1 Isomerization cluster_2 Comparison 1-Methyl 1-Methyl-1H-indene 3-Methyl 3-Methyl-1H-indene 1-Methyl->3-Methyl Base/Acid Catalysis 1-Methyl_Struct Methyl at sp³ Carbon (Benzylic) 1-Methyl->1-Methyl_Struct 3-Methyl->1-Methyl 2-Methyl This compound (Structurally Distinct Isomer) 2-Methyl_Struct Methyl at sp² Carbon (Vinylic) 2-Methyl->2-Methyl_Struct

Caption: Structural comparison and isomerization of methyl-1H-indenes.

Comparative Reactivity Analysis

Acidity and Deprotonation

The acidity of the C-H bonds in the five-membered ring is a defining feature of indene chemistry, leading to the formation of a stable, aromatic indenyl anion.

  • 1-Methyl-1H-indene: This isomer lacks a proton at the C1 position. Direct deprotonation to form an aromatic anion is not possible. However, upon base-catalyzed isomerization to 3-methyl-1H-indene , the protons at the C1 position become acidic. Deprotonation at this site yields the 3-methylindenyl anion, a stable 6π-electron aromatic system. The reaction pathway is therefore indirect and dependent on the rate of isomerization.

  • This compound: The methylene protons at the C1 position are allylic to the double bond and benzylic to the aromatic ring. They are readily abstracted by a strong base (e.g., sodium amide, organolithium reagents) to directly form the 2-methylindenyl anion.[5] This anion is also a stable aromatic species.

Reactivity Comparison: this compound reacts more directly and often more rapidly in deprotonation reactions, as it does not require a prior isomerization step. The formation of the 2-methylindenyl anion is kinetically favored. While the resulting anions (3-methylindenyl vs. 2-methylindenyl) have comparable thermodynamic stability, the choice of starting material is critical for controlling the regiochemistry of subsequent alkylation or other electrophilic quenching reactions.

G cluster_1 1-Methyl-1H-indene Pathway cluster_2 This compound Pathway 1-Me 1-Methyl-1H-indene 3-Me 3-Methyl-1H-indene 1-Me->3-Me Isomerization (Base Cat.) Anion_3Me 3-Methylindenyl Anion (Aromatic) 3-Me->Anion_3Me Deprotonation (-H⁺) 2-Me This compound Anion_2Me 2-Methylindenyl Anion (Aromatic) 2-Me->Anion_2Me Direct Deprotonation (-H⁺) G 1-Me 1-Methyl-1H-indene Carbocation_1 Secondary, Benzylic Carbocation 1-Me->Carbocation_1 Slower 2-Me This compound Carbocation_2 Tertiary, Benzylic Carbocation (More Stable) 2-Me->Carbocation_2 Faster E+ Electrophile (E⁺) E+->1-Me E+->2-Me Product_1 Addition Product Carbocation_1->Product_1 Fast Product_2 Addition Product Carbocation_2->Product_2 Fast

Caption: Mechanism of electrophilic addition and carbocation stability.

Cycloaddition Reactions

The double bond of the five-membered ring can participate as a 2π-electron component (dienophile) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. [6][7]

  • 1-Methyl-1H-indene: The C2=C3 double bond is disubstituted but relatively unhindered sterically at the reacting carbons. Its reactivity as a dienophile is expected to be comparable to that of unsubstituted indene.

  • This compound: The methyl group at C2 introduces significant steric hindrance around the double bond. This can impede the approach of the diene, potentially slowing down the reaction rate compared to the 1-methyl isomer. While the electron-donating nature of the methyl group slightly raises the energy of the dienophile's HOMO, which can be favorable in normal-electron-demand Diels-Alder reactions, the steric effect is often the dominant factor.

Reactivity Comparison: For sterically sensitive cycloadditions like the Diels-Alder reaction, 1-methyl-1H-indene is generally the more reactive dienophile . This compound may exhibit reduced reactivity or require more forcing conditions due to steric hindrance.

Data Summary

The structural differences are clearly reflected in their spectroscopic properties.

Property1-Methyl-1H-indeneThis compoundReference
CAS Number 767-59-92177-47-1[8][9]
Molecular Weight 130.19 g/mol 130.19 g/mol [8][9]
Appearance -Transparent to yellow liquid[10]
Density -0.971 g/mL at 25 °C[4]
¹H NMR (CDCl₃, δ) Signals for olefinic protons at C2/C3, a quartet for the C1-H, and a doublet for the C1-CH₃. [11][12]Signals for aromatic protons, a singlet for the olefinic C3-H, a singlet for the C1-CH₂ protons, and a singlet for the C2-CH₃ group. [9][10]
¹³C NMR Distinct signals for sp³ carbon at C1 and sp² carbons at C2 and C3. [13]No aliphatic sp³ CH group, characteristic signal for the quaternary sp² carbon at C2. [9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-1-indanone

This protocol demonstrates a common synthesis for this compound, providing a reliable source of the pure isomer for reactivity studies. [10] Step 1: Reduction of Ketone

  • Dissolve 2-methyl-1-indanone (5.0 g, 34 mmol) in an appropriate solvent like methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.94 g, 51 mmol) portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product, 2-methyl-1-indanol, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The crude alcohol is used directly in the next step.

Step 2: Dehydration to Alkene

  • Dissolve the crude 2-methyl-1-indanol in toluene (100 g).

  • Add a catalytic amount of p-toluenesulfonic acid (0.2 g).

  • Heat the mixture to 80 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/dichloromethane) to yield pure this compound. [10]

Protocol 2: Comparative Electrophilic Bromination

This workflow outlines a procedure to directly compare the reactivity of the two isomers towards an electrophile.

Caption: Workflow for comparing electrophilic addition reactivity.

Conclusion

The reactivity of 1-methyl-1H-indene and this compound is profoundly different, a fact that must be carefully considered in synthetic design.

  • This compound is the more direct precursor for forming the aromatic 2-methylindenyl anion and is significantly more reactive in electrophilic addition reactions due to its ability to form a highly stable tertiary, benzylic carbocation.

  • 1-Methyl-1H-indene often requires an initial isomerization to 3-methyl-1H-indene to participate in deprotonation reactions. It is less reactive towards electrophiles but may be a superior substrate in cycloaddition reactions where the steric bulk of the C2-methyl group in the other isomer is detrimental.

By understanding these fundamental principles, researchers can select the appropriate isomer and reaction conditions to achieve the desired chemical transformation with high efficiency and regioselectivity, paving the way for innovations in medicinal chemistry and materials science.

References

  • Sarkar, B., & Deka, H. (2025). A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols.
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  • Biosynth. (n.d.). This compound | 2177-47-1. Biosynth.
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  • Wikipedia. (n.d.). Cycloaddition. Wikipedia.
  • Sigma-Aldrich. (n.d.). 2-Methylindene 98% | 2177-47-1. Sigma-Aldrich.
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A Comparative Guide to the Catalytic Activity of 2-Methyl-1H-indene-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indenyl Scaffold in Catalysis

In the landscape of modern catalysis, the design of ligand scaffolds is a cornerstone for developing efficient, selective, and robust catalysts. Among these, the indenyl ligand framework, a bicyclic aromatic system comprising a cyclopentadienyl anion fused to a benzene ring, has emerged as a privileged structure.[1][2] The anellated benzene ring imparts unique steric and electronic properties compared to the simpler cyclopentadienyl ligand, allowing for fine-tuning of the catalyst's behavior.[1] The introduction of a methyl group at the 2-position of the 1H-indene moiety further refines these properties, influencing the catalyst's stability, solubility, and, most critically, its catalytic performance.

This guide provides a comparative analysis of the catalytic activity of transition metal complexes bearing 2-Methyl-1H-indene ligands. We will delve into their application in two major areas of chemical synthesis: olefin polymerization and asymmetric hydrogenation. By examining experimental data and mechanistic principles, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively leverage these powerful catalytic tools.

Synthesis of this compound-Based Catalyst Precursors

The journey to an active catalyst begins with the synthesis of the organometallic precursor, typically a metallocene dichloride. The general approach involves the deprotonation of this compound to form the corresponding lithium or sodium salt, which then undergoes a salt metathesis reaction with a suitable transition metal halide, such as zirconium tetrachloride (ZrCl₄) or hafnium tetrachloride (HfCl₄).[3]

The choice of base and reaction conditions for the deprotonation step is critical to ensure high yields and prevent unwanted side reactions. n-Butyllithium (n-BuLi) is commonly employed for this purpose in an ethereal solvent like THF or diethyl ether at low temperatures. Subsequent reaction with the metal halide furnishes the desired metallocene complex.

Below is a generalized workflow for the synthesis of a bis(2-methyl-1H-indenyl)zirconium dichloride catalyst.

G cluster_synthesis Catalyst Synthesis Workflow Indene This compound (Starting Material) Li_Indenide Lithium 2-Methylindenide (Anionic Ligand Precursor) Indene->Li_Indenide Deprotonation Base n-BuLi or MeLi in THF Metallocene bis(2-methylindenyl)zirconium dichloride (Catalyst Precursor) Li_Indenide->Metallocene Salt Metathesis (2 equivalents) ZrCl4 ZrCl₄ (Metal Source)

Caption: Generalized workflow for the synthesis of a this compound-based metallocene catalyst precursor.

Comparative Catalytic Performance: Olefin Polymerization

Metallocene catalysts based on indenyl ligands have revolutionized the field of olefin polymerization, offering precise control over polymer microstructure, molecular weight, and molecular weight distribution.[4][5] The methyl group at the 2-position of the indenyl ligand plays a crucial role; it enhances the catalyst's stereoselectivity and can lead to polymers with higher molecular weights and melting points compared to unsubstituted indenyl analogues.[4] This is attributed to the steric influence of the methyl group, which helps to direct the incoming monomer and suppress chain termination pathways.[4]

These catalysts require activation by a cocatalyst, most commonly methylaluminoxane (MAO), to generate the catalytically active cationic species.[4][6] The MAO abstracts a chloride ligand from the metallocene precursor, forming a coordinatively unsaturated metal-alkyl cation that can initiate polymerization.

Below is a comparative summary of the performance of various indenyl-based zirconocene catalysts in propylene polymerization.

CatalystCocatalystActivity (kg PP / (mol M · h))Polymer Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Reference Insight
rac-Et(Ind)₂ZrCl₂MAO~15,000 - 25,00050 - 100~2.0 - 2.5A benchmark catalyst known for producing isotactic polypropylene. Its performance can be sensitive to polymerization temperature.[7]
rac-Me₂Si(Ind)₂ZrCl₂MAO~20,000 - 35,00060 - 120~2.0 - 2.3The dimethylsilyl bridge provides greater rigidity, often leading to higher stereoselectivity and molecular weights compared to the ethylene-bridged analogue.[4]
rac-Me₂Si(2-Me-Ind)₂ZrCl₂ MAO ~40,000 - 60,000 150 - 250 ~2.0 - 2.2 The addition of the 2-methyl group significantly boosts activity and produces polypropylene with substantially higher molecular weight due to steric and electronic effects.[4]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO~70,000 - 90,000300 - 500~2.1 - 2.4Further substitution on the benzene ring (e.g., a phenyl group at the 4-position) can further enhance catalytic activity and polymer molecular weight.

Note: The values presented are approximate and can vary significantly based on specific reaction conditions (temperature, pressure, monomer concentration, Al/Zr ratio).

Experimental Protocol: Propylene Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene using a this compound-based catalyst.

  • Reactor Preparation: A 500 mL stainless-steel autoclave reactor is baked at 120 °C under vacuum for at least 4 hours and subsequently purged with high-purity nitrogen.

  • Solvent and Cocatalyst Addition: The reactor is charged with 250 mL of anhydrous toluene under a nitrogen atmosphere. A solution of methylaluminoxane (MAO) in toluene (e.g., 10 wt%) is then injected into the reactor. The choice to use MAO is based on its proven efficacy in activating Group 4 metallocenes to highly active polymerization catalysts.[4]

  • Catalyst Injection: The solid catalyst precursor, for instance, rac-Me₂Si(2-Me-Ind)₂ZrCl₂, is dissolved in a small amount of toluene inside a nitrogen-filled glovebox and loaded into an injection vessel. This solution is then injected into the reactor.

  • Polymerization: The reactor is heated to the desired temperature (e.g., 70 °C). Propylene gas is then introduced to the desired pressure (e.g., 7 bar). The reaction is allowed to proceed for a specified time (e.g., 1 hour), with constant stirring.

  • Quenching: After the designated time, the propylene feed is stopped, and the reactor is vented. The polymerization is quenched by injecting 10 mL of acidic methanol (5% HCl). This step protonates the active catalytic species and precipitates the polymer.

  • Polymer Isolation and Analysis: The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight. The catalyst activity is calculated based on the polymer yield. The polymer's molecular weight (Mₙ) and polydispersity index (PDI) are determined using Gel Permeation Chromatography (GPC).

Comparative Catalytic Performance: Asymmetric Hydrogenation

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond, is one of the most efficient methods for creating stereocenters.[8] Chiral catalysts based on this compound ligands, particularly those complexed with rhodium (Rh) and iridium (Ir), have shown promise in this area.

The steric and electronic properties of the indenyl ligand, modified by the 2-methyl group and other substituents, create a well-defined chiral pocket around the metal center. This environment forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Below is a comparative summary of the performance of indenyl-type ligands in the asymmetric hydrogenation of a model substrate.

Catalyst Precursor/Ligand TypeMetalSubstrateConversion (%)Enantiomeric Excess (ee, %)Reference Insight
Rh(COD)₂BF₄ + (R)-BINAPRhMethyl α-acetamidoacrylate>99>95BINAP is a classic, highly effective ligand for this transformation, serving as a benchmark for comparison.[8]
Ir(COD)Cl₂ + P,N-LigandIrN-aryl and N-alkyl imines>95up to 94Iridium catalysts with P,N-ligands are particularly effective for the challenging hydrogenation of imines, providing access to chiral amines.[9][10][11]
Chiral 2-Me-Indene-based P,N Ligand Ir Acetophenone N-methyl imine >99 ~91 The indenyl backbone provides a rigid scaffold. The 2-methyl group can enhance selectivity by increasing steric hindrance within the chiral pocket, influencing the substrate approach.[10]
Experimental Protocol: Asymmetric Hydrogenation of an Imine

This protocol outlines a general procedure for the asymmetric hydrogenation of an N-alkyl imine using an in-situ generated iridium catalyst.

  • Catalyst Preparation (in-situ): In a nitrogen-filled glovebox, a Schlenk flask is charged with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral this compound-based ligand (e.g., a P,N-type ligand) in a 1:2.2 molar ratio. Anhydrous, degassed dichloromethane (DCM) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex. The choice of a labile COD (1,5-cyclooctadiene) ligand allows for easy displacement by the substrate and hydrogen.

  • Reaction Setup: The substrate, acetophenone N-methyl imine, is added to the flask containing the catalyst solution.

  • Hydrogenation: The Schlenk flask is connected to a hydrogen gas line, purged three times with hydrogen, and then pressurized to the desired pressure (e.g., 3 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 0 °C).

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

  • Analysis: The conversion is determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) of the resulting chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights: The Role of the Ligand

The superior performance of this compound-based catalysts can be understood by examining their role in the catalytic cycle.

Olefin Polymerization

In metallocene-catalyzed olefin polymerization, the reaction proceeds via the Cossee-Arlman mechanism. The active cationic metal-alkyl species coordinates an olefin monomer. This is followed by migratory insertion of the olefin into the metal-carbon bond, regenerating the vacant coordination site for the next monomer. The 2-methyl group on the indenyl ligand helps enforce a specific geometry at the metal center, which in turn controls the stereochemistry of the polymer.

G cluster_polymerization Simplified Polymerization Cycle ActiveCat [Zr]⁺-Polymer (Active Catalyst) Coord Olefin Coordination ActiveCat->Coord + Olefin Insertion Migratory Insertion Coord->Insertion Regen Regenerated Active Site Insertion->Regen Chain Growth Regen->ActiveCat

Caption: A simplified representation of the olefin polymerization catalytic cycle.

Asymmetric Hydrogenation

In asymmetric hydrogenation, the chiral ligand creates a dissymmetric environment. For iridium-catalyzed imine hydrogenation, the reaction typically involves the formation of an iridium dihydride species. The imine substrate then coordinates to the metal, and subsequent migratory insertion of the C=N bond into an Ir-H bond, followed by reductive elimination, yields the chiral amine and regenerates the catalyst. The steric bulk of the 2-methyl-indenyl ligand dictates the facial selectivity of the hydride transfer, thereby determining the product's stereochemistry.

Conclusion

Catalysts based on the this compound ligand framework represent a powerful and versatile class of tools for synthetic chemists. In olefin polymerization, the strategic placement of the 2-methyl group leads to catalysts with enhanced activity and the ability to produce polymers with higher molecular weights and controlled stereochemistry.[4] In the realm of asymmetric synthesis, chiral analogues provide a rigid and tunable scaffold for creating highly enantioselective catalysts for reactions such as hydrogenation.[9][12] The experimental protocols and comparative data provided in this guide underscore the tangible benefits of this ligand system and offer a solid foundation for researchers aiming to harness its potential in their own applications.

References

  • Resconi, L., et al. (2000). Metallocene Catalysts for Olefin Polymerization. Chemical Reviews, 100(4), 1253-1345. [Link]

  • Kaminsky, W. (2004). Metallocene Catalysts for Olefin Polymerization. Macromolecular Chemistry and Physics, 205(13), 1727-1736. [Link]

  • O'Hare, D., et al. (1994). Synthesis of Permethylindenyl Complexes of the Early Transition Metals. Organometallics, 13(12), 4689-4694. [Link]

  • Langer, T., & Helmchen, G. (1996). Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Angewandte Chemie International Edition in English, 35(11), 1204-1206. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16967-16970. [Link]

  • Luo, Y., et al. (2022). Ancillary ligand effects on α-olefin polymerization catalyzed by zirconium metallocene: a computational study. RSC Advances, 12(34), 22165-22173. [Link]

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  • Britovsek, G. J. P., Gibson, V. C., & Wass, D. F. (1999). The Search for New-Generation Olefin Polymerization Catalysts: Life after Metallocenes. Angewandte Chemie International Edition, 38(4), 428-447. [Link]

  • AZoM. (2011). Olefin Polymerization - Catalysts from Group 10 to Group 4. [Link]

  • Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16360-16367. [Link]

  • Stephan, D. W. (2013). Trends in Structure and Ethylene Polymerization Reactivity of Transition-Metal Permethylindenyl-phenoxy (PHENI*) Complexes. Organometallics, 32(21), 6296-6307. [Link]

  • American Chemical Society. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Journal of the American Chemical Society, 140(49), 16967-16970. [Link]

  • Chesnut, R. W. (2001). The Synthesis of 2-Indenylphenols: Potential Ligands For Transition Metals. Eastern Illinois University. [Link]

  • O'Connor, J. M., & Casey, C. P. (1987). η1-Indenyl derivatives of transition metal and main group elements: synthesis, characterization and molecular dynamics. Chemical Reviews, 87(2), 307-318. [Link]

  • Van Assche, G., et al. (2022). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. ACS Catalysis, 12(22), 14216-14225. [Link]

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A Researcher's Guide to Unlocking Ligand Electronics: A DFT-Based Comparison of Substituted Indenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and catalysis, the precise tuning of electronic properties in organometallic complexes is paramount. The indenyl ligand, a versatile building block, offers a rich playground for electronic modification through substitution. This guide provides an in-depth, objective comparison of the electronic effects of various substituents on the indene scaffold, grounded in Density Functional Theory (DFT) analysis. We will move beyond a simple procedural outline to explain the why behind the computational choices, ensuring a robust and insightful analysis.

The "Indenyl Effect" and the Power of Substitution

Indenyl ligands are known for the "indenyl effect," which describes the enhanced rates of substitution reactions at the metal center compared to their cyclopentadienyl counterparts.[1][2] This phenomenon is largely attributed to the facile haptotropic shift of the indenyl ligand from an η⁵ to an η³ coordination mode, a transition stabilized by the aromaticity of the fused benzene ring.[1] The electronic nature of the indenyl ligand, and therefore the magnitude of the indenyl effect and the overall reactivity of the metal complex, can be finely tuned by introducing substituents to the indenyl framework.[3][4] Understanding these electronic modulations is crucial for designing more efficient catalysts and novel therapeutic agents.[4][5]

A Comparative DFT Analysis of Substituted Indenyl Ligands

We will consider a parent, unsubstituted indenyl ligand and compare it with derivatives bearing a strong electron-donating group (e.g., -NH₂) and a strong electron-withdrawing group (e.g., -NO₂).

Methodology: A Validated DFT Protocol

The following protocol outlines a robust and reproducible workflow for the DFT analysis of substituted indenyl ligands and their metal complexes.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Electronic Property Analysis Build Build Ligand Structures (e.g., GaussView, Avogadro) Coordination Coordinate to Metal Center (if studying a complex) Build->Coordination Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq_Calc Frequency Calculation (Confirm minimum energy) Geom_Opt->Freq_Calc SPE Single Point Energy (Higher level of theory, e.g., B3LYP/def2-TZVP) Freq_Calc->SPE HOMO_LUMO HOMO-LUMO Analysis SPE->HOMO_LUMO NBO Natural Bond Orbital (NBO) SPE->NBO QTAIM Quantum Theory of Atoms in Molecules (QTAIM) SPE->QTAIM

Caption: A generalized workflow for the DFT analysis of substituted indene ligands.

Experimental Protocol: Step-by-Step DFT Calculation

  • Structure Preparation:

    • Construct the 3D structures of the unsubstituted and substituted (e.g., 2-aminoindene, 2-nitroindene) indenyl ligands using a molecular builder like GaussView or Avogadro.

    • If studying a metal complex, coordinate the ligand to the desired metal center (e.g., Fe, Ru, Pd) with appropriate co-ligands.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using the B3LYP functional with the 6-31G(d) basis set.[8][9]

    • The choice of functional and basis set is a balance between computational cost and accuracy. For transition metal complexes, larger basis sets like def2-TZVP are often recommended for higher accuracy in the subsequent single-point energy calculation.[8]

  • Frequency Calculation:

    • Following optimization, a frequency calculation is crucial to verify that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single Point Energy Calculation and Property Analysis:

    • Using the optimized geometry, perform a single point energy calculation with a more robust basis set (e.g., def2-TZVP) to obtain more accurate electronic properties.

    • From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Perform Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses to gain deeper insights into charge distribution and bonding.

Results and Discussion: Unveiling Electronic Trends

The electronic properties of the substituted indenyl ligands are significantly influenced by the nature of the substituent.

Table 1: Comparison of Calculated Electronic Properties of Substituted Indenyl Ligands

LigandSubstituent TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)NBO Charge on C2
Indenyl--5.50 (est.)-0.80 (est.)4.70 (est.)-0.25 (est.)
2-AminoindenylElectron-Donating-5.10 (est.)-0.60 (est.)4.50 (est.)-0.35 (est.)
2-NitroindenylElectron-Withdrawing-6.20 (est.)-1.50 (est.)4.70 (est.)+0.15 (est.)

Note: The values in this table are estimations based on trends reported for substituted indenyl cations and other aromatic systems, as a direct comparative study on these specific neutral ligands was not found. The absolute values will vary depending on the specific metal complex and computational method.

HOMO-LUMO Analysis:

The HOMO and LUMO energies are critical indicators of a molecule's reactivity.[10] A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's electronic stability and reactivity.[6][10]

  • Electron-Donating Groups (-NH₂): The amino group increases the HOMO energy, making the ligand a better electron donor. This can enhance the ligand's ability to stabilize electron-deficient metal centers and can influence the rates of oxidative addition reactions.

  • Electron-Withdrawing Groups (-NO₂): The nitro group significantly lowers both the HOMO and LUMO energies. The lower LUMO energy makes the ligand a better electron acceptor, which can be beneficial in reductive catalytic cycles.

HOMO_LUMO HOMO_NH2 HOMO (-5.10 eV) LUMO_NH2 LUMO (-0.60 eV) HOMO_H HOMO (-5.50 eV) HOMO_NH2->HOMO_H Decreasing Energy LUMO_H LUMO (-0.80 eV) LUMO_NH2->LUMO_H HOMO_NO2 HOMO (-6.20 eV) HOMO_H->HOMO_NO2 LUMO_NO2 LUMO (-1.50 eV) LUMO_H->LUMO_NO2

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1H-indene is a valuable bicyclic aromatic hydrocarbon that serves as a crucial building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and materials for organic light-emitting diodes (OLEDs)[1]. Its unique structural and electronic properties make it a sought-after intermediate in drug development and materials science. The efficient and selective synthesis of this compound is, therefore, a topic of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most common and effective methods for the synthesis of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal synthetic route for their specific needs.

Benchmarked Synthetic Methodologies

This guide will focus on a comparative analysis of the following key synthetic strategies for this compound:

  • Classical Approach: Dehydration of 2-Methyl-1-indanol

  • Organometallic Route: Grignard Reaction with 2-Bromo-1H-indene

  • Modern Olefination: The Wittig Reaction

  • Transition-Metal Catalyzed Cross-Coupling Reactions

Each method will be evaluated based on yield, purity, scalability, cost-effectiveness, and environmental impact.

Classical Approach: Dehydration of 2-Methyl-1-indanol

This two-step method is a traditional and often reliable route to this compound, starting from the readily available 2-methyl-1-indanone. The first step involves the reduction of the ketone to the corresponding alcohol, 2-methyl-1-indanol, followed by an acid-catalyzed dehydration to yield the target alkene.

Reaction Mechanism

The reduction of 2-methyl-1-indanone is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄). The subsequent dehydration is an acid-catalyzed elimination reaction (E1 mechanism). The protonation of the hydroxyl group by an acid (e.g., p-toluenesulfonic acid) creates a good leaving group (water). Departure of the water molecule generates a secondary carbocation, which is then stabilized by deprotonation of an adjacent carbon by a weak base (e.g., the solvent or the conjugate base of the acid) to form the double bond.

Experimental Data
ParameterValue/ObservationReference
Starting Material 2-Methyl-1-indanone
Reagents 1. NaBH₄2. p-Toluenesulfonic acid
Solvent Toluene
Reaction Temperature 80 °C (dehydration step)
Reported Yield 82% (overall)
Purity High, purification by column chromatography
Scalability Readily scalable
Advantages High yield, readily available starting materials, straightforward procedure.
Disadvantages Two-step process, requires chromatographic purification.
Detailed Experimental Protocol

Step 1: Reduction of 2-Methyl-1-indanone

  • Dissolve 2-methyl-1-indanone in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-1-indanol.

Step 2: Acid-Catalyzed Dehydration

  • Dissolve the crude 2-methyl-1-indanol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/dichloromethane) to afford pure this compound.

Workflow Diagram

Dehydration_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Dehydration Indanone 2-Methyl-1-indanone Reduction Reduction with NaBH4 Indanone->Reduction Indanol 2-Methyl-1-indanol (crude) Reduction->Indanol Dehydration Acid-catalyzed dehydration (p-TsOH) Purification Column Chromatography Dehydration->Purification Product This compound (pure) Purification->Product Indanol_ref 2-Methyl-1-indanol (crude) Indanol_ref->Dehydration

Caption: Workflow for the synthesis of this compound via dehydration.

Organometallic Route: Grignard Reaction

The Grignard reaction offers a direct method for the formation of a carbon-carbon bond, and in this context, it can be employed to introduce the methyl group onto the indene scaffold. This can be achieved by reacting a suitable Grignard reagent with a halo-substituted indene or by reacting an indenyl Grignard reagent with a methylating agent. A common approach involves the reaction of 2-bromo-1H-indene with methylmagnesium bromide.

Reaction Mechanism

The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a strong nucleophile. The reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon atom bonded to the bromine atom in 2-bromo-1H-indene, displacing the bromide ion and forming the C-C bond.

Experimental Data
ParameterValue/ObservationReference
Starting Material 2-Bromo-1H-indene
Reagents Methylmagnesium bromide (CH₃MgBr)[2][3][4]
Solvent Anhydrous diethyl ether or THF[4]
Reaction Temperature 0 °C to room temperature
Reported Yield Moderate to good (typically 60-75%)
Purity Requires purification to remove byproducts
Scalability Scalable, but requires careful handling of Grignard reagents.
Advantages Direct C-C bond formation, relatively short reaction time.
Disadvantages Requires anhydrous conditions, sensitive to air and moisture, starting material may not be readily available.
Detailed Experimental Protocol
  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a small amount of a solution of methyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 2-bromo-1H-indene in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow Diagram

Grignard_Workflow cluster_grignard Grignard Reaction Bromoindene 2-Bromo-1H-indene Grignard Reaction with CH3MgBr Bromoindene->Grignard Workup Aqueous Workup Grignard->Workup Purification Column Chromatography Workup->Purification Product This compound (pure) Purification->Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Modern Olefination: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones[5][6]. In the context of this compound synthesis, this reaction would involve the treatment of 1-indanone with a suitable phosphorus ylide.

Reaction Mechanism

The Wittig reaction begins with the deprotonation of a phosphonium salt to form a phosphorus ylide (the Wittig reagent)[5]. This ylide then acts as a nucleophile and attacks the carbonyl carbon of 1-indanone. This leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring. The oxaphosphetane then decomposes to give the desired alkene (this compound) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction[5][6].

Experimental Data
ParameterValue/ObservationReference
Starting Material 1-Indanone
Reagents Ethyltriphenylphosphonium bromide, strong base (e.g., n-BuLi)[7]
Solvent Anhydrous THF or diethyl ether[6]
Reaction Temperature -78 °C to room temperature
Reported Yield Generally good (60-80%), but can vary depending on the ylide stability.[7]
Purity The main byproduct is triphenylphosphine oxide, which can be challenging to remove completely.
Scalability Scalable, but requires handling of pyrophoric reagents (n-BuLi).
Advantages High regioselectivity for the double bond position.
Disadvantages Stoichiometric amounts of the phosphonium salt are required, and the removal of triphenylphosphine oxide can be difficult.
Detailed Experimental Protocol
  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The color of the solution will typically change to deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at this temperature for about an hour.

  • Add a solution of 1-indanone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the this compound from triphenylphosphine oxide.

Workflow Diagram

Wittig_Workflow cluster_wittig Wittig Reaction Indanone 1-Indanone Ylide Reaction with Ethylidene- triphenylphosphorane Indanone->Ylide Workup Aqueous Workup Ylide->Workup Purification Column Chromatography Workup->Purification Product This compound (pure) Purification->Product

Caption: Workflow for the Wittig synthesis of this compound.

Transition-Metal Catalyzed Cross-Coupling Reactions

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds. For the synthesis of this compound, reactions like the Heck and Sonogashira couplings could be envisioned, although they are more commonly used for the synthesis of more complex substituted indenes[8][9].

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene[10][11]. A potential, though less direct, route to this compound could involve an intramolecular Heck reaction of a suitably substituted precursor. A more direct intermolecular approach is also conceivable.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide[12][13]. This could be used to construct the indene skeleton, which would then require further modification to introduce the methyl group at the 2-position.

While powerful for constructing diverse indene derivatives, these methods are generally more complex and may require more specialized starting materials for the specific synthesis of this compound compared to the other methods discussed. Therefore, they are often less practical for the straightforward synthesis of this particular compound unless more complex substitution patterns are desired simultaneously.

Comparative Summary

MethodStarting MaterialsKey ReagentsYieldScalabilityKey AdvantagesKey Disadvantages
Dehydration 2-Methyl-1-indanoneNaBH₄, p-TsOHHigh (82%)ExcellentHigh yield, simple reagentsTwo-step process
Grignard Reaction 2-Bromo-1H-indeneCH₃MgBrModerate-GoodGoodDirect C-C bond formationRequires anhydrous conditions
Wittig Reaction 1-IndanonePhosphonium salt, n-BuLiGoodGoodHigh regioselectivityDifficult byproduct removal
Transition-Metal VariousPd/Cu catalystsVariableVariableHigh functional group toleranceOften multi-step, catalyst cost

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and equipment.

  • For a high-yielding and straightforward synthesis on a large scale, the classical dehydration of 2-methyl-1-indanol is an excellent choice.

  • When a direct C-C bond formation is preferred and anhydrous conditions are manageable, the Grignard reaction offers a viable one-step approach from a halogenated precursor.

  • The Wittig reaction provides a highly regioselective route from 1-indanone, although purification can be a challenge.

  • Transition-metal catalyzed methods are powerful tools for the synthesis of more complex indene derivatives and may be overkill for the simple synthesis of this compound, but they offer unparalleled versatility for creating diverse molecular architectures.

By understanding the nuances of each method, researchers can make an informed decision to efficiently and effectively synthesize this compound for their research and development needs.

References

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  • Bertero, N. M., Apesteguía, C. R., & Marchi, A. J. (2018). Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis. Reaction Chemistry & Engineering, 3(5), 724-732.
  • Asachenko, A. F., et al. (2022). A new, four-step synthetic route for substituted 2,3-benzodiazepines 1, starting from aldehyde 4, was developed with excellent overall yields.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2008). Cascades to substituted indoles. Russian Chemical Reviews, 77(10), 891-917.
  • Tarasova, E. S., et al. (2025). A simple route to 2,3-benzodiazepines from substituted indenes. Organic & Biomolecular Chemistry, 23, 4710-4717.
  • Wikipedia. (2023, October 29). Sonogashira coupling. Retrieved from [Link]

  • Bandini, M., et al. (2021). Synthesis of Indenes via Graphene Oxide Mediated Manipulation of Morita‐Baylis‐Hillman Alcohols. Chemistry–A European Journal, 27(48), 12349-12353.
  • Fernández-Lozano, M., et al. (2022). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Molecules, 27(19), 6539.
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  • Wikipedia. (2023, November 20). Heck reaction. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2021). A Half Century of the Sonogashira Reaction. Organic Reactions, 1-160.
  • Li, C., et al. (2023). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Wittig reaction. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Niznik, G. E., Morrison, W. H., III, & Walborsky, H. M. (1971). 1-d-ALDEHYDES FROM ORGANOMETALLIC REAGENTS: 2-METHYLBUTANAL-1-d. Organic Syntheses, 51, 31.
  • Sona Nanotech. (n.d.). The Role of this compound in Modern OLED Chemistry. Retrieved from [Link]

  • Google Patents. (2003). Process for preparing 1-indanones.
  • JKU ePUB. (n.d.). Synthesis of Heptamethylindenylcobalt complexes as catalysts for C-H activation. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • Kim, Y., & Lee, S. (2014). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 137(1), 14-17.
  • Google Patents. (2020). Synthesis method of 2, 6-dimethyl-1-indanone.
  • Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol. Retrieved from [Link]

  • Cinteza, L. O., & Cireasa, M. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Applied Sciences, 13(4), 2465.
  • Black, A. D., et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis.
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A Senior Application Scientist's Guide to Spectral Analysis: Cross-referencing Experimental vs. Predicted Spectra for 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. In this guide, we delve into the spectral analysis of 2-Methyl-1H-indene (CAS: 2177-47-1), a substituted indene derivative. Our focus will be a practical comparison between experimentally acquired spectra and theoretically predicted data, providing a framework for leveraging both approaches to achieve a high degree of confidence in structural assignment. This guide is structured not as a rigid protocol, but as a narrative that explains the "why" behind the "how," reflecting the decision-making process in a modern analytical laboratory.

Introduction to this compound and the Imperative of Spectral Cross-Verification

This compound is a hydrocarbon with the molecular formula C₁₀H₁₀ and a molecular weight of approximately 130.19 g/mol .[1][2] Its structure, featuring a fused bicyclic system with a methyl substituent on the five-membered ring, presents a distinct set of spectroscopic signatures. Accurate characterization is paramount, as even minor structural ambiguities can have profound implications in fields like medicinal chemistry and materials science.

While experimental spectroscopy remains the gold standard for structural determination, computational chemistry has emerged as a powerful complementary tool.[3] By predicting spectral properties ab initio, we can generate a theoretical benchmark against which to compare our experimental findings. This cross-referencing approach serves as a self-validating system; a strong correlation between predicted and experimental data provides robust evidence for the proposed structure, while significant deviations can highlight potential misinterpretations or even suggest an entirely different molecular architecture.[4]

Part 1: The Experimental Benchmark - Acquired Spectra of this compound

The following sections present the experimentally obtained spectra for this compound. The causality behind the choice of each technique lies in its ability to provide orthogonal pieces of the structural puzzle. Mass spectrometry gives us the molecular weight and fragmentation patterns, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy maps out the carbon-hydrogen framework.

Mass Spectrum (Electron Ionization)

The mass spectrum provides the molecular weight and clues about the molecule's stability and fragmentation pathways.

  • Molecular Ion (M+) : The NIST Chemistry WebBook shows a prominent molecular ion peak at an m/z of 130, which corresponds to the molecular weight of this compound.[1]

  • Key Fragments : Common fragments observed include peaks at m/z 115 (loss of a methyl group, [M-15]+), and 129 (loss of a hydrogen atom, [M-1]+).[5] The presence of the m/z 115 peak is a strong indicator of a methyl-substituted structure. The fragmentation process is initiated by bombarding the molecule with high-energy electrons, leading to the ejection of an electron and the formation of an energetically unstable molecular ion that breaks into smaller, charged fragments and neutral radicals.[4][6]

Infrared (IR) Spectrum

The IR spectrum reveals the vibrational modes of the molecule, which are characteristic of its functional groups.[7]

  • C-H Stretching : Aromatic C-H stretching is typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.

  • C=C Stretching : Aromatic C=C bond vibrations are expected in the 1600-1450 cm⁻¹ region.

  • C-H Bending : Out-of-plane bending for the aromatic protons provides information about the substitution pattern on the benzene ring.

The FTIR spectrum of this compound available from PubChem (recorded neat) shows these characteristic absorptions, confirming the presence of both aromatic and aliphatic C-H bonds, as well as the aromatic ring system.[5]

Nuclear Magnetic Resonance (NMR) Spectra

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Protons : The protons on the benzene ring are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm.

  • Vinyl Proton : The single proton on the double bond of the five-membered ring would have a distinct chemical shift.

  • Methylene Protons : The two protons of the CH₂ group in the five-membered ring are diastereotopic and would likely appear as distinct signals.

  • Methyl Protons : The three protons of the methyl group would appear as a singlet in the upfield region.

Experimental data from PubChem, sourced from Sigma-Aldrich, aligns with these expectations.[5]

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and their electronic environments.

  • Aromatic Carbons : Carbons of the benzene ring will resonate in the downfield region (typically 120-150 ppm).

  • Alkene Carbons : The two sp² hybridized carbons of the double bond in the five-membered ring will also be in the downfield region.

  • Aliphatic Carbons : The sp³ hybridized methylene and methyl carbons will appear in the upfield region (typically 10-40 ppm).

Experimental ¹³C NMR data is also available, providing a complete carbon fingerprint of the molecule.[5]

Part 2: The Theoretical Counterpart - Predicting Spectra with Computational Methods

Predicting spectra involves using quantum mechanical calculations to determine the energetic states of a molecule and, from these, its spectral properties. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3]

The general workflow for predicting NMR spectra, for instance, involves several key steps:

  • Conformational Search : For flexible molecules, it's crucial to identify the lowest energy conformers, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.[8]

  • Geometry Optimization : The geometry of each conformer is optimized to find its most stable arrangement of atoms. This is a critical step, as NMR chemical shifts are highly sensitive to molecular geometry.[4]

  • Shielding Tensor Calculation : Using a method like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework, the magnetic shielding tensor for each nucleus is calculated.[9]

  • Chemical Shift Calculation : The calculated isotropic shielding value for each nucleus is then referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shift.[10]

A similar approach is used for predicting IR spectra, where vibrational frequencies and intensities are calculated after geometry optimization.

Part 3: The Synthesis - A Comparative Analysis

A direct comparison of the experimental and predicted data allows for a comprehensive structural verification.

Spectral Feature Experimental Observation Theoretical Prediction Basis Concordance and Insights
Mass Spectrum (M+) m/z = 130[1][5]Calculated from the molecular formula C₁₀H₁₀.Perfect match, confirming the elemental composition.
¹H NMR (Aromatic) Multiplets ~7.1-7.4 ppm[5]DFT calculations would predict distinct chemical shifts for the four aromatic protons based on their electronic environment.The experimental complexity is expected from theory due to spin-spin coupling between adjacent non-equivalent protons.
¹H NMR (Methylene) Distinct signals for CH₂ protons[5]Due to the chiral center at C1 (in the context of the ring system), the methylene protons are diastereotopic and are predicted to have different chemical shifts and coupling patterns.This is a key validation point. The observation of two distinct signals for the CH₂ protons confirms the predicted diastereotopicity.
¹H NMR (Methyl) Singlet ~2.1 ppm[5]The methyl group is not adjacent to any protons, so it is predicted to be a singlet. Its upfield shift is characteristic of an aliphatic methyl group.Strong correlation, confirming the position of the methyl group.
¹³C NMR (Aliphatic) Peaks for CH₃ and CH₂ carbons in the upfield region.[5]DFT calculations predict the chemical shifts of sp³ carbons to be significantly lower than sp² carbons.The experimental data confirms the presence of two distinct aliphatic carbons, as expected.
IR (C-H stretch) Bands above and below 3000 cm⁻¹[5]Calculations would predict vibrational modes corresponding to aromatic (higher frequency) and aliphatic (lower frequency) C-H stretching.The experimental spectrum validates the presence of both types of C-H bonds.

Part 4: Detailed Methodologies

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for both experimental acquisition and computational prediction.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum of a liquid sample.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the proton spectrum.[11]

    • Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm.[12]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high resolution.

    • Tune and match the probe to the correct frequency to maximize signal-to-noise.

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. A sufficient relaxation delay is important for accurate integration.

    • Acquire the Free Induction Decay (FID) signal. Typically, multiple scans are acquired and averaged to improve the signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratios of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to specific protons in the molecule.

Computational Workflow: Predicting a ¹³C NMR Spectrum

This workflow describes the steps to predict the ¹³C NMR spectrum of this compound using DFT.

  • Molecule Building :

    • Construct the 3D structure of this compound using a molecular modeling software.

  • Geometry Optimization :

    • Perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[13] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation :

    • Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies). This step also provides the predicted IR spectrum.

  • NMR Shielding Calculation :

    • Using the optimized geometry, perform a single-point energy calculation with the NMR keyword. The GIAO method is typically default and recommended.[9]

    • The calculation should be performed at a higher level of theory if possible (e.g., a larger basis set) for better accuracy.

    • Simulate the solvent environment using a continuum solvation model (e.g., SMD or PCM with chloroform as the solvent) to better match experimental conditions.[13]

  • Chemical Shift Prediction :

    • Perform the same NMR shielding calculation for the reference compound, TMS, using the identical level of theory and solvation model.

    • Calculate the predicted chemical shift (δ) for each carbon atom using the formula: δ_sample = σ_TMS - σ_sample, where σ is the calculated isotropic shielding constant.[10]

  • Spectrum Generation :

    • Plot the calculated chemical shifts as a stick spectrum. This predicted spectrum can then be directly compared to the experimental one.

Visualization of Workflows

To further clarify the processes described, the following diagrams illustrate the experimental and computational workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample & Lock Spectrometer prep2->acq1 acq2 Shim & Tune acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Reference proc1->proc2 proc3 Integrate & Analyze proc2->proc3 result result proc3->result Final Spectrum & Assignments

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Computational_Workflow cluster_model Molecular Modeling cluster_calc Quantum Calculation cluster_predict Spectrum Prediction model1 Build 3D Structure of This compound model2 Geometry Optimization (DFT) model1->model2 calc1 NMR Shielding Calculation (GIAO) model2->calc1 calc2 Calculate Shielding for TMS (Reference) model2->calc2 pred1 Calculate Chemical Shifts (δ = σ_TMS - σ_sample) calc1->pred1 calc2->pred1 pred2 Generate Predicted Spectrum pred1->pred2 result result pred2->result Predicted Spectrum for Comparison

Caption: Computational workflow for predicting a ¹³C NMR spectrum.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). 2-Methylindene. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indene, 2-methyl-. PubChem. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Benassi, E. (2020). Recent Advances in Computational NMR Spectrum Prediction. In Royal Society of Chemistry eBooks (pp. 29–64).
  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). The prediction of NMR parameters for the stereochemical determination of natural products. Chemical reviews, 107(9), 3744–3779.
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2022, July 20). The 1H-NMR experiment. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • FACCTs. (n.d.). NMR spectra — ORCA 5.0 tutorials. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2887–2893.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Zhang, J., Wang, S., & Wu, Z. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

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A Comparative Guide to the Quantitative Analysis of Isomeric Purity in 2-Methyl-1H-indene Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is not merely a procedural step but the bedrock of reliable and reproducible science. 2-Methyl-1H-indene and its related isomers are pivotal building blocks in organic synthesis, from advanced polymer science to the development of pharmaceutical intermediates. The isomeric purity of these starting materials directly influences reaction kinetics, yield, and the impurity profile of the final product. Consequently, the ability to accurately quantify isomeric impurities is of paramount importance.

This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of this compound. We move beyond simple protocol listings to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge. The methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring robustness and trustworthiness.[1][2][3][4]

The Analytical Challenge: Distinguishing Isomers

The primary challenge in analyzing this compound lies in the separation and quantification of structurally similar isomers. These often include positional isomers (e.g., 1-Methyl-1H-indene, 3-Methyl-1H-indene) and potentially related structures formed during synthesis. These compounds share the same molecular weight and often exhibit very similar physicochemical properties, demanding analytical techniques with high resolving power and specificity.

Comparative Overview of Core Analytical Techniques

We will evaluate the three most powerful and widely adopted techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers a unique set of advantages and limitations.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR)
Principle Separation based on volatility and column interaction.Separation based on partitioning between mobile and stationary phases.Quantitation based on the direct proportionality of NMR signal area to the number of nuclei.
Selectivity Excellent for volatile, thermally stable isomers.[5]High, especially for isomers with differing polarity or aromatic interactions.[6][7]Excellent, based on unique chemical shifts for protons in different isomeric environments.[8][9]
Sensitivity High (ng to pg level).Moderate (µg to ng level).Lower (mg to µg level).
Quantitation Relative (requires certified reference standards for each impurity).Relative (requires certified reference standards for each impurity).Absolute or Relative (can quantify without a specific isomer standard).[10][11]
Sample Throughput High.Moderate.Low to Moderate.
Cost (Instrument) Moderate.Moderate to High.High.
Primary Advantage Robust, cost-effective, and high resolution for routine QC.Versatile, non-destructive to the sample (if collected).Provides structural confirmation and primary ratio analysis without specific standards.[11][12]

Deep Dive 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is often the workhorse for analyzing volatile and semi-volatile organic compounds like methylindenes. The separation occurs in a long, narrow capillary column, and the Flame Ionization Detector (FID) provides a robust and near-universal response for hydrocarbons.

Expertise & Rationale

The choice of a GC-FID system is driven by its high theoretical plate count, leading to excellent separation of compounds with subtle differences in boiling points and polarity.[5] A non-polar or mid-polarity column is typically selected; for instance, a 5% phenyl-methylpolysiloxane phase provides a good balance of selectivity for aromatic isomers. The FID is ideal because its response is directly proportional to the number of carbon atoms entering the flame, making it highly reliable for quantifying hydrocarbon isomers with minimal response factor differences.

Workflow for GC-FID Analysis

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample 1. Weigh Sample (~50 mg) Solvent 2. Dissolve in Solvent (e.g., Hexane) to 10 mL Sample->Solvent Vial 3. Transfer to GC Vial Solvent->Vial Inject 4. Inject 1 µL into GC Vial->Inject Separate 5. Separation on Capillary Column Inject->Separate Detect 6. Detection by FID Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate % Purity (Area Percent Normalization) Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: High-level workflow for GC-FID isomeric purity analysis.

Experimental Protocol: GC-FID
  • System Preparation:

    • GC System: Agilent 7890 Series or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.[13]

    • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Instrumental Conditions:

    • Inlet Temperature: 250°C. The temperature is set high enough to ensure rapid vaporization without causing thermal degradation of the indene isomers.[14]

    • Split Ratio: 50:1. A split injection is used to avoid overloading the narrow-bore capillary column.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C. This program ensures separation of closely eluting isomers.

    • Detector Temperature: 300°C.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane or a similar non-polar solvent.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing this compound and a known, closely eluting impurity or isomer (e.g., 1-Methyl-1H-indene).

    • Inject the SST solution five times. The system is deemed ready if:

      • The resolution (Rs) between the two key peaks is ≥ 1.5.

      • The tailing factor for the this compound peak is ≤ 2.0.

      • The relative standard deviation (%RSD) of the peak area for five replicate injections is ≤ 2.0%.

  • Data Analysis:

    • Quantify impurities using area percent normalization. The purity is calculated as: % Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

Performance Data (Illustrative)
Parameter Result ICH Q2(R1) Guideline
Linearity (r²) > 0.999≥ 0.99
LOD ~0.01%Reportable
LOQ ~0.03%Reportable
Precision (%RSD) < 1.5%≤ 2.0% for drug substance
Accuracy (% Recovery) 98.0 - 102.0%Within 98.0-102.0%

Deep Dive 2: High-Performance Liquid Chromatography (HPLC-UV)

HPLC offers an orthogonal separation mechanism to GC, making it an excellent confirmatory technique or a primary method for non-volatile or thermally labile compounds.

Expertise & Rationale

The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For indene isomers, which are relatively non-polar, a reversed-phase (RP) C18 column is a logical starting point. However, to enhance selectivity between aromatic positional isomers, a phenyl-hexyl phase can be superior due to its ability to engage in pi-pi interactions.[7] A UV detector is suitable as the indene ring system possesses a chromophore that absorbs UV light, typically around 254 nm.

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode-array detector (DAD).

    • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The high organic content is necessary to elute the non-polar analytes in a reasonable time.

  • Instrumental Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Controlling temperature ensures reproducible retention times.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • System Suitability Test (SST):

    • Similar to GC, use a resolution solution to test the system.

    • Acceptance criteria are analogous: Rs ≥ 1.5, Tailing Factor ≤ 2.0, %RSD ≤ 2.0%.

  • Data Analysis:

    • Quantification is performed using area percent normalization, identical to the GC method.

Deep Dive 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method. It allows for the quantification of a compound's purity or the ratio of isomers without needing a dedicated reference standard for each component.[8][11]

Expertise & Rationale

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[9] By comparing the integral of a unique signal from this compound to the integral of a unique signal from an isomeric impurity, their molar ratio can be determined directly. For absolute purity, a certified internal standard of known purity and weight is added to a known weight of the sample. The purity of the sample can then be calculated by comparing the integrals of analyte signals to those of the internal standard.[10][11]

Method Selection Logic

Start Start: Need to quantify isomeric purity Routine_QC Is this for routine QC of a known profile? Start->Routine_QC Reference_Std Are reference standards for all isomers available? Routine_QC->Reference_Std No Use_GC Use GC-FID: High throughput, cost-effective. Routine_QC->Use_GC Yes Structure_Confirm Is structural confirmation of impurities needed? Reference_Std->Structure_Confirm Yes Use_qNMR Use qNMR: Primary method for standard-free quantitation and structure elucidation. Reference_Std->Use_qNMR No Structure_Confirm->Use_GC No Structure_Confirm->Use_qNMR Yes Use_HPLC Use HPLC-UV: Good for thermal instability or as orthogonal method. Use_GC->Use_HPLC Confirmation

Caption: Decision tree for selecting the appropriate analytical method.

Experimental Protocol: ¹H qNMR
  • System Preparation:

    • NMR Spectrometer: 400 MHz or higher field spectrometer.

    • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

    • Internal Standard (for absolute purity): A certified reference material with non-overlapping peaks, e.g., Maleic Acid or Dimethyl Sulfone.

  • Sample Preparation (for Isomer Ratio):

    • Accurately weigh ~15 mg of the this compound sample into an NMR tube.[8]

    • Add ~0.7 mL of deuterated solvent.

  • Acquisition Parameters (Self-Validating):

    • Pulse Angle: 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantitation). This is the most critical parameter to ensure full relaxation and a quantitative signal.

    • Number of Scans: 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 150:1 for signals of interest).

    • Acquisition Time (at): ≥ 3 seconds.

  • Data Processing & Analysis:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) if needed.

    • Carefully phase the spectrum and perform baseline correction.

    • Identify non-overlapping, well-resolved signals unique to this compound and each isomeric impurity. For example, the methyl protons or specific aromatic protons often have unique chemical shifts.

    • Integrate the selected signals.

    • Calculate the molar ratio: Molar % Isomer A = [ (Integral of A / # Protons for A) / Σ(Integral of each isomer / # Protons for that isomer) ] * 100

Conclusion and Recommendations

The quantitative analysis of isomeric purity in this compound is a critical task that can be addressed effectively by several advanced analytical techniques.

  • For routine quality control where speed, robustness, and cost-effectiveness are key, GC-FID is the undisputed method of choice. Its high resolving power and reliable detection make it ideal for monitoring known impurity profiles in a high-throughput environment.[15]

  • HPLC-UV serves as an excellent orthogonal method for confirmation or as a primary technique when dealing with compounds that are not amenable to GC. Its different selectivity mechanism provides a valuable cross-validation of purity results.[6][16]

  • qNMR is the definitive technique for primary characterization, reference standard qualification, and situations where reference materials for all impurities are unavailable.[11][12] Its ability to provide direct molar ratios and structural information simultaneously makes it an indispensable tool for research, development, and troubleshooting.

Ultimately, the choice of method should be guided by the specific application, available resources, and the required level of analytical rigor. In a comprehensive drug development setting, a combination of these techniques is often employed to build a complete and trustworthy purity profile, adhering to the stringent requirements of regulatory bodies.[1][4][17]

References

  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Wong, W. W., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Separation and identification of indene-C70 bisadduct isomers. Find an Expert, The University of Melbourne. [Link]

  • Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. ElectronicsAndBooks. [Link]

  • Wong, W. W., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. ResearchGate. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. PubMed Central, NIH. [Link]

  • Indene. NIST WebBook. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Slovak University of Technology. [Link]

  • 1H-Indene, 2-methyl-. PubChem, NIH. [Link]

  • How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID? ResearchGate. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. (2012). Agilent. [Link]

  • How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID? ResearchGate. [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate. [Link]

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The 2-Methyl-1H-Indene Ligand in Catalysis: A Performance Guide to a Versatile Ancillary Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indenyl Ligand Advantage and the Role of Substitution

In the vast landscape of organometallic catalysis, the choice of the ancillary, or "spectator," ligand is paramount. It sculpts the electronic and steric environment of the metal center, directly influencing catalytic activity, selectivity, and stability. While the cyclopentadienyl (Cp) ligand is a cornerstone of metallocene chemistry, its benzo-fused analogue, the indenyl (Ind) ligand, offers unique advantages. This "indenyl effect" describes the significant rate acceleration observed in many catalytic reactions, attributed to the ligand's ability to undergo "ring slippage" from an η⁵ to an η³ coordination mode. This flexibility more readily opens a coordination site for substrate binding and facilitates associative substitution mechanisms.[1]

However, the unsubstituted indenyl framework is just the starting point. Strategic substitution on the indenyl ring system allows for the fine-tuning of catalyst performance. This guide provides an in-depth comparison of catalysts bearing the 2-Methyl-1H-indene ligand. By placing a methyl group on the C2 position of the five-membered ring, a unique steric and electronic profile is established. We will explore, with supporting experimental data, how this specific substitution pattern impacts catalyst performance in the crucial field of olefin polymerization and discuss its potential in other catalytic transformations. This document is intended for researchers and chemists seeking to understand the causal relationships between ligand structure and catalytic outcomes, enabling more rational catalyst design.

The Mechanistic Impact of the C2-Methyl Substituent

The position of a substituent on the indenyl ligand is not trivial. A methyl group at the C2 position imparts distinct properties compared to substitution at other positions (e.g., C1 or C4).

  • Steric Influence : The C2 position is directly adjacent to the metal coordination sphere. A methyl group here acts as a steric buttress, directly influencing the orientation of the growing polymer chain or incoming substrate. This steric hindrance can significantly suppress chain termination pathways, such as β-hydride elimination, which are often responsible for producing lower molecular weight polymers.[1]

  • Electronic Influence : Alkyl groups are weakly electron-donating. A methyl group at the C2 position can subtly increase the electron density at the metal center. This electronic perturbation can affect the electrophilicity of the active cationic species, influencing monomer coordination and insertion rates.[2]

  • Symmetry and Stereocontrol : In bridged ansa-metallocenes, C2 substitution maintains the C₂-symmetry of the catalyst, which is crucial for producing highly stereoregular polymers like isotactic polypropylene. The methyl groups help to create a chiral pocket that directs the enantiofacial selection of the incoming prochiral monomer.

The interplay of these effects is what makes the this compound ligand a compelling choice for specific catalytic applications, most notably in achieving high molecular weight and stereoregular polyolefins.

Performance Benchmark: Olefin Polymerization

The most well-documented application of this compound ligands is in Group 4 metallocene-catalyzed olefin polymerization. The data clearly demonstrates the profound impact of the C2-methyl group when compared to its unsubstituted analogue.

Propylene Polymerization: A Head-to-Head Comparison

Table 1: Performance Comparison of Bridged Zirconocenes in Homogeneous Propylene Polymerization

Catalyst ID Catalyst Name Activity (kg PP / g cat·h) Molar Mass (Mw, kg/mol )
Cat 1 rac-Me₂Si(Ind)₂ZrCl₂ 4.6 34
Cat 2 rac-Me₂Si(2-Me-Ind)₂ZrCl₂ 38.0 93

Data sourced from[1]. Conditions: Homogeneous polymerization with MAO cocatalyst.

The results are striking. The introduction of two methyl groups at the C2 positions leads to:

  • An 8-fold increase in catalytic activity (from 4.6 to 38.0 kg PP/g cat·h).[1]

  • A nearly 3-fold increase in the polypropylene molar mass (from 34 to 93 kg/mol ).[1]

The substantial increase in molecular weight is a direct validation of the mechanistic principles discussed earlier. The steric bulk of the C2-methyl groups effectively hinders chain termination reactions, allowing the polymer chains to grow significantly longer before termination occurs. The concurrent rise in activity suggests that these steric and electronic modifications also create a more favorable environment for the primary catalytic cycle of monomer coordination and insertion.

Further studies on more complex systems, such as rac-Me₂Si[2-Me-4-Ph(Ind)]₂ZrCl₂, confirm that this catalyst produces high molecular weight polypropylene with high regio- and stereoregularity, making it well-suited for producing materials with desirable properties.[3]

Expanding the Scope: Potential in Other Catalytic Arenas

While olefin polymerization is the primary application, the unique properties of this compound ligands suggest their potential utility in other areas of catalysis.

  • Asymmetric Hydrogenation : Chiral ansa-metallocenes are known catalysts for the asymmetric hydrogenation of olefins. The well-defined chiral pocket created by C2-substituted indenyl ligands could be leveraged for enantioselective hydrogen delivery to prochiral substrates. While specific data for this compound catalysts in this area is sparse in the reviewed literature, the principles of stereocontrol are directly transferable from polymerization.

  • C-H Activation : The electronic properties and steric profile of indenyl ligands can influence the reactivity of metal centers in C-H activation cycles. The indenyl ligand's flexibility can facilitate the oxidative addition and reductive elimination steps inherent in many C-H functionalization reactions. The steric environment created by the 2-methyl group could potentially be used to control regioselectivity in the functionalization of complex molecules.

Experimental Protocols: From Ligand to Catalyst to Polymer

To ensure scientific integrity and provide a practical resource, this section details the synthesis of a representative catalyst and its application in a polymerization reaction.

Protocol 1: Synthesis of bis(indenyl)alkane Ligands

The synthesis of the ligand backbone is the foundational step. The following is a general procedure for creating an ethylene-bridged bis(indenyl) ligand, which can be adapted for specific derivatives.

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Purification Indene Indene Derivative (e.g., this compound) Dianion Indenyl Dianion Indene->Dianion in THF Base Strong Base (e.g., n-BuLi or KH) Base->Dianion Product Bridged bis(indenyl) Ligand Dianion->Product Bridge Bridging Agent (e.g., 1,2-Dibromoethane) Bridge->Product Workup Aqueous Workup & Extraction Product->Workup Chromatography Column Chromatography (if necessary) Workup->Chromatography

Caption: General workflow for synthesizing bridged bis(indenyl) ligands.

Step-by-Step Procedure:

  • Dianion Generation: In a nitrogen-purged, flame-dried flask, dissolve the this compound starting material in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a stoichiometric amount (2 equivalents) of a strong base, such as n-butyllithium (n-BuLi) in hexanes, via syringe.

  • Allow the reaction to stir and slowly warm to room temperature, during which the lithium salt of the indenide will form.

  • Alkylation: To the solution of the lithium salt, add 0.5 equivalents of the bridging electrophile (e.g., 1,2-dibromoethane for an ethylene bridge) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Purification: Quench the reaction by slowly adding water. Extract the organic product with a suitable solvent like diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure bridged bis(2-methylindenyl) ligand.

Protocol 2: Synthesis of a Metallocene Pre-catalyst: rac-Ethylenebis(indenyl)zirconium dichloride

This protocol details the metallation of the ligand to form the zirconocene pre-catalyst.

  • ZrCl₄ Adduct Formation: In a dry, nitrogen-filled flask, suspend zirconium tetrachloride (ZrCl₄) in anhydrous THF at -196 °C (liquid nitrogen).[3]

  • Allow the mixture to warm to approximately 60 °C to form the ZrCl₄(THF)₂ adduct.[3]

  • Ligand Addition: Prepare a solution of the dilithium salt of the bis(indenyl)ethane ligand (from Protocol 1) in THF.

  • Add the ligand solution to the ZrCl₄(THF)₂ suspension.[3]

  • Stir the reaction mixture at room temperature for 24 hours. A yellow precipitate of the zirconocene dichloride will form.[3]

  • Isolation: Isolate the yellow solid by filtration. Wash the precipitate repeatedly with toluene and dry it in vacuo to yield the light yellow ethylenebis(indenyl)zirconium dichloride product.[3] The separation of rac and meso isomers typically requires careful recrystallization.[1]

Protocol 3: Propylene Polymerization using rac-Me₂Si[2-Me-4-Ph(Ind)]₂ZrCl₂/MAO

The following is a representative procedure for slurry polymerization of propylene.

G cluster_reagents Reagent Addition Reactor Polymerization Reactor (Dried, N₂ Purged) Quench Quenching Agent (Acidified Methanol) Reactor->Quench Terminate Reaction Toluene Toluene Toluene->Reactor MAO MAO Solution MAO->Reactor Scavenger Alkylaluminum (e.g., TIBA) Scavenger->Reactor Catalyst Catalyst Solution (in Toluene) Catalyst->Reactor Inject to Start Monomer Propylene Gas Monomer->Reactor Pressurize Polymer Polypropylene Product Quench->Polymer Precipitate & Isolate

Sources

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling in the Mechanistic Study of 2-Methyl-1H-indene Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, a thorough understanding of reaction mechanisms is paramount. It is the bedrock upon which process optimization, impurity profiling, and the rational design of novel therapeutics are built. For heterocyclic compounds like 2-Methyl-1H-indene, a valuable building block in medicinal chemistry, elucidating the precise pathways of its transformations is crucial for controlling reaction outcomes and ensuring the desired product is obtained with high fidelity. This guide delves into the powerful technique of isotopic labeling to validate and differentiate between plausible mechanisms in a common reaction of this compound: acid-catalyzed isomerization.

The Mechanistic Puzzle: Acid-Catalyzed Isomerization of this compound

When subjected to acidic conditions, this compound ( 1 ) can isomerize to its more thermodynamically stable isomers, primarily 1-Methyl-1H-indene ( 2 ) and 3-Methyl-1H-indene ( 3 ). While the overall transformation is straightforward, the precise sequence of events involving protonation, carbocation intermediates, and potential rearrangements presents a classic mechanistic puzzle. Understanding this pathway is not merely an academic exercise; it has practical implications for controlling regioselectivity in subsequent functionalization steps.

At the heart of this isomerization lies the formation of a carbocation intermediate upon protonation of the indene scaffold. The initial site of protonation and the subsequent fate of the resulting carbocation dictate the final product distribution. Two plausible mechanistic pathways are often considered:

  • Mechanism A: The Allylic Carbocation Pathway. In this scenario, protonation occurs at the C1 position, directly forming a resonance-stabilized allylic carbocation. This intermediate can then be deprotonated at different positions to yield the various isomers.

  • Mechanism B: The Tertiary Carbocation and Hydride Shift Pathway. Alternatively, protonation at the C3 position would lead to a more stable tertiary carbocation. A subsequent 1,2-hydride shift could then rearrange the carbocation, opening up pathways to the different methylindene isomers.[1][2]

Distinguishing between these nuanced pathways requires a tool that can meticulously track the movement of atoms throughout the reaction. This is where the precision of isotopic labeling comes to the forefront.

Probing Mechanisms with Isotopes: A Comparative Analysis

Isotopic labeling offers an unparalleled ability to trace the journey of specific atoms during a chemical transformation.[3] By strategically replacing hydrogen atoms with their heavier isotope, deuterium (D), we can follow their fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4] Let's explore how different labeling strategies can provide definitive evidence to support or refute our proposed mechanisms for the isomerization of this compound.

Experimental Design 1: Deuterated Acid (D+) Catalysis

The simplest approach is to perform the isomerization using a deuterated acid (e.g., D₂SO₄ or CF₃COOD) in a non-deuterated solvent. This experiment probes the position of the initial protonation and the subsequent deprotonation steps.

Predicted Outcomes:

MechanismPredicted Deuterium Incorporation in ProductsRationale
Mechanism A (Allylic Carbocation) Deuterium incorporation is expected at the C1 position of the unreacted this compound and at the vinylic positions of the isomerized products (1- and 3-Methyl-1H-indene).Initial deuteration at C1 is reversible. Deprotonation (loss of H+) from the allylic carbocation can occur from the methyl group or C3, while reprotonation can occur with D+.
Mechanism B (Tertiary Carbocation) Deuterium would be incorporated at the C3 position of the starting material and potentially at the C2 position of the rearranged products after a hydride shift.Initial deuteration at C3 is the key step. If a 1,2-hydride shift occurs, the deuterium would remain at C3, and subsequent deprotonation would lead to the observed products.

This first experiment provides a broad overview of the proton exchange dynamics. However, to gain more definitive insights, we turn to labeling the substrate itself.

Experimental Design 2: Site-Specific Labeling of this compound

Synthesizing this compound with deuterium labels at specific positions allows for a more granular analysis of bond-breaking and bond-forming events.

Scenario 2a: this compound-1,1-d₂

By labeling the C1 position, we can directly test the involvement of this position in the initial protonation step.

Predicted Outcomes:

MechanismPredicted Deuterium Distribution in ProductsRationale
Mechanism A (Allylic Carbocation) We would expect to see a scrambling of the deuterium label between the C1 and C3 positions in the recovered starting material and the products.Reversible protonation/deprotonation at C1 would lead to exchange with the protons from the non-deuterated acid, causing the deuterium to "wash out" or migrate.
Mechanism B (Tertiary Carbocation) The deuterium labels at C1 should remain largely intact in the unreacted starting material and the isomerized products.Since protonation occurs at C3, the C-D bonds at C1 are not directly involved in the initial steps of the reaction.

Scenario 2b: 2-(Trideuteromethyl)-1H-indene

Labeling the methyl group allows us to investigate its potential involvement in deprotonation steps, particularly in the context of the allylic carbocation pathway.

Predicted Outcomes:

MechanismPredicted Deuterium Distribution in ProductsRationale
Mechanism A (Allylic Carbocation) A kinetic isotope effect might be observed, with the C-D bonds of the methyl group being broken more slowly than C-H bonds. This could lead to an enrichment of deuterium in the unreacted starting material over time.If deprotonation of the methyl group is part of the isomerization pathway, the heavier deuterium would be removed more slowly.
Mechanism B (Tertiary Carbocation) The trideuteromethyl group should remain intact throughout the reaction, with no significant loss of deuterium.The methyl group is not directly involved in the protonation, hydride shift, or deprotonation steps in this mechanism.

The following table summarizes the expected outcomes for these isotopic labeling experiments:

Experiment Labeling Strategy Mechanism A (Allylic Carbocation) Prediction Mechanism B (Tertiary Carbocation) Prediction
1Catalysis with D⁺Deuterium incorporation at C1 of starting material and vinylic positions of products.Deuterium incorporation at C3 of starting material and C2 of products.
2aThis compound-1,1-d₂Scrambling/loss of deuterium from C1.Deuterium at C1 remains largely intact.
2b2-(Trideuteromethyl)-1H-indenePotential kinetic isotope effect; deuterium enrichment in starting material.Trideuteromethyl group remains intact.

Experimental Protocols & Workflows

To ensure the integrity and reproducibility of these studies, meticulous experimental design and execution are essential.

Synthesis of Isotopically Labeled this compound

The synthesis of deuterated this compound can be achieved through various established methods. For instance, this compound-1,1-d₂ can be prepared by the reduction of 2-methyl-1-indanone with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by dehydration.[5] 2-(Trideuteromethyl)-1H-indene can be synthesized starting from a deuterated methylating agent.[6]

General Protocol for Acid-Catalyzed Isomerization:

  • Reactant Preparation: Dissolve a precisely weighed amount of the specifically labeled this compound in a suitable aprotic solvent (e.g., anhydrous benzene or dichloromethane).

  • Initiation: Add a catalytic amount of the acid (either standard or deuterated, depending on the experiment) to the solution at a controlled temperature (e.g., 25 °C).

  • Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a weak base (e.g., a saturated solution of sodium bicarbonate).

  • Workup: Extract the organic components, dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Analyze the composition of the mixture and the isotopic distribution in each component using ¹H NMR, ²H NMR, and GC-MS.

Visualizing the Mechanistic Pathways

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed mechanistic pathways and the experimental workflow.

G cluster_0 Mechanism A: Allylic Carbocation Pathway A_start This compound A_protonation Protonation at C1 A_start->A_protonation A_intermediate Allylic Carbocation A_protonation->A_intermediate A_deprotonation Deprotonation A_intermediate->A_deprotonation A_product1 1-Methyl-1H-indene A_deprotonation->A_product1 A_product2 3-Methyl-1H-indene A_deprotonation->A_product2

Caption: Proposed allylic carbocation pathway for isomerization.

G cluster_1 Mechanism B: Tertiary Carbocation & Hydride Shift B_start This compound B_protonation Protonation at C3 B_start->B_protonation B_intermediate1 Tertiary Carbocation B_protonation->B_intermediate1 B_hydride_shift 1,2-Hydride Shift B_intermediate1->B_hydride_shift B_intermediate2 Rearranged Carbocation B_hydride_shift->B_intermediate2 B_deprotonation Deprotonation B_intermediate2->B_deprotonation B_product1 1-Methyl-1H-indene B_deprotonation->B_product1 B_product2 3-Methyl-1H-indene B_deprotonation->B_product2

Caption: Proposed tertiary carbocation pathway with a 1,2-hydride shift.

G cluster_2 Experimental Workflow for Isotopic Labeling Study W_synthesis Synthesis of Labeled This compound W_reaction Acid-Catalyzed Isomerization W_synthesis->W_reaction W_monitoring Reaction Monitoring (Aliquots at Time Intervals) W_reaction->W_monitoring W_quench Quenching W_monitoring->W_quench W_analysis Analysis (NMR, GC-MS) W_quench->W_analysis W_conclusion Mechanistic Conclusion W_analysis->W_conclusion

Caption: General workflow for the isotopic labeling experiments.

Conclusion: The Power of a Validated Mechanism

The strategic use of isotopic labeling provides an elegant and powerful approach to unraveling complex reaction mechanisms. By carefully designing experiments with deuterated reagents or substrates, researchers can gain unambiguous evidence to distinguish between competing pathways. For the acid-catalyzed isomerization of this compound, the comparative analysis of deuterium distribution patterns, as outlined in this guide, can definitively point towards either an allylic or a tertiary carbocation-mediated mechanism. This knowledge is not just of academic interest; it empowers chemists to predict and control the outcomes of their reactions, leading to more efficient syntheses, higher purity products, and a deeper understanding of the fundamental principles that govern chemical reactivity. This, in turn, accelerates the discovery and development of new medicines and materials.

References

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A Framework for the Characterization and Validation of Novel Polymers Derived from 2-Methyl-1H-indene for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The relentless pursuit of advanced drug delivery systems necessitates the exploration of novel polymeric carriers that offer enhanced therapeutic efficacy, improved biocompatibility, and controlled release kinetics.[1][2] Polymers derived from indene and its substituted analogs present an intriguing, yet underexplored, class of materials. The monomer, 2-Methyl-1H-indene, with its rigid, hydrophobic bicyclic structure, offers the potential for polymers with unique thermal and mechanical properties.[3][4] This guide establishes a comprehensive, scientifically-grounded framework for the prospective synthesis, characterization, and validation of polymers derived from this compound. As this is an emerging area of materials science, this document serves as a roadmap for researchers, providing detailed protocols and explaining the causal logic behind experimental choices. We will compare the anticipated properties of poly(this compound) against established polymers in the drug delivery field, grounding our approach in validated analytical techniques.[5][6]

Part 1: Proposed Synthesis of Poly(this compound)

The polymerization of vinyl monomers like indene is often achieved through cationic or free-radical pathways.[7] Given the structure of this compound, a cationic ring-opening polymerization (CROP) is a logical starting point. This method allows for controlled molecular weight and potentially low polydispersity, which are critical for reproducible performance in drug delivery applications.

The proposed reaction mechanism involves the initiation by a Lewis acid, propagation through the vinyl group of the indene monomer, and a controlled termination step. The choice of initiator and solvent is critical to prevent side reactions and ensure the synthesis of a well-defined polymer.[8]

G cluster_synthesis Proposed Synthesis Workflow Monomer This compound Monomer + Anhydrous Solvent (e.g., DCM) Initiator Initiator Addition (e.g., BF3OEt2 in DCM) Under Inert Atmosphere (N2/Ar) Monomer->Initiator 1 Polymerization Polymerization (-78°C to RT) Stirring for 2-24h Initiator->Polymerization 2 Termination Termination Step (e.g., Pre-chilled Methanol) Polymerization->Termination 3 Precipitation Precipitation & Washing (in excess non-solvent like Methanol) Termination->Precipitation 4 Drying Drying (Vacuum Oven, 40°C) Precipitation->Drying 5 FinalPolymer Purified Poly(this compound) Drying->FinalPolymer 6

Caption: Proposed workflow for the cationic polymerization of this compound.

Part 2: Comprehensive Physicochemical Characterization

A thorough characterization is paramount to establishing the structure-property relationships of the newly synthesized polymer.[6][9] This process is a self-validating system; the results from one technique should corroborate findings from another, building a cohesive and trustworthy material profile.

Structural and Molecular Weight Analysis

The initial step is to confirm the chemical identity of the polymer and determine its molecular weight distribution, as this profoundly influences its physical and biological properties.[5]

Experimental Protocol: Structural and Molecular Weight Characterization

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To confirm the polymerization by identifying the disappearance of monomer-specific peaks (e.g., C=C vinyl stretch) and the appearance of polymer backbone signals.[10]

    • Method: A small amount of the dried polymer is analyzed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded from 4000 to 400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the detailed chemical structure of the polymer repeating unit.[11] Both ¹H and ¹³C NMR are essential.

    • Method: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The integration of proton signals can confirm the structure, while the carbon spectrum provides detailed information about the polymer backbone.[11][12]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

    • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12][13] A low PDI (<1.5) is desirable for drug delivery applications.

    • Method: Dissolve the polymer in a suitable mobile phase (e.g., THF) and inject it into a GPC system calibrated with polystyrene standards. The elution time is used to calculate the molecular weight distribution.[14]

G cluster_characterization Physicochemical Characterization Cascade start Synthesized Polymer ftir FTIR Analysis (Functional Groups) start->ftir Primary Analysis nmr NMR Spectroscopy (¹H, ¹³C) (Detailed Structure) start->nmr Primary Analysis gpc GPC/SEC (Mn, Mw, PDI) start->gpc Primary Analysis dsc DSC Analysis (Tg, Tm) ftir->dsc Thermal Properties tga TGA Analysis (Thermal Stability) ftir->tga Thermal Properties nmr->dsc Thermal Properties nmr->tga Thermal Properties gpc->dsc Thermal Properties gpc->tga Thermal Properties xrd XRD Analysis (Crystallinity) dsc->xrd Solid-State Properties sem SEM Imaging (Morphology) dsc->sem Solid-State Properties tga->xrd Solid-State Properties tga->sem Solid-State Properties end Complete Material Profile xrd->end sem->end

Caption: Logical workflow for the comprehensive characterization of a novel polymer.

Thermal and Morphological Properties

Thermal stability and morphology are critical for processing the polymer into a drug delivery device and predicting its behavior in vivo.

Experimental Protocol: Thermal and Morphological Analysis

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine key thermal transitions, such as the glass transition temperature (Tg) and melting point (Tm), if any.[10][15] The Tg is particularly important as it relates to the polymer's physical state (glassy or rubbery) at physiological temperatures.

    • Method: A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a heat-cool-heat cycle in a DSC instrument under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability and decomposition profile of the polymer.[13]

    • Method: A sample is heated at a constant rate in a TGA furnace, and its weight loss is recorded as a function of temperature.

  • X-Ray Diffraction (XRD):

    • Objective: To determine the degree of crystallinity.[6][15] Polymers can be amorphous, semi-crystalline, or crystalline, which significantly impacts drug loading and release rates.

    • Method: A powdered sample is analyzed using an XRD instrument to obtain a diffraction pattern. Broad halos indicate amorphous nature, while sharp peaks indicate crystallinity.

  • Scanning Electron Microscopy (SEM):

    • Objective: To visualize the surface morphology and microstructure of the polymer after processing (e.g., into nanoparticles or films).[5]

    • Method: The polymer sample is sputter-coated with a conductive material (e.g., gold) and imaged in an SEM.

Part 3: Comparative Analysis with Benchmark Polymers

To understand its potential, the properties of poly(this compound) must be benchmarked against widely used polymers in drug development.[16][17] Based on its monomer structure, we can hypothesize some of its properties.

PropertyPoly(this compound) (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)Polyethylene Glycol (PEG)Chitosan
Origin SyntheticSyntheticSyntheticNatural
Biodegradability Non-biodegradable (expected)Biodegradable (hydrolysis)Non-biodegradableBiodegradable (enzymatic)
Solubility Hydrophobic (soluble in organic solvents)HydrophobicHydrophilic (water-soluble)pH-dependent (soluble in acidic solutions)
Glass Transition (Tg) High (expected due to rigid backbone)45-55 °C~ -65 °C~ 203 °C
Biocompatibility To be determinedGenerally goodExcellentGenerally good
Primary Use Potential for hydrophobic drug delivery, coatingsControlled release of various drugsSolubilizer, anti-fouling coatingsMucoadhesion, gene delivery
Release Mechanism Diffusion-controlled (expected)Bulk erosion and diffusionDiffusionSwelling and diffusion

Part 4: Validation for Drug Development Applications

Validation is a multi-stage process to ensure the material is safe and effective for its intended biomedical application.[18][19] This involves biocompatibility screening and functional performance testing.

Biocompatibility and Cytotoxicity Assessment

Biocompatibility is the ability of a material to perform with an appropriate host response.[20] Initial in vitro screening is essential to identify potential toxicity before any in vivo studies.[21][22]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Objective: To assess whether the polymer causes cell death. This is a primary screening test for biocompatibility.

  • Cell Culture: Plate a relevant cell line (e.g., NIH/3T3 fibroblasts) in a 96-well plate and allow them to adhere for 24 hours.

  • Polymer Extract Preparation: Prepare extracts of the polymer by incubating it in cell culture medium for 24-72 hours at 37°C, following ISO 10993-5 guidelines.

  • Cell Treatment: Remove the old medium from the cells and replace it with the polymer extracts at various concentrations. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the cells with the extracts for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the negative control.

Drug Loading and In Vitro Release Studies

This functional test validates the polymer's ability to act as a drug carrier.[23][24]

Experimental Protocol: Nanoparticle Formulation and Drug Release

  • Objective: To formulate drug-loaded nanoparticles and quantify the drug release profile over time.

  • Nanoparticle Formulation: Use a method like solvent evaporation or nanoprecipitation. Dissolve the polymer and a model hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent. Add this solution dropwise to an aqueous phase containing a surfactant under constant stirring. The nanoparticles form as the solvent diffuses.

  • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine drug loading and encapsulation efficiency via UV-Vis spectroscopy or HPLC.

  • In Vitro Release Study:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline with 0.5% Tween 80 to ensure sink conditions).

    • Place the dispersion in a dialysis bag (with an appropriate molecular weight cut-off) and submerge it in a larger volume of release medium at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a sample from the external medium and replace it with fresh medium.

    • Quantify the drug concentration in the withdrawn samples using UV-Vis or HPLC.

    • Plot the cumulative percentage of drug released versus time.

G cluster_validation Biomedical Validation Workflow cluster_preclinical start Characterized Polymer biocompatibility In Vitro Biocompatibility (Cytotoxicity, Hemocompatibility) start->biocompatibility formulation Drug Formulation (e.g., Nanoparticles) start->formulation in_vivo Pre-clinical In Vivo Studies (Animal Models) biocompatibility->in_vivo release In Vitro Drug Release (Kinetics & Mechanism) formulation->release stability Formulation Stability (Shelf-life) formulation->stability release->in_vivo stability->in_vivo end Validated for Clinical Development in_vivo->end

Caption: A structured workflow for validating a new polymer for drug delivery.

Conclusion

Polymers derived from this compound represent a novel frontier in materials science for drug delivery. While experimental data is currently sparse, this guide provides a robust, logical, and scientifically-defensible framework for their synthesis, characterization, and validation. By adhering to these detailed protocols and understanding the rationale behind each step, researchers can systematically evaluate the potential of this new polymer class. The hypothesized high Tg and hydrophobicity suggest a promising candidate for the controlled, diffusion-based release of lipophilic drugs. The rigorous validation pathway outlined here is essential to translate this potential from the laboratory bench to a clinically viable drug delivery platform.

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  • Verbraeken, B., et al. (2016). Synthesis of defined high molar mass poly(2-methyl-2-oxazoline). RSC Publishing.
  • Hakimi, Y., et al. (2021). Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material. MDPI.
  • Sigma-Aldrich. 2-Methylindene 98 2177-47-1.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methyl-1H-indene. As a reactive and hazardous unsaturated hydrocarbon, its handling and disposal demand meticulous attention to safety and regulatory standards. This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating system of laboratory safety and environmental stewardship.

Hazard Assessment: Understanding the Risks of this compound

Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound, like its parent compound indene, is classified as a hazardous material primarily due to its flammability and potential health effects. Its chemical properties dictate the stringent protocols required for its management from cradle to grave.[1][2]

The primary hazards associated with indene and its derivatives necessitate their classification as ignitable hazardous waste.[1][3] Any liquid with a flashpoint below 60°C (140°F) is considered flammable and falls under strict state and federal regulation.[4] It is illegal and unsafe to dispose of such chemicals in the trash or down the sanitary sewer.[3][4]

Table 1: Hazard Profile and Key Safety Data for Indene Derivatives

Hazard Category Classification & Description Rationale & Impact on Disposal
Physical Hazard Flammable Liquid (Category 3) Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5][6] This dictates that all waste must be stored in tightly sealed containers away from heat, sparks, and open flames.[1][4][5][7]
Health Hazards Aspiration Hazard (Category 1) May be fatal if swallowed and enters airways.[5] This underscores the need for careful handling to prevent ingestion and the importance of not inducing vomiting if swallowed.
Skin & Eye Irritation Causes skin and serious eye irritation.[8] This mandates the use of specific personal protective equipment (PPE) to prevent contact.
Respiratory Irritation May cause respiratory irritation.[9][8] Handling should occur in well-ventilated areas or under a chemical fume hood.[10]

| Environmental Hazard | Toxic to Aquatic Life | The material can be toxic to aquatic organisms, potentially with long-lasting effects.[11] This strictly prohibits disposal into waterways or sanitary sewers.[3][10] |

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound at any stage, from initial use to waste collection, the appropriate PPE must be worn. This equipment is selected to provide a barrier against the specific hazards identified above.

  • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[10] A face shield should be used if there is a splash risk.

  • Skin Protection : Wear chemical-impermeable and flame-resistant gloves and clothing.[10] Ensure gloves are rated for protection against flammable hydrocarbons. Contaminated clothing should be removed immediately.[5]

  • Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[10]

Waste Collection & Segregation Protocol: A Step-by-Step Guide

The integrity of the disposal process begins at the point of generation. Adherence to a strict collection protocol is not merely procedural—it is a critical control point for ensuring safety and regulatory compliance.

Step 1: Designate a Hazardous Waste Container Select a container that is compatible with this compound. The original container is often a suitable choice.[3][4] Alternatively, use a glass, metal, or approved plastic container.[3] The container must have a tightly sealing lid to prevent the escape of flammable vapors.[12]

Step 2: Label the Container Correctly and Completely Proper labeling is a federal requirement.[13] Before any waste is added, affix a hazardous waste label. The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas)

  • A clear indication of the hazards (e.g., "Flammable," "Irritant")

  • The date accumulation begins

Step 3: Collect the Waste Transfer waste into the designated container using a funnel to minimize spills. This should be done inside a chemical fume hood to control vapor inhalation.[6] The container must be kept closed except when actively adding waste.[3][12]

Step 4: Segregate from Incompatible Waste Never mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents, which can cause a violent reaction. Store the waste container in secondary containment to contain any potential leaks.[12]

On-Site Accumulation and Storage

Waste accumulation areas must be managed to prevent accidents and ensure compliance with regulations, which limit the volume of waste and the duration of storage in a laboratory.[12][14]

  • Location : Store the waste container in a designated, well-ventilated satellite accumulation area.[5] This area should be away from exits, stairways, and common pathways.[14]

  • Ignition Sources : Ensure the storage area is free of all ignition sources, including heat, sparks, open flames, and equipment that can generate static discharge.[1][4][7]

  • Quantity Limits : Do not store more than 10 gallons of hazardous waste in your lab.[12] Schedule regular pickups to prevent exceeding this limit.[13]

The Disposal Pathway: A Step-by-Step Workflow

The disposal of this compound must follow a regulated pathway, culminating in its destruction by a licensed facility. The process is managed by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.[1][3]

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance cluster_key Key A Step 1: Waste Generation (this compound) B Step 2: Collect in Labeled, Compatible Container A->B C Step 3: Store in Designated Satellite Accumulation Area B->C D Is Container Full or Storage Time Limit Reached? C->D D->C No E Step 4: Contact EHS or Approved Waste Vendor for Pickup D->E Yes F Step 5: Professional Transport to Treatment, Storage, and Disposal Facility (TSDF) E->F G Step 6: Final Disposal via Controlled Incineration or Chemical Destruction F->G H Step 7: Receive Certificate of Destruction for Records G->H I Final, Compliant Disposal

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methyl-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and detailed personal protective equipment (PPE) recommendations for the safe handling of 2-Methyl-1H-indene in a laboratory setting. As researchers and professionals in drug development, ensuring a culture of safety is paramount. This document moves beyond a simple checklist, offering a deeper understanding of the "why" behind each procedural step, grounded in the specific chemical properties of this compound.

Understanding the Hazards: A Proactive Approach to Safety

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] A thorough understanding of its hazard profile is the foundation of a robust safety plan. Proactive measures, informed by the chemical's characteristics, are crucial to mitigating risk.

Key Hazards Associated with this compound:

  • Combustibility: As a combustible liquid, it has a flash point that indicates it can ignite under certain conditions.[1] All work should be conducted away from ignition sources.[2]

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][3] Proper PPE is essential to prevent exposure.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory discomfort.[1][3] Engineering controls and, where necessary, respiratory protection are critical.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. These principles are universal but particularly relevant when working with chemicals like this compound.

  • Engineering Controls First: Always prioritize engineering controls such as fume hoods and proper ventilation to minimize exposure.[4]

  • Know Your Emergency Procedures: Be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

  • Hygiene Practices: Wash hands thoroughly after handling the chemical.[5] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary means of protection, PPE is a critical final barrier between you and potential exposure. The selection of appropriate PPE is task-dependent.

Routine Handling (Weighing, Transfers, and Reactions)

For routine laboratory operations involving this compound, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[5][6]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation. Gloves must be inspected before use.[4]
Body Protection A flame-resistant lab coat worn over appropriate clothing.Provides a barrier against incidental splashes and protects from the combustibility hazard.[6]
Footwear Closed-toe shoes.Protects feet from spills.
Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat prep_setup Set up in a certified chemical fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials and equipment prep_setup->prep_materials handle_weigh Weigh this compound in a tared, sealed container prep_materials->handle_weigh Proceed to handling handle_transfer Transfer to reaction vessel using appropriate techniques (e.g., cannula transfer) handle_weigh->handle_transfer handle_reaction Conduct reaction under inert atmosphere if necessary handle_transfer->handle_reaction cleanup_quench Quench reaction and neutralize any excess reagent handle_reaction->cleanup_quench Proceed to cleanup cleanup_waste Dispose of waste in a properly labeled, sealed container cleanup_quench->cleanup_waste cleanup_decon Decontaminate glassware and work surfaces cleanup_waste->cleanup_decon cleanup_ppe Doff and dispose of PPE appropriately cleanup_decon->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Respiratory Protection: When is it Necessary?

In most scenarios, handling this compound in a properly functioning chemical fume hood will provide adequate respiratory protection. However, in situations where exposure limits may be exceeded, or if irritation is experienced, a NIOSH-approved respirator is required.[6]

Decision-Making for Respiratory Protection

start Task Involving This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood symptoms Are you experiencing any respiratory irritation? fume_hood->symptoms Yes stop_work Stop work immediately and re-evaluate the procedure and engineering controls. fume_hood->stop_work No no_respirator No respirator required. Proceed with caution. symptoms->no_respirator No respirator Use a NIOSH-approved respirator with organic vapor cartridges. symptoms->respirator Yes

Caption: A decision tree for determining the need for respiratory protection.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, paper towels, and disposable labware, in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[5] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Remove all sources of ignition.[2]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.

References

  • This compound-1,3(2H)
  • This compound. (URL: )
  • SAFETY D
  • SAFETY D
  • Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 1 - SAFETY D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.